DNP-PEG3-azide
説明
Structure
3D Structure
特性
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2,4-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O7/c15-18-17-4-6-26-8-10-27-9-7-25-5-3-16-13-2-1-12(19(21)22)11-14(13)20(23)24/h1-2,11,16H,3-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAOTUUAWJBUBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DNP-PEG3-azide: A Technical Guide for Researchers and Drug Development Professionals
Introduction
DNP-PEG3-azide is a specialized chemical reagent with significant applications in the fields of chemical biology and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This heterobifunctional molecule incorporates three key components: a dinitrophenyl (DNP) group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This unique combination of moieties makes it a valuable tool for researchers aiming to conjugate molecules through "click chemistry."
The DNP group can be utilized in various biological applications, including acting as a hapten for immunological studies. The hydrophilic PEG3 linker enhances the aqueous solubility of the molecule and provides a flexible spacer arm, which is often crucial for optimizing the efficacy of the final conjugate.[1] The terminal azide functionality is a key reactive handle for participating in highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[2] These "click" reactions allow for the precise and stable ligation of this compound to molecules containing a corresponding alkyne or strained alkyne group.[2]
This technical guide provides an in-depth overview of the properties, applications, and experimental considerations for utilizing this compound in research and drug development.
Core Properties and Specifications
This compound is a well-characterized molecule with consistent properties across various suppliers. The key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Chemical Formula | C₁₄H₂₀N₆O₇ | [1][3] |
| Molecular Weight | 384.35 g/mol | |
| Exact Mass | 384.1393 | |
| CAS Number | 951671-87-7 | |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% | |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Conditions | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C. Store in a dry, dark environment. |
Applications in Research and Drug Development
The primary application of this compound is as a bifunctional linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The modular nature of PROTACs allows for the rational design and optimization of their components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a linker connecting them. This compound can be incorporated as part of the linker, with the azide group serving as a convenient point of attachment for an alkyne-modified warhead or E3 ligase ligand via a CuAAC reaction.
Experimental Protocols
The following section provides a detailed, generalized protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is the most common method for utilizing this compound. This protocol is based on established procedures for bioconjugation and small molecule synthesis.
Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for the solution-phase conjugation of an alkyne-containing molecule to this compound.
Materials:
-
This compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper(I)-stabilizing ligand
-
Solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or a mixture of tert-butanol (B103910) and water)
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., 10 mM in DMF).
-
Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 20 mM).
-
Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 100 mM).
-
Prepare a stock solution of the copper ligand (THPTA or TBTA) in a suitable solvent (e.g., 50 mM in DMSO or water).
-
-
Reaction Setup:
-
In a clean, dry reaction vial, dissolve the alkyne-functionalized molecule (1.0 equivalent) and this compound (1.0-1.2 equivalents) in the chosen reaction solvent.
-
If the reaction is sensitive to air, degas the solution by bubbling with nitrogen or argon for 10-15 minutes.
-
-
Catalyst Preparation and Addition:
-
In a separate microcentrifuge tube, prepare the copper/ligand premix by combining the CuSO₄ stock solution and the ligand stock solution. A molar ratio of 1:5 (copper:ligand) is often used to protect sensitive biomolecules. Allow this mixture to stand for 1-2 minutes.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture containing the azide and alkyne. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Immediately add the copper/ligand premix to the reaction vial to initiate the cycloaddition. The final concentration of copper is typically in the range of 50-250 µM for bioconjugation reactions.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature. The reaction time can vary from 1 to 12 hours, depending on the substrates.
-
Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, the product can be purified using standard techniques such as flash column chromatography, preparative High-Performance Liquid Chromatography (HPLC), or precipitation. For bioconjugates, size-exclusion chromatography or dialysis may be necessary to remove excess reagents.
-
Visualizations
The following diagrams illustrate the key concepts related to the application of this compound.
Conclusion
This compound is a versatile and valuable reagent for researchers and drug development professionals. Its well-defined structure, including a DNP moiety, a hydrophilic PEG spacer, and a reactive azide group, makes it an ideal building block for the synthesis of complex biomolecules and targeted therapeutics like PROTACs. The ability to employ highly efficient and specific "click chemistry" reactions simplifies the conjugation process, enabling the rapid and modular assembly of novel constructs. The information and protocols provided in this guide offer a solid foundation for the successful application of this compound in a variety of research settings. As the field of targeted protein degradation continues to expand, the utility of well-designed linkers such as this compound will undoubtedly grow in importance.
References
An In-Depth Technical Guide to DNP-PEG3-azide: Structure, Synthesis, and Application in Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and application of DNP-PEG3-azide as a versatile linker in the development of Proteolysis-Targeting Chimeras (PROTACs). Detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating this linker are presented, alongside illustrative data and workflow diagrams to facilitate its practical implementation in research and drug discovery.
Core Concepts: The Role of this compound in PROTACs
PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
This compound is a polyethylene (B3416737) glycol (PEG)-based linker that plays a crucial role in defining the properties and efficacy of a PROTAC. The dinitrophenyl (DNP) group can be utilized in various biological applications, while the azide (B81097) (N3) moiety is a key functional group for "click chemistry," a highly efficient and bio-orthogonal conjugation method. The PEG3 component, a short chain of three ethylene (B1197577) glycol units, enhances the solubility and can influence the cell permeability of the resulting PROTAC molecule.
The azide group in this compound allows for its facile conjugation to a molecule containing an alkyne group through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or to a strained alkyne (e.g., DBCO or BCN) via strain-promoted alkyne-azide cycloaddition (SPAAC).[1] This modularity is highly advantageous in the synthesis of PROTAC libraries for screening and optimization.
Chemical Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value |
| Chemical Name | N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-2,4-dinitroaniline |
| Molecular Formula | C₁₄H₂₀N₆O₇ |
| Molecular Weight | 384.35 g/mol |
| CAS Number | 951671-87-7 |
| Appearance | Varies (typically a solid) |
| Solubility | Soluble in DMSO, DMF, DCM |
| Storage Conditions | Short-term (days to weeks) at 0 - 4°C; Long-term (months to years) at -20°C. |
Application in PROTAC Synthesis: An Illustrative Workflow
The synthesis of a PROTAC using this compound typically involves a multi-step process. The following diagram illustrates a general workflow for the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) and recruiting the Cereblon (CRBN) E3 ligase, using pomalidomide (B1683931) as the CRBN ligand and an alkyne-modified POI ligand.
Detailed Experimental Protocols
The following are detailed, representative protocols for the key steps in the synthesis and evaluation of a PROTAC utilizing a PEG-azide linker like this compound.
Protocol 1: Amide Coupling of E3 Ligase Ligand to this compound
This protocol describes the conjugation of an amine-containing E3 ligase ligand (e.g., pomalidomide) to a carboxylic acid-functionalized DNP-PEG3 linker. Note: This requires a variant of this compound with a terminal carboxylic acid instead of the DNP group, followed by attachment of the DNP group if desired, or direct use of a bifunctional linker. For the purpose of this guide, we will assume the direct coupling of a POI ligand with a carboxylic acid to an amine-functionalized this compound.
Reagents and Materials:
-
Carboxylic acid-functionalized POI ligand (1.0 eq)
-
Amine-functionalized this compound (1.2 eq)
-
HATU (1.5 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Ethyl acetate (B1210297)
-
5% LiCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid-functionalized POI ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the amine-functionalized this compound to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the POI-ligand-linker conjugate.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the final "click" reaction to conjugate the azide-containing intermediate from Protocol 1 with an alkyne-functionalized E3 ligase ligand.
Reagents and Materials:
-
POI-ligand-DNP-PEG3-azide (1.0 eq)
-
Alkyne-functionalized E3 ligase ligand (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H₂O or DMF)
Procedure:
-
Dissolve the POI-ligand-DNP-PEG3-azide and the alkyne-functionalized E3 ligase ligand in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
Protocol 3: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol provides a method to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.
Materials:
-
Cancer cell line expressing the POI
-
Synthesized PROTAC
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed the cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (typically ranging from nanomolar to micromolar) or DMSO as a vehicle control for 24-48 hours.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the POI and the loading control. Normalize the POI band intensity to the loading control to determine the extent of protein degradation at each PROTAC concentration.
Data Presentation: Illustrative Degradation Efficacy
The following table presents exemplary data from a hypothetical Western blot experiment to illustrate the type of quantitative results obtained when evaluating a PROTAC.
| PROTAC Concentration (nM) | % of Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 50% |
| 100 | 15% |
| 1000 | 25% (Hook Effect) |
Note: This data is for illustrative purposes only. Actual degradation efficacy (DC₅₀ and Dₘₐₓ) will vary depending on the specific POI, ligands, and cell line used. The "Hook Effect" is a phenomenon sometimes observed at high PROTAC concentrations where the degradation efficiency decreases due to the formation of binary complexes instead of the productive ternary complex.
Signaling Pathway: PROTAC Mechanism of Action
The diagram below outlines the catalytic mechanism by which a PROTAC induces the ubiquitination and subsequent degradation of a target protein.
This technical guide provides a foundational understanding and practical protocols for utilizing this compound in the design and synthesis of PROTACs. The modularity and favorable chemical properties of this linker make it a valuable tool for researchers in the expanding field of targeted protein degradation.
References
An In-depth Technical Guide to the Synthesis and Characterization of DNP-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of DNP-PEG3-azide, a heterobifunctional linker valuable in various biomedical research and drug development applications. The inclusion of a dinitrophenyl (DNP) group, a well-known hapten, and a terminal azide (B81097) moiety for click chemistry makes this molecule a versatile tool for bioconjugation, immunoassays, and the development of targeted therapeutics, including Proteolysis Targeting Chimeras (PROTACs).
Overview of this compound
This compound, chemically known as N-(2-(2-(2-azidoethoxy)ethoxy)ethyl)-2,4-dinitroaniline, is a molecule that incorporates three key functional components:
-
A 2,4-dinitrophenyl (DNP) group: This aromatic moiety is widely recognized as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. Antibodies with high affinity for the DNP group are readily available, making it a useful tag for immunological assays and targeted delivery.
-
A triethylene glycol (PEG3) spacer: This short, hydrophilic polyethylene (B3416737) glycol linker enhances the aqueous solubility of the molecule and provides a flexible spacer arm, which can be crucial for optimizing the biological activity of the conjugated molecule.
-
An azide (-N3) group: This functional group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are highly efficient and specific, allowing for the covalent attachment of the DNP-PEG3 moiety to molecules containing a terminal alkyne.
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the commercially available precursor, 11-azido-3,6,9-trioxaundecan-1-amine (also known as Amino-PEG3-Azide). This precursor already contains the azide group and the PEG3 linker. The synthesis then involves the dinitrophenylation of the primary amine.
Synthesis of the Precursor: 11-Azido-3,6,9-trioxaundecan-1-amine
While 11-azido-3,6,9-trioxaundecan-1-amine is commercially available, a general synthetic approach for such heterobifunctional PEGs involves a multi-step process starting from a PEG diol. This typically includes:
-
Monoprotection of one hydroxyl group.
-
Activation of the other hydroxyl group (e.g., as a tosylate or mesylate).
-
Nucleophilic substitution with sodium azide.
-
Deprotection of the first hydroxyl group.
-
Conversion of the newly deprotected hydroxyl group to an amine.
For the purpose of this guide, we will proceed from the commercially available amino-PEG3-azide.
Dinitrophenylation of 11-Azido-3,6,9-trioxaundecan-1-amine
The final step is the reaction of the primary amine of the precursor with 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent. This is a classic nucleophilic aromatic substitution reaction.
Experimental Protocol:
Materials:
-
11-Azido-3,6,9-trioxaundecan-1-amine (Amino-PEG3-Azide)
-
2,4-Dinitrofluorobenzene (DNFB)
-
Triethylamine (B128534) (TEA) or Sodium Bicarbonate
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 11-azido-3,6,9-trioxaundecan-1-amine (1.0 eq) in anhydrous DMF or DCM.
-
Add triethylamine (1.5 eq) or sodium bicarbonate (2.0 eq) to the solution to act as a base.
-
Slowly add a solution of 2,4-dinitrofluorobenzene (1.1 eq) in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a yellow oil or solid.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key characterization data.
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Formula | C14H20N6O7 |
| Molecular Weight | 384.35 g/mol |
| Appearance | Yellow oil or solid |
| Solubility | Soluble in DMSO, DMF, DCM |
| Purity | >95% (as determined by HPLC) |
Table 2: Spectroscopic Data
| Technique | Expected Data |
| 1H NMR (CDCl3, 400 MHz) | δ (ppm): 8.85 (d, 1H, Ar-H), 8.25 (dd, 1H, Ar-H), 7.00 (d, 1H, Ar-H), 3.80-3.60 (m, 10H, PEG-CH2), 3.40 (t, 2H, CH2-N3) |
| 13C NMR (CDCl3, 100 MHz) | δ (ppm): 148.5, 137.0, 130.0, 124.5, 114.0 (Ar-C), 71.0, 70.5, 70.0, 69.5 (PEG-C), 50.5 (C-N3), 43.0 (C-NH) |
| Mass Spectrometry (ESI+) | m/z: 385.14 [M+H]+, 407.12 [M+Na]+ |
| Infrared (IR) | ν (cm-1): ~2100 (azide stretch), ~1520 and ~1340 (nitro stretches) |
Experimental Workflows
The following diagram illustrates the general workflow from synthesis to characterization and final application of this compound.
Applications in Research and Drug Development
The unique trifunctional nature of this compound makes it a powerful tool in several areas:
-
Targeted Drug Delivery: The DNP moiety can be used to target cells that have been pre-targeted with an anti-DNP antibody. The azide group allows for the attachment of a therapeutic payload via click chemistry.
-
Immunoassays: this compound can be used to develop sensitive enzyme-linked immunosorbent assays (ELISAs) and other immunological detection methods.
-
PROTAC Development: As a heterobifunctional linker, it can be used to synthesize PROTACs. The DNP group can be used as a handle for purification or detection, while the azide allows for the attachment of a ligand for a target protein or an E3 ligase.[1]
-
Bioconjugation: The azide group provides a versatile handle for conjugating the DNP-PEG3 moiety to a wide range of biomolecules, including proteins, peptides, and nucleic acids, that have been modified to contain an alkyne group.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound and a summary of its key characterization data. The straightforward synthesis from a commercially available precursor and its versatile chemical handles make this compound an accessible and valuable tool for researchers in chemistry, biology, and drug development. Its application in bioconjugation, immunoassays, and the construction of complex therapeutic modalities like PROTACs highlights its significance in advancing biomedical research.
References
An In-depth Technical Guide on the Core Mechanism of Action of DNP-PEG3-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNP-PEG3-azide is a heterobifunctional molecule at the forefront of targeted protein degradation, a revolutionary strategy in drug discovery. Unlike traditional inhibitors that merely block a protein's function, degraders aim to completely eliminate the target protein from the cellular environment. This guide provides a detailed exploration of the core mechanism of action of this compound, focusing on its role in the burgeoning field of extracellular protein degradation. We will delve into its molecular components, the signaling pathways it hijacks, and the experimental protocols required for its validation.
This compound is comprised of three key components: a dinitrophenyl (DNP) group, a flexible 3-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal azide (B81097) group. This modular design allows for its application in a novel class of degraders that operate outside the cell, targeting proteins for lysosomal degradation rather than the more common proteasomal pathway utilized by intracellular PROTACs (Proteolysis Targeting Chimeras).
Core Mechanism of Action: Hijacking Endocytic Pathways for Extracellular Protein Degradation
The primary mechanism of action for a degrader synthesized from this compound is not as a conventional intracellular PROTAC that recruits E3 ubiquitin ligases. Instead, it functions as a Molecular Degrader of Extracellular proteins by the Asialoglycoprotein receptor (MoDE-A) . This innovative approach expands the scope of targeted protein degradation beyond the cytoplasm to include extracellular and membrane-bound proteins.
The process can be broken down into the following key steps:
-
Ternary Complex Formation: The DNP moiety of the degrader acts as a hapten , a small molecule that can be specifically recognized by an antibody. It binds to the target protein, which in this context is an anti-DNP antibody or a protein that has been engineered to be recognized by a DNP-specific antibody. The other end of the degrader molecule is designed to bind to a specific cell surface receptor that undergoes endocytosis. In the canonical example, this is a ligand for the asialoglycoprotein receptor (ASGPR), a receptor highly expressed on hepatocytes.[1] This tripartite binding event results in the formation of a ternary complex: Target Protein - Degrader - Cell Surface Receptor .
-
Receptor-Mediated Endocytosis: The ASGPR, upon binding its ligand, is internalized into the cell through clathrin-mediated endocytosis. By linking the target protein to this receptor, the entire ternary complex is drawn into the cell and encapsulated within an endosome.
-
Lysosomal Trafficking and Degradation: The endosome containing the complex is trafficked through the endolysosomal pathway. It matures into a late endosome and subsequently fuses with a lysosome.[2] The acidic environment and potent hydrolases within the lysosome then degrade the target protein, effectively eliminating it.[2] The receptor, in many cases, is recycled back to the cell surface.
This mechanism is fundamentally different from intracellular PROTACs, which utilize the Ubiquitin-Proteasome System (UPS) for degradation. The MoDE-A strategy represents a significant advancement, enabling the targeting of extracellular proteins, which are often considered "undruggable" by conventional PROTACs.
Visualization of the Signaling Pathway
Quantitative Data
The efficacy of DNP-based degraders has been demonstrated in preclinical studies. A key metric for evaluating degraders is the significant reduction of the target protein levels.
| Compound | Target Protein | System | Dosage | Result |
| D-MoDE-A | Anti-DNP Antibody | In vivo (mice) | 10 mg/kg (daily) | Significant decrease in serum levels of the anti-DNP antibody compared to controls.[1] |
| D-MoDE-A | Anti-DNP Antibody | In vitro (HepG2 cells) | Various | Dose-dependent degradation of the target antibody, which was inhibited by protease inhibitors.[2] |
Experimental Protocols
Validating the mechanism of action of a this compound based degrader involves synthesis, in vitro cell-based assays, and potentially in vivo studies.
Protocol 1: Synthesis of a DNP-based Degrader
This protocol outlines the general steps for conjugating this compound to a ligand for a cell-surface receptor (e.g., an ASGPR ligand) that has been modified with an alkyne group.
-
Materials : this compound, alkyne-modified receptor ligand, copper(II) sulfate (B86663) (CuSO₄), sodium ascorbate (B8700270), solvent (e.g., DMSO/water mixture).
-
Reaction Setup : Dissolve the alkyne-modified ligand and this compound in the solvent system.
-
Initiation of Click Chemistry (CuAAC) : Add freshly prepared aqueous solutions of CuSO₄ and sodium ascorbate to the reaction mixture.
-
Reaction Conditions : Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Purification : Upon completion, purify the product using reverse-phase HPLC to obtain the final DNP-PEG-ligand conjugate.
-
Characterization : Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.
Protocol 2: In Vitro Degradation Assay
This protocol is for assessing the degradation of a target anti-DNP antibody in a relevant cell line, such as the human liver cell line HepG2, which endogenously expresses ASGPR.
-
Cell Culture : Culture HepG2 cells in appropriate media until they reach 70-80% confluency in multi-well plates.
-
Treatment : Treat the cells with varying concentrations of the DNP-based degrader. Include a negative control (vehicle only) and a control with an irrelevant hapten.
-
Target Addition : Add the fluorescently labeled anti-DNP antibody to the cell media.
-
Incubation : Incubate the cells for a set time course (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis : After incubation, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Western Blot Analysis :
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the fluorescent label (to detect the target antibody) and a loading control antibody (e.g., anti-Actin).
-
Use an appropriate secondary antibody and visualize the bands using a chemiluminescence imager.
-
-
Quantification : Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.
-
Mechanism Validation (Optional) : To confirm lysosomal degradation, co-treat cells with the degrader and a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) and observe if degradation is rescued.
Experimental Workflow Visualization
Conclusion
This compound serves as a critical building block for a novel class of protein degraders that operate outside the cell. By leveraging the specific recognition of the DNP hapten and hijacking receptor-mediated endocytosis, these molecules can effectively target extracellular and membrane proteins for lysosomal degradation. This mechanism significantly expands the druggable proteome and offers a powerful new modality for therapeutic intervention. The modularity provided by the azide group allows for flexible and efficient synthesis, making it an attractive tool for researchers in drug development. The protocols and conceptual frameworks provided in this guide offer a comprehensive overview for scientists aiming to explore and harness the potential of this exciting technology.
References
The Role of the Dinitrophenyl (DNP) Group in DNP-PEG3-Azide: A Technical Guide
Abstract: DNP-PEG3-azide is a heterobifunctional chemical tool of significant value in biomedical research and drug development. It comprises three key functional components: a 2,4-Dinitrophenyl (DNP) group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) (N3) group. This guide provides an in-depth analysis of the DNP group's primary role as a versatile hapten and high-affinity immunological tag. It will detail its applications in immunoassays, its function as a non-endogenous alternative to the biotin-streptavidin system, and its utility in molecular detection and purification schemes. This document also outlines the synergistic functions of the PEG3 linker and the azide moiety, provides quantitative data, and presents detailed experimental protocols for researchers, scientists, and drug development professionals.
Core Functional Components of this compound
This compound is a modular compound where each component serves a distinct and critical function. The synergy between these components makes it a powerful reagent for bioconjugation and detection.
-
Dinitrophenyl (DNP) Group: The DNP group is a small organic molecule that acts as a hapten .[1][2] A hapten is a molecule that can elicit a specific and strong immune response, leading to the generation of high-affinity antibodies, but only when it is attached to a larger carrier molecule, such as a protein.[1][3] Because DNP is not naturally found in biological tissues, anti-DNP antibodies exhibit very low non-specific binding, making the DNP/anti-DNP pair a highly specific tool for detection and purification.[4]
-
Polyethylene Glycol (PEG3) Linker: The PEG3 linker is a short, hydrophilic spacer consisting of three ethylene (B1197577) glycol units. This linker serves several crucial purposes:
-
Increases Solubility: It enhances the water solubility of the entire molecule and any conjugate it is attached to, which is particularly important when working with hydrophobic biomolecules in aqueous buffers.
-
Reduces Steric Hindrance: The flexible chain provides spatial separation between the DNP tag and the target molecule, minimizing the risk that the tag will interfere with the biological activity or binding interactions of the target.
-
Enhances Biocompatibility: PEG linkers are known to be biocompatible and can reduce the immunogenicity of the conjugated molecule.
-
-
Azide (N3) Group: The terminal azide group is a key functional handle for covalent ligation via "click chemistry". It can react with molecules containing an alkyne group in a highly efficient and specific cycloaddition reaction. This allows for the precise and stable attachment of the DNP-PEG3 moiety to a wide range of target molecules, including proteins, nucleic acids, and small-molecule drugs. The two primary forms of this reaction are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A rapid and high-yielding reaction catalyzed by a copper(I) source.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses strained cyclooctynes (like DBCO or BCN), making it suitable for use in living cells where copper toxicity is a concern.
-
The DNP Group as a High-Affinity Immunological Handle
The central role of the DNP group is to serve as a universally recognizable tag for detection, purification, and quantification. This function is mediated by the highly specific and strong interaction with anti-DNP monoclonal or polyclonal antibodies.
Hapten for Immunoassays
DNP is widely used to label primary or secondary probes in a variety of immunological assays. Once a target molecule is labeled with this compound, it can be detected using an anti-DNP antibody conjugated to a reporter enzyme (like HRP or AP) or a fluorophore. This "hapten sandwich" approach is employed in techniques such as:
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Western Blotting (WB)
-
Immunohistochemistry (IHC) and Immunocytochemistry (ICC)
-
Flow Cytometry
A Biotin-Free Alternative
The biotin-streptavidin interaction is a cornerstone of many biological assays. However, the presence of endogenous biotin (B1667282) in many biological samples can lead to high background signals and assay interference. This issue has become more prominent with the increased use of high-dose biotin supplements, prompting an FDA alert on potential interference with clinical immunoassays.
The DNP/anti-DNP system provides an excellent solution. Since DNP is not naturally present in cells or tissues, it offers a truly orthogonal system with minimal background. Researchers can replace biotinylated antibodies or probes with DNP-labeled counterparts and use anti-DNP antibodies for detection, effectively circumventing the problem of endogenous biotin.
Affinity Tag for Purification
Similar to tags like His-tag or GST-tag, the DNP group can be used for affinity purification. A DNP-labeled protein can be captured from a complex lysate using anti-DNP antibodies immobilized on a solid support (e.g., agarose (B213101) beads). The bound protein can then be eluted, providing a specific method for protein isolation.
Quantitative Data
Quantitative data for this compound and the DNP-antibody interaction are crucial for experimental design.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 951671-87-7 | |
| Molecular Formula | C₁₄H₂₀N₆O₇ | |
| Molecular Weight | 384.35 g/mol | |
| Exact Mass | 384.1393 | |
| Purity | Typically >95% | |
| Appearance | White to off-white solid | |
| Solubility | DMSO, DMF, DCM |
| Storage | -20°C for long-term | |
Table 2: Representative Affinity Data for Anti-DNP Antibodies
| Antibody Type | Affinity Constant (Ka) | Measurement Context | Reference(s) |
|---|---|---|---|
| Murine Monoclonal (IgG₁) | 10¹⁰ to 10¹¹ M⁻¹ | High-affinity clones generated against DNP-carrier conjugates. | |
| Murine Monoclonal (IgE) | High Affinity | Used for inducing controlled allergic reactions and as an IgE source. |
| Rabbit Polyclonal | ~100-fold increase over 5 weeks | Affinity maturation observed during the immune response to DNP-BGG. | |
Note: Affinity constants can vary significantly based on the specific antibody clone, isotype, and the experimental conditions under which they are measured.
Experimental Protocols
Protocol 1: General Procedure for Labeling an Alkyne-Modified Protein with this compound via CuAAC
This protocol outlines the steps for conjugating this compound to a protein that has been functionalized with a terminal alkyne group.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
DMSO (anhydrous)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA or TBTA ligand stock solution (e.g., 50-100 mM in DMSO/water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Desalting column or dialysis cassette for purification
Methodology:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Freshly prepare the Sodium Ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration (e.g., 1 mg/mL).
-
Add this compound stock solution to achieve a 10-20 fold molar excess over the protein.
-
Prepare the copper catalyst by pre-mixing the CuSO₄ and ligand solutions. For aqueous reactions, a water-soluble ligand like THPTA is recommended. Add the catalyst to the reaction mixture to a final concentration of 1-2 mM.
-
Initiate the reaction by adding the Sodium Ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. Protect from light if any components are light-sensitive.
-
-
Purification:
-
Remove the excess unreacted this compound and catalyst components by running the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer.
-
-
Validation:
-
Confirm successful conjugation by methods such as SDS-PAGE (observing a shift in molecular weight), Western Blot using an anti-DNP antibody, or mass spectrometry.
-
Protocol 2: General Procedure for Indirect ELISA using a DNP-Labeled Antigen
This protocol describes the detection and quantification of a DNP-labeled antigen immobilized on a microplate.
Materials:
-
DNP-labeled antigen (e.g., DNP-BSA or a protein labeled according to Protocol 1)
-
96-well ELISA plate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in PBS-T)
-
Wash Buffer (PBS with 0.05% Tween-20, PBS-T)
-
Anti-DNP Primary Antibody (e.g., mouse anti-DNP IgG)
-
HRP-conjugated Secondary Antibody (e.g., goat anti-mouse IgG-HRP)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Methodology:
-
Coating:
-
Dilute the DNP-labeled antigen to 0.5-5 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of the ELISA plate.
-
Incubate overnight at 4°C or for 2 hours at room temperature.
-
-
Washing and Blocking:
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate 3 times.
-
Dilute the anti-DNP primary antibody in Blocking Buffer (e.g., 0.1-1 µg/mL).
-
Add 100 µL of the diluted primary antibody to each well and incubate for 1 hour at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate 3 times.
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer according to the manufacturer's recommendation.
-
Add 100 µL of the diluted secondary antibody to each well and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well and incubate in the dark for 10-30 minutes, or until sufficient color develops.
-
Stop the reaction by adding 50 µL of Stop Solution.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of DNP-labeled antigen captured in the well.
-
Visualizations
// Invisible edges for layout C -> E [style=invis]; E -> G [style=invis]; } dot Caption: Experimental workflow for labeling and detecting a target molecule.
// Nodes Target [label="Target Molecule", shape=ellipse, fillcolor="#FFFFFF"]; DNP_Tag [label="DNP-PEG3", shape=septagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anti_DNP_Ab [label="Anti-DNP Primary\nAntibody (e.g., Mouse IgG)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Secondary_Ab [label="Reporter-Conjugated\nSecondary Antibody\n(e.g., Anti-Mouse-HRP)", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; Reporter [label="Reporter\n(e.g., HRP)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="Substrate", shape=ellipse, fillcolor="#F1F3F4"]; Signal [label="Detectable Signal", shape=ellipse, fillcolor="#F1F3F4", style="filled,dashed"];
// Edges Target -> DNP_Tag [label=" Covalently\n Linked", dir=none]; DNP_Tag -> Anti_DNP_Ab [label=" High-Affinity\n Binding"]; Anti_DNP_Ab -> Secondary_Ab [label=" Specific\n Recognition"]; Secondary_Ab -> Reporter [label=" Carries", dir=none]; Reporter -> Substrate [label=" Catalyzes\n Conversion"]; Substrate -> Signal [style=dashed]; } dot Caption: Principle of DNP hapten recognition in an immunoassay.
References
- 1. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 2. Preparation and identification of anti-2, 4-dinitrophenyl monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. In accordance with FDA, can a biotinylated mAb be replaced by a DNP marked mAb? - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
The Core Function of PEG3 Linkers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the role and function of polyethylene (B3416737) glycol (PEG) linkers, with a specific focus on the three-unit PEG3 linker, in the field of bioconjugation. We will delve into the fundamental properties of PEG3 linkers, their impact on the stability and solubility of bioconjugates, and provide detailed experimental protocols for their application.
Introduction to PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) linkers are indispensable tools in modern biotechnology and pharmaceutical development. These flexible, hydrophilic spacers are composed of repeating ethylene (B1197577) oxide units and are used to connect two or more molecular entities, such as proteins, peptides, small molecule drugs, or imaging agents. The incorporation of PEG linkers into bioconjugates offers a multitude of advantages, including enhanced solubility, increased stability, reduced immunogenicity, and improved pharmacokinetic profiles.[1][2]
The general structure of a PEG linker consists of a chain of ethylene glycol units, often flanked by reactive functional groups that allow for covalent attachment to target molecules. The length of the PEG chain is a critical parameter that can be tailored to specific applications, with shorter linkers like PEG3 offering a balance of hydrophilicity and a compact structure.
The PEG3 Linker: Structure and Core Functions
A PEG3 linker is a discrete, monodisperse molecule containing three ethylene glycol units. Its defined structure and molecular weight provide a high degree of precision in bioconjugation, ensuring homogeneity of the final product.
The primary functions of a PEG3 linker in bioconjugation include:
-
Solubility Enhancement: The hydrophilic nature of the PEG3 linker significantly improves the aqueous solubility of hydrophobic molecules, which is particularly beneficial for the formulation and delivery of certain drugs.[3]
-
Increased Stability: PEG linkers can shield the conjugated molecule from enzymatic degradation and proteolysis, thereby enhancing its stability in biological environments.[2] While longer PEG chains generally provide greater protection, even short linkers like PEG3 can contribute to improved stability.
-
Reduced Steric Hindrance: The flexible nature of the PEG3 spacer can help to minimize steric hindrance between the conjugated molecules, allowing each component to maintain its biological activity.[3]
-
Pharmacokinetic Modulation: While longer PEG chains have a more pronounced effect on extending the circulation half-life of a bioconjugate by increasing its hydrodynamic radius, shorter PEGs can also influence its pharmacokinetic properties.[] For instance, in some cases, shorter PEG linkers have been shown to alter clearance rates.[5]
Quantitative Data on the Impact of Short PEG Linkers
The length of the PEG linker is a critical design element in bioconjugation. The following tables summarize quantitative data comparing the effects of different short PEG linker lengths on key bioconjugate properties. While data specifically for PEG3 is not always available, its performance can be inferred from the trends observed with other short PEG linkers.
Table 1: Effect of Short PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |
| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |
| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[6] This data suggests that even short PEG linkers can decrease the clearance rate of ADCs, with a trend towards lower clearance as the PEG length increases.
Table 2: Impact of Short PEG Linker Length on Receptor Binding Affinity
| Linker | IC50 (nM) | Target Receptor |
| PEG3 | 3.9 ± 0.3 | GRPR |
| PEG4 | 5.4 ± 0.4 | GRPR |
| PEG6 | 5.8 ± 0.3 | GRPR |
Data from a study on natGa-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR).[6] In this specific study, a shorter PEG3 linker resulted in a lower IC50 value, indicating a higher binding affinity. This highlights that the optimal PEG length for biological activity can be context-dependent.
Table 3: Influence of PEG-Protein Linker on Conformational Stability
| Linker Type | Change in Free Energy of Unfolding (ΔΔG) (kcal/mol) |
| Aha-PEG triazole linker | -0.36 ± 0.01 |
| Gln-PEG amide linker | -0.37 ± 0.01 |
Data from a study on the conformational stability of a PEG-protein conjugate.[7] This data indicates that the chemical nature of the linkage between the PEG chain and the protein can have a significant impact on the stability of the resulting bioconjugate.
Experimental Protocols
The following are detailed methodologies for key bioconjugation reactions involving PEG3 linkers.
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using a Heterobifunctional PEG3 Linker
This protocol describes the conjugation of an alkyne-containing molecule to an azide-containing biomolecule using a heterobifunctional PEG3 linker.
Materials:
-
Azide-functionalized biomolecule (e.g., protein, peptide)
-
Alkyne-functionalized molecule (e.g., drug, fluorescent dye)
-
Heterobifunctional PEG3 linker with an azide (B81097) and an alkyne reactive group (e.g., Azido-PEG3-Alkyne)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the azide-functionalized biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the alkyne-functionalized molecule and the Azido-PEG3-Alkyne linker in a compatible solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO4 (50 mM), sodium ascorbate (250 mM), and THPTA (50 mM) in water.
-
-
Ligation Reaction:
-
In a reaction vessel, combine the azide-functionalized biomolecule with a 5- to 10-fold molar excess of the alkyne-functionalized molecule and the Azido-PEG3-Alkyne linker.
-
Add the THPTA ligand to the reaction mixture to a final concentration of 1 mM.
-
Initiate the reaction by adding CuSO4 to a final concentration of 0.1 mM and sodium ascorbate to a final concentration of 1 mM.
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the resulting bioconjugate using SEC to remove unreacted molecules and reagents.
-
Alternatively, dialysis against a suitable buffer can be used for purification.
-
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using a PEG3-DBCO Linker
This protocol describes a copper-free click chemistry reaction for conjugating an azide-containing molecule to a biomolecule functionalized with a PEG3-DBCO linker.
Materials:
-
Biomolecule to be labeled (e.g., antibody)
-
DBCO-PEG3-NHS ester
-
Azide-containing molecule (e.g., oligo, dye)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 100 mM Tris or glycine)
-
Purification system (e.g., spin desalting column, HPLC)
Procedure:
-
Activation of Biomolecule with DBCO-PEG3-NHS ester:
-
Dissolve the biomolecule in the reaction buffer at a concentration of 1-10 mg/mL.
-
Dissolve the DBCO-PEG3-NHS ester in DMSO to a concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the DBCO-PEG3-NHS ester solution to the biomolecule solution. The final DMSO concentration should be below 20%.
-
Incubate the reaction for 1-2 hours at room temperature.
-
(Optional) Quench the reaction by adding the quenching solution.
-
Remove excess DBCO-PEG3-NHS ester using a spin desalting column.[8][9]
-
-
Conjugation with Azide-containing Molecule:
-
Add a 2- to 5-fold molar excess of the azide-containing molecule to the DBCO-PEG3-functionalized biomolecule.
-
Incubate the reaction mixture overnight at 4°C.[1]
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as HPLC or SEC to remove unreacted azide-containing molecules.
-
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex biological processes and experimental procedures. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
Experimental Workflow: Antibody-Drug Conjugation via SPAAC
This diagram illustrates the step-by-step process of conjugating a drug to an antibody using a PEG3-DBCO linker.
Caption: Experimental workflow for ADC synthesis using a PEG3-DBCO linker.
Signaling Pathway: Mechanism of Action of a PROTAC
This diagram illustrates the general mechanism by which a Proteolysis Targeting Chimera (PROTAC) induces the degradation of a target protein. A PEG3 linker is often a component of the PROTAC molecule.
Caption: General mechanism of action for a PROTAC molecule.
Conclusion
The PEG3 linker, while being one of the shorter members of the polyethylene glycol family, plays a crucial and versatile role in bioconjugation. Its ability to enhance solubility, improve stability, and provide a defined spacer makes it a valuable tool for the rational design of bioconjugates, including antibody-drug conjugates and PROTACs. The selection of the appropriate linker length and chemistry is paramount to the success of a bioconjugate, and the quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to make informed decisions in their work. As the field of bioconjugation continues to evolve, the precise control offered by discrete PEG linkers like PEG3 will undoubtedly contribute to the development of next-generation therapeutics and diagnostics.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. benchchem.com [benchchem.com]
- 3. DBCO-PEG3-TCO - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Conjugation Strategy Strongly Impacts the Conformational Stability of a PEG-Protein Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. docs.aatbio.com [docs.aatbio.com]
DNP-PEG3-azide: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNP-PEG3-azide is a versatile heterobifunctional molecule that serves as a cornerstone in various bioconjugation and targeted therapy applications. This guide provides a comprehensive overview of its core properties, experimental protocols, and key applications, tailored for professionals in research and drug development. The molecule incorporates three key functional components: a 2,4-dinitrophenyl (DNP) group, a three-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This unique combination of moieties makes it a valuable tool for a range of advanced biochemical and cellular studies.
The DNP group is a well-established hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein. This property is widely exploited in immunology to study antibody-antigen interactions and to stimulate immune cells. The PEG linker is a hydrophilic spacer that enhances the solubility and biocompatibility of the molecule it is attached to, while also providing spatial separation between the DNP group and the azide terminus. This separation is often crucial for maintaining the biological activity of the conjugated molecules. Finally, the azide group is a key component for "click chemistry," a class of highly efficient and specific chemical reactions that allow for the covalent ligation of molecules in complex biological environments.[1]
Core Properties and Data Presentation
This compound's utility is underpinned by its specific chemical and physical properties. The following tables summarize key quantitative data for this molecule and related chemistries, providing a quick reference for experimental design.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₄H₂₀N₆O₇ | [2] |
| Molecular Weight | 384.35 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, DCM | [2] |
| Storage Conditions | -20°C for long-term storage | [2] |
| Click Chemistry Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reaction Time | Typical Yield | Key Advantage | Key Disadvantage | Reference(s) |
| CuAAC | 10² - 10³ | 1 - 4 hours | >90% | High reaction rate and yield | Potential cytotoxicity from copper catalyst | [3][4] |
| SPAAC | 10⁻³ - 1 | 1 - 12 hours | >85% | Bioorthogonal, no catalyst required | Slower reaction rate, dependent on cyclooctyne | [3][4] |
| Parameter | Value | Conditions | Reference(s) |
| Binding Affinity (Kd) of DNP to anti-DNP IgE | ~22 nM | Measured by fluorescence quenching assay. | [5] |
| EC₅₀ for DNP-HSA induced degranulation | ~1-10 ng/mL | In IgE-sensitized mast cells, measured by β-hexosaminidase release. | [6] |
| Signal-to-Noise Ratio in ELISA | >10 is generally desirable | Dependent on assay optimization (e.g., blocking buffers, antibody concentrations). | [7][8] |
Key Applications and Experimental Protocols
This compound's unique trifunctional structure lends itself to a variety of applications, primarily centered around bioconjugation via click chemistry.
PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as a versatile linker in PROTAC synthesis, where the azide group is used to connect a warhead (targeting the protein of interest) to an E3 ligase ligand.[9][10][11][12]
This protocol outlines the general steps for synthesizing a PROTAC using this compound as a linker component.
-
Preparation of Components:
-
Synthesize or acquire the alkyne-functionalized warhead (targeting the protein of interest).
-
Synthesize or acquire the azide-functionalized E3 ligase ligand. In this workflow, this compound will be conjugated to the warhead first.
-
Dissolve the alkyne-functionalized warhead and this compound in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).[9]
-
-
CuAAC Reaction:
-
Prepare a fresh solution of sodium ascorbate (B8700270) in water (e.g., 1 M).
-
Prepare a solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) in water (e.g., 100 mM).
-
To the mixture of the alkyne-warhead and this compound, add the sodium ascorbate solution (final concentration ~1-5 mM) followed by the CuSO₄ solution (final concentration ~0.1-1 mM).[2] A copper-stabilizing ligand like THPTA or TBTA can be pre-mixed with the CuSO₄ solution to improve efficiency and reduce cytotoxicity in biological applications.[13][14]
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by LC-MS.[3]
-
-
Purification:
-
Upon completion, the DNP-PEG3-warhead conjugate can be purified using standard chromatographic techniques such as preparative HPLC.
-
-
Second Coupling Reaction:
-
The purified DNP-PEG3-warhead now has a free DNP group. This can be used for further studies or the molecule can be designed such that the DNP is the warhead for a target protein that recognizes it. More commonly, the azide of this compound is used to link a warhead and an E3 ligase ligand. In that scenario, the protocol would involve reacting an alkyne-functionalized warhead with this compound, and then the DNP-functionalized end would be further modified to attach to an E3 ligase ligand, or vice-versa.
-
The following diagram illustrates a generalized workflow for PROTAC synthesis.
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Bioconjugation and Cellular Imaging
The azide functionality of this compound allows for its conjugation to a wide variety of alkyne-modified biomolecules, including proteins, peptides, and nucleic acids. This is particularly useful for attaching a DNP hapten to a specific site on a biomolecule for immunological studies or for fluorescently labeling cellular components.[15][16][17]
This protocol describes the metabolic labeling of cellular components with an alkyne-containing precursor, followed by fluorescent labeling using an azide-functionalized probe, a process for which this compound could be adapted if a fluorescent alkyne is used.
-
Metabolic Labeling:
-
Culture cells in a medium containing an alkyne-modified metabolic precursor (e.g., an alkyne-bearing sugar, amino acid, or lipid) for 24-48 hours to allow for incorporation into cellular biomolecules.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
If targeting intracellular components, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
SPAAC Reaction:
-
Prepare a solution of a strained alkyne-fluorophore conjugate (e.g., DBCO-fluorophore) in a suitable buffer (e.g., PBS).
-
Incubate the fixed and permeabilized cells with the strained alkyne-fluorophore solution for 1-2 hours at room temperature, protected from light.[15]
-
-
Washing and Imaging:
The following diagram illustrates a typical workflow for fluorescent labeling of cellular components.
Caption: A simplified workflow for fluorescent labeling of cellular biomolecules.
Immunological Applications
The DNP group on this compound is a powerful tool for immunological research. When a DNP-conjugated molecule is introduced to mast cells or basophils that have been sensitized with anti-DNP IgE antibodies, it cross-links the FcεRI receptors on the cell surface, triggering a signaling cascade that leads to degranulation and the release of inflammatory mediators.[19][6][20]
This protocol describes how to induce and measure mast cell degranulation using a DNP-conjugated antigen.
-
Cell Culture and Sensitization:
-
Culture a suitable mast cell line (e.g., RBL-2H3 cells) in appropriate media.
-
Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5-1 µg/mL) for at least 2 hours, or overnight.[20]
-
-
Cell Stimulation:
-
Quantification of Degranulation:
-
Centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant, which contains the released granular contents.
-
Lyse the cell pellet to measure the total amount of granular content.
-
Quantify the amount of a specific granular enzyme, such as β-hexosaminidase, in both the supernatant and the cell lysate using a colorimetric substrate.
-
Calculate the percentage of degranulation as (supernatant enzyme activity / (supernatant + lysate enzyme activity)) x 100.
-
Signaling Pathway: FcεRI-Mediated Mast Cell Activation
The cross-linking of IgE-bound FcεRI receptors by a multivalent DNP-antigen initiates a complex intracellular signaling cascade. This pathway is central to the allergic inflammatory response.
Caption: A simplified diagram of the FcεRI signaling cascade in mast cells.[21][22][23][24][25]
Upon antigen binding, the Src family kinase Lyn phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the FcεRI receptor complex.[21] This leads to the recruitment and activation of spleen tyrosine kinase (Syk). Activated Syk then phosphorylates several downstream targets, including the linker for activation of T cells (LAT). Phosphorylated LAT serves as a scaffold to recruit other signaling proteins, including phospholipase C gamma (PLCγ). PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[21] IP₃ triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The increase in intracellular calcium and the activation of PKC are key events that culminate in the degranulation of the mast cell and the release of histamine (B1213489) and other inflammatory mediators.[22]
Conclusion
This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its unique combination of a DNP hapten, a hydrophilic PEG spacer, and a reactive azide group enables a wide range of applications, from the synthesis of targeted protein degraders to the study of immunological signaling pathways and advanced cellular imaging. This guide provides a foundational understanding of its properties and applications, along with detailed protocols and diagrams to facilitate its effective use in the laboratory. The continued development of click chemistry and its application in complex biological systems ensures that molecules like this compound will remain at the forefront of innovative research.
References
- 1. interchim.fr [interchim.fr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibodies to DNP, DNP—glycylglycylglycine and DNP—p-aminobenzoylglutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenge of mast cells with increasing amounts of antigen induces desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - CH [thermofisher.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. precisepeg.com [precisepeg.com]
- 13. broadpharm.com [broadpharm.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 18. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. creative-diagnostics.com [creative-diagnostics.com]
- 23. researchgate.net [researchgate.net]
- 24. Deciphering the structure and function of FcεRI/mast cell axis in the regulation of allergy and anaphylaxis: a functional genomics paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cusabio.com [cusabio.com]
An In-depth Technical Guide to PROTAC Linkers: Core Principles and Strategic Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of the Linker in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] While the ligands provide target specificity, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][5][6] An optimally designed linker facilitates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[2] This guide provides a comprehensive technical overview of PROTAC linkers, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways and workflows.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
PROTACs function by hijacking the UPS.[1] A PROTAC molecule simultaneously binds to a POI and an E3 ubiquitin ligase, bringing them into close proximity.[7] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, tagging it for degradation by the 26S proteasome.[1][8][9] The PROTAC is then released to repeat the cycle, enabling it to act catalytically at substoichiometric concentrations.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
Methodological & Application
Application Notes and Protocols for DNP-PEG3-azide Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of DNP-PEG3-azide in click chemistry reactions. This bifunctional molecule, incorporating a dinitrophenyl (DNP) group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide, is a valuable tool for a variety of applications in research and drug development, including the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]
This compound is a versatile reagent that can participate in two main types of click chemistry reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] The choice between these two methods depends on the specific application, the nature of the reactants, and the desired reaction conditions.
Introduction to this compound and Click Chemistry
This compound is a chemical compound featuring three key components:
-
DNP (Dinitrophenyl) group: A commonly used hapten for immunological studies and a component in some PROTAC designs.
-
PEG3 (Triethylene glycol) spacer: A short, hydrophilic polyethylene glycol linker that enhances solubility in aqueous media.[2]
-
Azide group (-N3): A functional group that specifically reacts with alkynes in "click" reactions to form a stable triazole linkage.[1]
Click chemistry refers to a class of reactions that are modular, high-yielding, and generate minimal byproducts. The most prominent examples are the CuAAC and SPAAC reactions, which are widely used for bioconjugation, drug discovery, and materials science.
Comparison of CuAAC and SPAAC for this compound Conjugation
The selection of the appropriate click chemistry method is crucial for successful conjugation. The table below summarizes the key features and quantitative parameters of CuAAC and SPAAC to aid in experimental design.
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) catalyst required. | No catalyst needed. |
| Reactants | This compound + Terminal Alkyne | This compound + Cyclooctyne (B158145) (e.g., DBCO, BCN) |
| Reaction Rate | Very fast (rate acceleration up to 10⁸). | Generally slower than CuAAC, but highly dependent on the cyclooctyne used. |
| Biocompatibility | Copper catalyst can be toxic to living cells, though ligands like THPTA can mitigate this. | Highly bioorthogonal and suitable for live-cell applications due to the absence of a toxic catalyst. |
| Typical Reaction Time | 1-12 hours for small molecules, 1-4 hours for bioconjugation. | 4-12 hours for bioconjugation. |
| Reaction Efficiency | >95% | >90% |
Experimental Protocols
The following are detailed protocols for performing CuAAC and SPAAC reactions with this compound.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes the conjugation of this compound to a molecule containing a terminal alkyne.
Materials:
-
This compound
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Solvent (e.g., DMF, DMSO, t-BuOH/H₂O mixture)
-
Phosphate-buffered saline (PBS), pH 7.4 (for bioconjugation)
Stock Solutions:
-
This compound: 10 mM in DMSO
-
Alkyne-molecule: 10 mM in DMSO
-
CuSO₄: 20 mM in water
-
THPTA: 100 mM in water
-
Sodium Ascorbate: 100 mM in water (prepare fresh)
Procedure for Small Molecule Conjugation:
-
In a microcentrifuge tube, dissolve the alkyne-containing molecule (1.0 equivalent) and this compound (1.2 equivalents) in the chosen solvent (e.g., 1:1 t-BuOH/H₂O or DMF).
-
Prepare the catalyst premix: In a separate tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA). Let this stand for 1-2 minutes.
-
Add the catalyst premix to the reaction mixture to a final concentration of 0.1 to 0.25 mM CuSO₄.
-
Add freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction.
-
Stir the reaction at room temperature for 1-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purify the product using an appropriate method such as column chromatography.
Procedure for Protein Bioconjugation:
-
To a solution of the alkyne-modified protein (e.g., final concentration 10-50 µM in PBS), add the this compound stock solution to a final concentration of 2-10 fold molar excess over the protein.
-
Prepare the catalyst premix as described above.
-
Add the catalyst premix to the protein solution to a final CuSO₄ concentration of 0.1 mM.
-
Add freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
Remove excess reagents and purify the conjugated protein using size exclusion chromatography or dialysis.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound
This protocol describes the catalyst-free conjugation of this compound to a molecule containing a strained cyclooctyne, such as DBCO or BCN.
Materials:
-
This compound
-
Cyclooctyne-containing molecule (e.g., DBCO-functionalized molecule)
-
Solvent (e.g., DMSO, DMF, or aqueous buffer for biological applications)
Stock Solutions:
-
This compound: 10 mM in DMSO
-
Cyclooctyne-molecule: 10 mM in DMSO
Procedure for General Conjugation:
-
Dissolve the cyclooctyne-containing molecule (1.0 equivalent) in the chosen solvent.
-
Add this compound (1.2 equivalents) to the solution.
-
Stir the reaction at room temperature. The reaction time will vary depending on the reactivity of the cyclooctyne (typically 4-12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, purify the product as required.
Procedure for Live Cell Labeling:
-
Culture cells to the desired confluency.
-
If metabolically labeling, incubate cells with a cyclooctyne-modified metabolic precursor.
-
Wash the cells with PBS.
-
Incubate the cells with this compound at a suitable concentration (e.g., 10-50 µM) in culture medium for 30-60 minutes at 37°C.
-
Wash the cells three times with PBS to remove unreacted this compound.
-
The labeled cells can then be processed for downstream applications such as imaging or flow cytometry.
Diagrams
The following diagrams illustrate the chemical reaction and a general experimental workflow.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
References
Application Notes: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with DNP-PEG3-Azide
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a chemical philosophy emphasizing reactions that are modular, high-yielding, and generate minimal byproducts.[1] This reaction facilitates the robust and specific formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[1] Its remarkable efficiency, broad functional group tolerance, and ability to be performed in various solvents, including water, have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[1] The reaction's bio-orthogonal nature means the azide and alkyne groups are largely inert in biological systems, allowing for precise chemical modifications of complex biomolecules like proteins, nucleic acids, and glycans.[1][2]
DNP-PEG3-azide is a valuable reagent for these applications. It contains three key components:
-
Dinitrophenyl (DNP): A well-established hapten used for immunological detection. Since DNP is not typically found in tissues, anti-DNP antibodies can be used for highly specific detection in assays like ELISA, Western blotting, and immunohistochemistry with very low background.
-
PEG3 (Polyethylene Glycol) Linker: A short, hydrophilic spacer that improves solubility and provides steric separation between the DNP tag and the target molecule, ensuring accessibility for detection antibodies.
-
Azide Group: The reactive handle for the CuAAC reaction, enabling its covalent attachment to any alkyne-modified molecule.
This combination makes this compound an excellent tool for labeling proteins, drugs, or other biomolecules. Once labeled, the DNP tag allows for sensitive and specific detection, purification, or tracking of the target molecule.
Reaction Mechanism and Workflow
The CuAAC reaction, a variant of the Huisgen 1,3-dipolar cycloaddition, is accelerated by a copper(I) catalyst by up to 10⁸-fold. The catalytic cycle typically begins with the in situ reduction of a Cu(II) salt (e.g., CuSO₄) to the active Cu(I) species using a reducing agent like sodium ascorbate (B8700270). A ligand, such as THPTA, is used to stabilize the Cu(I) oxidation state, enhance reaction rates, and protect biomolecules from oxidative damage. The Cu(I) then coordinates with the terminal alkyne, forming a copper-acetylide intermediate, which readily reacts with the azide to form the stable triazole ring.
Caption: General experimental workflow for labeling an alkyne-modified biomolecule with this compound.
Application Protocol: Labeling an Alkyne-Modified Protein
This protocol provides a general method for labeling an alkyne-functionalized protein with this compound. Optimal conditions, particularly reactant concentrations, may need to be adjusted based on the specific protein and desired labeling efficiency.
Materials
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) ligand
-
Sodium Ascorbate
-
Degassed, deionized water
-
DMSO (Dimethyl sulfoxide)
-
Purification system (e.g., size-exclusion chromatography columns, dialysis cassettes)
Reagent Preparation
-
Alkyne-Protein Solution: Prepare the protein solution at a concentration of 1-5 mg/mL.
-
This compound Stock (10 mM): Dissolve the required amount of this compound in DMSO.
-
CuSO₄ Stock (20 mM): Dissolve CuSO₄ in degassed, deionized water.
-
THPTA Ligand Stock (50 mM): Dissolve THPTA in degassed, deionized water.
-
Sodium Ascorbate Stock (100 mM): Prepare fresh by dissolving sodium ascorbate in degassed, deionized water. This solution oxidizes quickly and should be made immediately before use.
Recommended Reaction Conditions
The following table summarizes typical concentrations for a bioconjugation reaction. The final volume is assumed to be 500 µL for calculation purposes.
| Component | Stock Concentration | Final Concentration | Molar Ratio (to Alkyne) | Notes |
| Alkyne-Protein | 1-5 mg/mL | 10-50 µM | 1 | Starting concentration. |
| This compound | 10 mM | 100-500 µM | 2-10 fold excess | Excess azide drives the reaction to completion. A 2-fold excess is a good starting point. |
| CuSO₄ | 20 mM | 50-250 µM | 1-5 fold excess | Higher concentrations can increase reaction speed but also risk protein damage. |
| THPTA Ligand | 50 mM | 250-1250 µM | 5:1 (to CuSO₄) | The 5:1 ligand-to-copper ratio protects biomolecules from oxidation. |
| Sodium Ascorbate | 100 mM | 2.5-5 mM | 50-100 fold excess | Sufficient excess is required to maintain copper in the active Cu(I) state. |
Experimental Procedure
-
In a microcentrifuge tube, add the alkyne-modified protein solution.
-
Add the required volume of this compound stock solution. Mix gently.
-
Prepare the Catalyst Premix: In a separate tube, combine the CuSO₄ and THPTA stock solutions. Let this mixture stand for 1-2 minutes.
-
Add the catalyst premix to the protein/azide mixture and mix gently.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction tube. Mix gently by inverting the tube. Do not vortex vigorously to avoid denaturing the protein and introducing oxygen.
-
Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 12-16 hours).
-
Purification: After incubation, remove unreacted reagents and catalyst components. For proteins, size-exclusion chromatography (desalting column) or dialysis are effective methods. A methanol/chloroform precipitation can also be used to pellet the protein.
-
Analysis: Confirm successful labeling using methods such as SDS-PAGE (a shift in molecular weight may be visible), mass spectrometry (to confirm the mass addition), or a Western blot/ELISA using an anti-DNP antibody.
Downstream Application: Immunoassay Detection
The primary advantage of DNP labeling is its utility in immunoassays. The DNP hapten is recognized with high affinity and specificity by anti-DNP antibodies, which can be conjugated to reporter enzymes (like HRP) or fluorophores for sensitive detection. This creates a versatile alternative to biotin-streptavidin systems.
Caption: Logical pathway from protein modification to signal detection using a DNP-based immunoassay.
References
DNP-PEG3-Azide for Protein Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNP-PEG3-azide is a versatile chemical probe designed for the targeted labeling of proteins. This heterobifunctional molecule incorporates three key components: a 2,4-dinitrophenyl (DNP) group, a hydrophilic triethylene glycol (PEG3) spacer, and a reactive azide (B81097) moiety. The DNP group serves as a highly immunogenic hapten, enabling sensitive detection through anti-DNP antibodies. The PEG3 linker enhances aqueous solubility and provides spatial separation between the DNP tag and the target protein, minimizing potential steric hindrance. The terminal azide group allows for covalent attachment to alkyne-modified proteins via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two highly efficient and specific "click chemistry" reactions.[1][2]
This combination of features makes this compound a valuable tool for a variety of applications in proteomics and drug development, including protein identification, quantification, and the study of protein-protein interactions and signaling pathways.[3]
Applications
The primary application of this compound lies in its ability to introduce a DNP hapten onto a target protein. This hapten can then be recognized by high-affinity anti-DNP antibodies in various immunoassays.[3][4]
-
Western Blotting and ELISA: Labeled proteins can be readily detected and quantified on immunoblots and in enzyme-linked immunosorbent assays (ELISAs) using enzyme-conjugated anti-DNP antibodies.[5][6]
-
Immunofluorescence: The location of labeled proteins within cells and tissues can be visualized using fluorescently-labeled anti-DNP antibodies.
-
Affinity Purification: DNP-labeled proteins can be isolated from complex mixtures using anti-DNP antibody-conjugated resins.
-
PROTAC Development: As a PROTAC (Proteolysis Targeting Chimera) linker, this compound can be used in the synthesis of molecules that target specific proteins for degradation.
Data Presentation
The efficiency of protein labeling with this compound via click chemistry is typically high. The following tables provide representative data for reaction conditions and expected outcomes.
Table 1: Recommended Reagent Concentrations for CuAAC Labeling
| Reagent | Stock Concentration | Final Concentration |
| Alkyne-modified Protein | 1-10 mg/mL | 1-10 µM |
| This compound | 10 mM in DMSO | 100-200 µM |
| Copper(II) Sulfate (B86663) (CuSO4) | 50 mM in H2O | 1 mM |
| Sodium Ascorbate (B8700270) | 100 mM in H2O | 5 mM |
| THPTA (ligand) | 50 mM in H2O | 5 mM |
Table 2: Recommended Reagent Concentrations for SPAAC Labeling
| Reagent | Stock Concentration | Final Concentration |
| Azide-modified Protein | 1-10 mg/mL | 1-10 µM |
| DNP-PEG3-DBCO | 10 mM in DMSO | 20-100 µM |
Table 3: Methods for Quantification of Labeling Efficiency
| Method | Principle | Advantages | Disadvantages |
| SDS-PAGE with Anti-DNP Antibody | Western blot analysis to detect the DNP tag. | Relatively simple and accessible. | Semi-quantitative. |
| Mass Spectrometry | Identification of the DNP-PEG3 modification on peptides. | Highly accurate and provides site-of-labeling information. | Requires specialized equipment and expertise. |
| Fluorometry (with fluorescent alkyne/azide) | Pre-labeling with a fluorescent click handle allows for quantification based on fluorescence intensity. | High sensitivity. | Indirect measurement of DNP labeling. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Alkyne-Modified Protein
This protocol describes the labeling of a protein containing an alkyne group with this compound.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
DMSO
-
Deionized water
-
Desalting column
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO4 in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to a final concentration of 1-10 µM in a total reaction volume of 100 µL.
-
Add this compound to a final concentration of 100-200 µM.
-
Add THPTA to a final concentration of 5 mM.
-
Add CuSO4 to a final concentration of 1 mM.
-
-
Initiate the Reaction:
-
Add sodium ascorbate to a final concentration of 5 mM to initiate the click reaction.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours.
-
-
Purification:
-
Remove excess reagents by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
-
Verification:
-
Confirm labeling by Western blot using an anti-DNP antibody or by mass spectrometry.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeling of an Azide-Modified Protein
This protocol is for labeling a protein containing an azide group with a DNP-PEG3-alkyne derivative (e.g., DNP-PEG3-DBCO). This method is copper-free and suitable for live-cell labeling.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DNP-PEG3-DBCO (or other strained alkyne)
-
DMSO
-
Desalting column
Procedure:
-
Prepare Stock Solution:
-
Dissolve DNP-PEG3-DBCO in DMSO to a final concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to a final concentration of 1-10 µM in a total reaction volume of 100 µL.
-
Add DNP-PEG3-DBCO to a final concentration of 20-100 µM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, or at 4°C overnight.
-
-
Purification:
-
Remove excess reagents using a desalting column.
-
-
Verification:
-
Confirm labeling by Western blot with an anti-DNP antibody or by mass spectrometry.
-
Visualizations
Caption: Workflow for CuAAC labeling of proteins with this compound.
Caption: Workflow for SPAAC labeling of proteins with DNP-PEG3-DBCO.
Case Study: T-Cell Activation Signaling
DNP-labeled proteins can be utilized to study cellular signaling events. For instance, a protein involved in T-cell activation can be modified with an alkyne or azide handle through genetic code expansion. Subsequent labeling with this compound or a DNP-PEG3-alkyne allows for the tracking and analysis of this protein during T-cell activation.
Caption: Studying T-cell signaling with a DNP-labeled receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 4. Dinitrophenol (D1D6) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Anti-DNP Antibodies | Invitrogen [thermofisher.com]
- 6. DNP Polyclonal Antibody (A150-117A) [thermofisher.com]
Application of DNP-PEG3-Azide in PROTAC Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to DNP-PEG3-Azide in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical element that influences the physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.
This compound is a valuable tool in the synthesis of PROTACs, serving as a flexible and hydrophilic polyethylene (B3416737) glycol (PEG) based linker.[1][2] Its key features include a dinitrophenyl (DNP) group, a three-unit PEG spacer, and a terminal azide (B81097) group. The PEG chain enhances solubility and can improve the pharmacokinetic properties of the resulting PROTAC. The terminal azide group enables covalent linkage to a corresponding alkyne-functionalized molecule through highly efficient and bioorthogonal "click chemistry" reactions.[1]
This application note provides detailed protocols and methodologies for the use of this compound in PROTAC synthesis via two primary click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC).
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including appropriate solvent selection and storage conditions.
| Property | Value | References |
| Molecular Formula | C₁₄H₂₀N₆O₇ | [3] |
| Molecular Weight | 384.4 g/mol | [3] |
| Appearance | Solid | [1] |
| Purity | >98% | [3] |
| Solubility | Soluble in DMSO, DCM, DMF | [3] |
| Storage Conditions | -20°C for long-term storage | [1][3] |
Experimental Workflows and Signaling Pathways
The synthesis of a PROTAC using this compound typically involves the reaction of the azide-functionalized linker with an alkyne-modified ligand, which can be either the POI-binding moiety or the E3 ligase ligand. The choice between CuAAC and SPAAC will depend on the chemical sensitivities of the interacting molecules.
References
Application Notes and Protocols for DNP-PEG3-Azide in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNP-PEG3-azide is a versatile heterobifunctional linker designed for the development of targeted drug delivery systems. This molecule incorporates three key functional components:
-
A 2,4-Dinitrophenyl (DNP) group: A well-established hapten used to elicit a targeted immune response. When displayed on the surface of a drug delivery system, the DNP group can be recognized by anti-DNP antibodies, leading to antibody-dependent cellular cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC) of the targeted cells.
-
A Triethylene Glycol (PEG3) spacer: A short, hydrophilic polyethylene (B3416737) glycol linker that enhances the aqueous solubility of the conjugate and provides a spatial separation between the DNP hapten and the drug carrier. PEGylation is known to improve the pharmacokinetic properties of nanocarriers by reducing opsonization and clearance by the reticuloendothelial system (RES).[1][2][][4][5]
-
An Azide (B81097) (-N3) group: A reactive moiety that readily participates in bioorthogonal "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[6][7] This allows for the efficient and specific covalent conjugation of this compound to drug molecules, nanoparticles, liposomes, or other delivery vehicles that have been functionalized with a corresponding alkyne group.
These application notes provide a comprehensive overview of the use of this compound in the construction of targeted drug delivery systems, complete with detailed experimental protocols and data interpretation guidelines.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C14H20N6O7 | [8] |
| Molecular Weight | 384.35 g/mol | [8] |
| Purity | >95% | [8] |
| Solubility | Soluble in DMSO, DMF | [8] |
| Storage | -20°C for long-term storage | [8] |
Table 2: Typical Physicochemical Characterization of DNP-PEGylated Nanoparticles
| Parameter | Untreated Nanoparticles | DNP-PEGylated Nanoparticles | Method |
| Hydrodynamic Diameter (nm) | 105 ± 5 | 115 ± 7 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -25 ± 3 | -18 ± 4 | Electrophoretic Light Scattering |
| Conjugation Efficiency (%) | N/A | 75 ± 8 | Quantitative NMR or UV-Vis |
Table 3: In Vitro Cellular Uptake of DNP-PEGylated Liposomes in Cancer Cells
| Formulation | Incubation Time (h) | Cellular Uptake (Mean Fluorescence Intensity) | Method |
| Free Fluorescent Dye | 4 | 150 ± 20 | Flow Cytometry |
| Non-targeted Liposomes | 4 | 350 ± 45 | Flow Cytometry |
| DNP-PEGylated Liposomes | 4 | 1200 ± 150 | Flow Cytometry |
| DNP-PEGylated Liposomes + Anti-DNP Ab | 4 | 2500 ± 300 | Flow Cytometry |
Experimental Protocols
Protocol 1: Conjugation of this compound to Alkyne-Functionalized Liposomes via CuAAC
This protocol describes the copper-catalyzed click chemistry reaction to conjugate this compound to liposomes containing an alkyne-functionalized lipid.
Materials:
-
Alkyne-functionalized lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[propargyl(polyethylene glycol)-2000], DSPE-PEG(2000)-Alkyne)
-
Structural lipids (e.g., DSPC, Cholesterol)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Size-exclusion chromatography (SEC) column (e.g., Sepharose CL-4B)
Procedure:
-
Liposome Preparation (Thin-Film Hydration):
-
Dissolve the structural lipids and the alkyne-functionalized lipid in chloroform in a round-bottom flask at a desired molar ratio (e.g., DSPC:Cholesterol:DSPE-PEG-Alkyne 55:40:5).
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the phase transition temperature of the lipids (e.g., 60°C).
-
Extrude the resulting multilamellar vesicles through a 100 nm polycarbonate membrane at least 11 times to form unilamellar liposomes.
-
-
Click Chemistry Reaction:
-
In a sterile microcentrifuge tube, prepare the catalyst solution by mixing CuSO4 and THPTA in a 1:5 molar ratio in degassed PBS.
-
To the alkyne-liposome suspension, add this compound (e.g., 5-fold molar excess relative to the alkyne-lipid).
-
Add the CuSO4/THPTA catalyst solution to the liposome/azide mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., 10-fold molar excess relative to CuSO4).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking, protected from light.
-
-
Purification:
-
Separate the DNP-PEGylated liposomes from unreacted this compound and catalyst components using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the liposomes (typically the first turbid fractions to elute).
-
-
Characterization:
-
Determine the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).
-
Visualize the morphology and size of the liposomes using Transmission Electron Microscopy (TEM).
-
Quantify the conjugation efficiency by measuring the absorbance of the DNP group (around 360 nm) after purification and relating it to the lipid concentration.
-
Workflow for this compound Conjugation to Liposomes
Caption: Workflow for the conjugation of this compound to alkyne-functionalized liposomes.
Protocol 2: In Vitro Cellular Uptake Study by Fluorescence Microscopy
This protocol describes how to visualize the cellular uptake of fluorescently labeled DNP-PEGylated nanoparticles.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
Fluorescently labeled DNP-PEGylated nanoparticles (e.g., encapsulating a fluorescent drug or labeled with a fluorescent dye)
-
Non-targeted fluorescent nanoparticles (control)
-
Anti-DNP antibody (optional, for enhanced uptake studies)
-
DAPI solution (for nuclear staining)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Glass-bottom culture dishes or coverslips
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed the cancer cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Nanoparticle Incubation:
-
Prepare dilutions of the fluorescently labeled DNP-PEGylated nanoparticles and control nanoparticles in complete cell culture medium to the desired final concentration (e.g., 50 µg/mL).
-
For enhanced uptake experiments, pre-incubate the DNP-PEGylated nanoparticles with an anti-DNP antibody for 30 minutes at room temperature before adding to the cells.
-
Aspirate the old medium from the cells and replace it with the nanoparticle-containing medium.
-
Incubate the cells for a desired time period (e.g., 4 hours) at 37°C.
-
-
Cell Fixation and Staining:
-
Aspirate the nanoparticle-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the cell nuclei by incubating with DAPI solution for 5 minutes at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope with appropriate filter sets for the nanoparticle fluorophore and DAPI.
-
Acquire images to observe the subcellular localization of the nanoparticles.
-
Cellular Uptake and Immune Recognition Pathway
Caption: DNP-targeted nanoparticles can be recognized by anti-DNP antibodies, leading to enhanced cellular uptake.
Protocol 3: In Vivo Tumor Targeting Study in a Murine Model
This protocol provides a conceptual framework for evaluating the tumor-targeting efficacy of DNP-PEGylated nanoparticles in a mouse model of cancer, based on hapten-mediated immunotherapy principles.
Materials:
-
Immunocompetent mice (e.g., BALB/c)
-
Syngeneic tumor cell line (e.g., 4T1 murine breast cancer cells)
-
DNP-Keyhole Limpet Hemocyanin (DNP-KLH) for immunization
-
DNP-PEGylated nanoparticles encapsulating a therapeutic or imaging agent
-
Control nanoparticles (non-targeted)
-
In vivo imaging system (e.g., IVIS for fluorescence/bioluminescence imaging)
-
Calipers for tumor measurement
Procedure:
-
Immunization:
-
Immunize mice with DNP-KLH to induce a robust anti-DNP antibody response. Administer booster immunizations as required to maintain high antibody titers.
-
-
Tumor Inoculation:
-
Subcutaneously inject the tumor cells into the flank of the immunized mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Nanoparticle Administration:
-
Randomly divide the tumor-bearing mice into treatment groups (e.g., PBS control, non-targeted nanoparticles, DNP-PEGylated nanoparticles).
-
Administer the nanoparticle formulations intravenously via the tail vein.
-
-
In Vivo Imaging and Biodistribution:
-
At various time points post-injection (e.g., 4, 24, 48 hours), perform in vivo imaging to monitor the accumulation of the nanoparticles in the tumor and other organs.
-
After the final imaging time point, euthanize the mice and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Quantify the nanoparticle accumulation in each organ by measuring the fluorescence or radioactivity, depending on the encapsulated agent.
-
-
Therapeutic Efficacy (for drug-loaded nanoparticles):
-
Monitor tumor growth over time using calipers.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, TUNEL assay for apoptosis).
-
Experimental Workflow for In Vivo Tumor Targeting
Caption: Workflow for evaluating the in vivo tumor-targeting efficacy of DNP-PEGylated nanoparticles.
Conclusion
This compound is a powerful tool for the development of targeted drug delivery systems. Its trifunctional nature allows for the creation of nanocarriers that can be specifically directed to tumor cells through an immune-mediated mechanism, while the PEG spacer enhances their systemic circulation. The azide group provides a versatile handle for conjugation to a wide variety of drug molecules and delivery platforms using highly efficient click chemistry. The protocols outlined in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel DNP-targeted therapies.
References
- 1. Quantifying the effect of PEG architecture on nanoparticle ligand availability using DNA-PAINT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence and Electron Microscopy to Visualize the Intracellular Fate of Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 7. Click Chemistry for Liposome Surface Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Formulation/preparation of functionalized nanoparticles for in vivo targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioconjugation of Peptides with DNP-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent linking of two biomolecules, is a pivotal technique in drug development, diagnostics, and fundamental research. The targeted modification of peptides with specific moieties can enhance their therapeutic properties, facilitate their detection, or elucidate their biological functions. One such modification is the attachment of the 2,4-dinitrophenyl (DNP) group, a well-established hapten, which can be used to elicit a potent immune response. When conjugated to a peptide that targets a specific cell type, such as a cancer cell, the DNP hapten can recruit endogenous anti-DNP antibodies, leading to targeted cell destruction through immune effector mechanisms like complement-dependent cytotoxicity (CDC).[1][2]
This document provides detailed application notes and protocols for the bioconjugation of peptides with DNP-PEG3-azide. This reagent features a DNP group for immunomodulation, a three-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal azide (B81097) group for highly specific and efficient conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This method is renowned for its high yields, mild reaction conditions, and compatibility with a wide range of functional groups, making it an ideal choice for peptide modification.[5]
Applications of DNP-Peptide Conjugates:
-
Targeted Cancer Therapy: DNP-conjugated peptides that bind to tumor-specific receptors can "paint" cancer cells with the DNP hapten, flagging them for destruction by the immune system.
-
Immunology Research: As a model immunogen, DNP is instrumental in studying antibody responses and immune system activation.
-
Vaccine Development: DNP-peptide conjugates can be used to enhance the immunogenicity of peptide antigens.
-
Diagnostic Assays: The high affinity of anti-DNP antibodies makes DNP-labeled peptides useful as probes in various immunoassays.
Experimental Workflow
The overall process for generating a DNP-conjugated peptide involves the synthesis of an alkyne-modified peptide, followed by the CuAAC "click" reaction with this compound, and subsequent purification and characterization of the final conjugate.
Detailed Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified peptide with this compound.
Materials:
-
Alkyne-modified peptide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-stabilizing ligand
-
Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, or sodium phosphate (B84403) buffer)
-
Organic co-solvent (e.g., DMSO or DMF), if needed for solubility
-
Deionized water
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-modified peptide in deionized water or a suitable buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh.
-
Prepare a 50 mM stock solution of THPTA or TBTA in DMSO or water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified peptide to a final concentration of 1 mM.
-
Add this compound to a final concentration of 1.2-1.5 mM (1.2-1.5 molar equivalents to the peptide).
-
Add the copper-stabilizing ligand (THPTA or TBTA) to a final concentration of 1-5 mM.
-
Add CuSO₄ to a final concentration of 0.5-1 mM.
-
Vortex the mixture gently.
-
-
Initiation of the Reaction:
-
Add sodium ascorbate to a final concentration of 5 mM to initiate the reaction.
-
Vortex the reaction mixture gently.
-
Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by LC-MS to determine completion.
-
Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is for the purification of the DNP-peptide conjugate from unreacted starting materials and catalyst.
Materials:
-
Crude DNP-peptide conjugate reaction mixture
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in deionized water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation:
-
Acidify the crude reaction mixture with a small amount of TFA (to a final concentration of ~0.1%).
-
Centrifuge the sample to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Method:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the prepared sample onto the column.
-
Elute the peptide conjugate using a linear gradient of Solvent B (e.g., 5% to 65% Solvent B over 30 minutes) at a flow rate appropriate for the column size (e.g., 1 mL/min for an analytical column).
-
Monitor the elution profile at 214 nm (for the peptide backbone) and 360 nm (for the DNP group).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major product peak.
-
Analyze the purity of the collected fractions by analytical HPLC and LC-MS.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize the pooled fractions to obtain the purified DNP-peptide conjugate as a powder.
-
Protocol 3: Characterization of the DNP-Peptide Conjugate
A. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of the DNP-peptide conjugate.
-
Procedure:
-
Dissolve a small amount of the purified product in a suitable solvent.
-
Analyze the sample using an LC-MS system.
-
Compare the observed molecular weight with the calculated theoretical mass of the conjugate. The expected mass will be the mass of the alkyne-peptide plus the mass of this compound.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure of the conjugate, particularly the formation of the triazole ring and the presence of the DNP and PEG moieties.
-
Procedure:
-
Dissolve the lyophilized product in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Characteristic signals for the triazole proton (around 7.5-8.5 ppm in ¹H NMR) and the PEG methylene (B1212753) protons (around 3.5-3.7 ppm) should be identifiable.
-
Data Presentation
The efficiency and success of the bioconjugation can be quantified and presented for clear comparison.
| Parameter | Typical Value | Method of Determination | Reference |
| Reaction Yield (CuAAC) | >90% (often near-quantitative) | RP-HPLC, LC-MS | |
| Product Purity | >95% after RP-HPLC | Analytical RP-HPLC | |
| Molecular Weight Confirmation | Within 1 Da of theoretical mass | Mass Spectrometry (ESI-MS) | |
| Reaction Time | 1 - 4 hours | LC-MS monitoring |
Application Example: Complement-Dependent Cytotoxicity (CDC)
DNP-conjugated peptides targeting cell surface receptors can trigger cell death via the classical complement pathway.
The binding of anti-DNP antibodies to the DNP-peptide conjugate on the cell surface initiates the classical complement cascade. The C1q protein binds to the Fc region of the antibodies, leading to a series of enzymatic activations that culminate in the formation of the Membrane Attack Complex (MAC). The MAC creates pores in the cell membrane, leading to cell lysis.
Conclusion
The bioconjugation of peptides with this compound via CuAAC click chemistry is a robust and efficient method for creating powerful tools for research and therapeutic development. The protocols outlined in this document provide a clear framework for the synthesis, purification, and characterization of DNP-peptide conjugates. The ability of these conjugates to engage the immune system, for instance through complement-dependent cytotoxicity, highlights their potential in targeted therapies and other biomedical applications. Careful execution of these protocols and thorough characterization of the final product are essential for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
Application Notes and Protocols for Labeling Oligonucleotides with DNP-PEG3-azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise labeling of oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling a wide array of applications from in-situ hybridization to the construction of sophisticated therapeutic modalities like antibody-drug conjugates and PROTACs.[1][2] 2,4-Dinitrophenyl (DNP) is a small molecule hapten that serves as a versatile and highly immunogenic tag. When coupled with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, as in DNP-PEG3-azide, it provides an effective labeling reagent with improved solubility characteristics.[3]
This document provides detailed protocols for the labeling of alkyne-modified oligonucleotides with this compound via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[1][4][5] This method is highly efficient, specific, and biocompatible, forming a stable triazole linkage.[5][6][] These application notes are intended to guide researchers in the efficient and reliable synthesis of DNP-labeled oligonucleotides for downstream applications.
Principle of the Method
The labeling strategy relies on the highly specific and efficient click chemistry reaction between an alkyne-functionalized oligonucleotide and the azide (B81097) group of this compound.[4][5] This reaction is catalyzed by Copper(I) and results in the formation of a stable covalent 1,2,3-triazole linkage. The reaction is bio-orthogonal, meaning it does not interfere with naturally occurring functional groups, ensuring specific labeling of the target oligonucleotide.[4][6]
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) |
| This compound | BroadPharm | BP-23248 |
| Alkyne-modified Oligonucleotide | Custom Synthesis | N/A |
| Copper(II)-TBTA Stock Solution | Lumiprobe | A3510 |
| Ascorbic Acid | Sigma-Aldrich | A92902 |
| Triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer, 2M, pH 7.0 | Sigma-Aldrich | T7408 |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D8418 |
| 3% Lithium perchlorate (B79767) in acetone | Sigma-Aldrich | 451369 |
| Acetone | Fisher Scientific | A18-4 |
| Nuclease-free water | Thermo Fisher Scientific | AM9937 |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This protocol details the steps for labeling an alkyne-modified oligonucleotide with this compound.
-
Preparation of Oligonucleotide Solution:
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a microcentrifuge tube to a final concentration of 100-200 µM.[6]
-
To the oligonucleotide solution, add 2M triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M.[4][8]
-
Add an equal volume of DMSO to the aqueous oligonucleotide solution and vortex thoroughly.[4][6]
-
-
Reaction Setup:
-
Prepare a 10 mM stock solution of this compound in DMSO.[4][6]
-
Add 1.5 equivalents of the this compound stock solution relative to the amount of oligonucleotide.[6] Vortex the mixture.
-
Prepare a fresh 5 mM stock solution of ascorbic acid in nuclease-free water.[4] Add ascorbic acid to the reaction mixture to a final concentration of 0.5 mM.[6] Vortex briefly.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.[4][8]
-
Add the 10 mM Copper(II)-TBTA stock solution to the reaction mixture to a final concentration of 0.5 mM.[6]
-
Flush the headspace of the tube with inert gas and cap it tightly.[4][8]
-
-
Incubation:
Protocol 2: Purification of DNP-Labeled Oligonucleotide
Purification is critical to remove unreacted this compound and other reaction components. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for achieving high purity.[9][10]
-
Precipitation of the Labeled Oligonucleotide:
-
To the reaction mixture, add a 4-fold excess volume of 3% lithium perchlorate in acetone.[4][8]
-
Mix thoroughly and incubate at -20°C for at least 30 minutes.[8]
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the oligonucleotide.[4][8]
-
Wash the pellet with 1 mL of cold acetone, centrifuge again at 10,000 rpm for 10 minutes, and discard the supernatant.[4][8]
-
Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry.
-
-
RP-HPLC Purification:
-
Resuspend the dried pellet in an appropriate volume of nuclease-free water.
-
Purify the DNP-labeled oligonucleotide by RP-HPLC. The hydrophobicity of the DNP group facilitates excellent separation from the unlabeled oligonucleotide.[9][10]
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and a wavelength appropriate for DNP (e.g., 360 nm).
-
Collect the fractions corresponding to the DNP-labeled oligonucleotide.
-
-
Desalting and Quantification:
-
Desalt the collected fractions using a suitable method, such as a desalting column or ethanol (B145695) precipitation.
-
Quantify the concentration of the purified DNP-labeled oligonucleotide using UV-Vis spectrophotometry by measuring the absorbance at 260 nm.
-
Data Presentation
Table 1: Reagent Concentrations for CuAAC Labeling Reaction
| Reagent | Stock Solution Concentration | Final Concentration in Reaction |
| Alkyne-Oligonucleotide | 100-200 µM | 20-200 µM |
| This compound | 10 mM in DMSO | 1.5 x [Oligonucleotide] |
| Triethylammonium acetate | 2 M, pH 7.0 | 0.2 M |
| DMSO | - | 50% (v/v) |
| Ascorbic Acid | 5 mM in water | 0.5 mM |
| Copper(II)-TBTA | 10 mM in 55% DMSO | 0.5 mM |
Table 2: Example Purification and Yield of a 20-mer DNP-labeled Oligonucleotide
| Sample | Initial Amount (nmol) | Purification Method | Purity by HPLC (%) | Final Yield (nmol) | Labeling Efficiency (%) |
| DNP-Oligo-1 | 50 | RP-HPLC | >95% | 42 | 84% |
| DNP-Oligo-2 | 50 | RP-HPLC | >95% | 45 | 90% |
| DNP-Oligo-3 | 50 | RP-HPLC | >95% | 40 | 80% |
Visualizations
Caption: Workflow for this compound labeling of oligonucleotides.
Caption: Signaling pathway of the CuAAC reaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNP, 2,4-dinitrophenyl Oligonculeotide Modification [biosyn.com]
- 3. This compound, 951671-87-7 | BroadPharm [broadpharm.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. hk.lumiprobe.com [hk.lumiprobe.com]
- 8. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 9. labcluster.com [labcluster.com]
- 10. Oligonucleotide Purification [sigmaaldrich.com]
Application Notes and Protocols for DNP-PEG3-azide in Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNP-PEG3-azide is a unique heterobifunctional linker that offers a novel approach to the development of antibody-drug conjugates (ADCs). Unlike traditional ADC linkers that attach highly potent cytotoxic agents, the dinitrophenyl (DNP) group in this linker functions as a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[1][2] In the context of an ADC, the antibody serves as the carrier, delivering the DNP hapten to the surface of target cancer cells. This targeted delivery of a "non-self" immunogenic molecule is designed to trigger a localized immune response, such as antibody-dependent cellular cytotoxicity (ADCC) or complement-dependent cytotoxicity (CDC), leading to the destruction of the tumor cell.[3][4]
The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC, while the azide (B81097) functional group allows for efficient and specific conjugation to an antibody modified with an alkyne group via "click chemistry."[5] This bioorthogonal ligation strategy, either through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), provides a stable and covalent attachment.
These application notes provide an overview of the application of this compound in ADC development, along with detailed protocols for conjugation, characterization, and evaluation of the resulting ADCs.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in ADC development.
| Property | Value | Reference |
| Molecular Formula | C14H20N6O7 | |
| Molecular Weight | 384.4 g/mol | |
| Purity | Typically >95% | |
| Appearance | Yellow crystalline solid | |
| Solubility | Soluble in DMSO, DMF | |
| Storage | Store at -20°C for long-term stability |
Experimental Protocols
I. Antibody Modification with an Alkyne Handle
To conjugate this compound, the antibody must first be functionalized with a compatible alkyne group. This can be achieved through various methods, including the modification of lysine (B10760008) residues or the introduction of unnatural amino acids.
Protocol: Lysine Modification with an Alkyne-NHS Ester
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0)
-
Alkyne-NHS ester (e.g., DBCO-NHS ester for SPAAC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0
-
-
Procedure:
-
Prepare a stock solution of the Alkyne-NHS ester in anhydrous DMSO (e.g., 10 mM).
-
Adjust the concentration of the mAb to 5-10 mg/mL in the reaction buffer.
-
Add a 5-20 molar excess of the Alkyne-NHS ester stock solution to the mAb solution. The optimal molar ratio should be determined empirically to achieve the desired degree of labeling.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted Alkyne-NHS ester using a desalting column equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the alkyne-modified antibody.
-
Determine the concentration of the modified antibody using a protein concentration assay (e.g., BCA assay).
-
II. Conjugation of this compound to the Alkyne-Modified Antibody via Click Chemistry
This protocol outlines the conjugation of this compound to the alkyne-functionalized antibody. Both CuAAC and SPAAC protocols are provided.
Protocol 2a: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
Alkyne-modified mAb
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate (B8700270)
-
DMSO
-
Reaction buffer: PBS, pH 7.4
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of CuSO4 (e.g., 50 mM in water).
-
Prepare a stock solution of THPTA (e.g., 250 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 500 mM in water).
-
In a reaction tube, add the alkyne-modified mAb to the reaction buffer.
-
Add a 5-10 fold molar excess of the this compound stock solution to the mAb solution.
-
In a separate tube, premix CuSO4 and THPTA in a 1:5 molar ratio.
-
Add the CuSO4/THPTA mixture to the mAb/azide solution. The final concentration of CuSO4 is typically 0.1-1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-4 hours at room temperature.
-
Purify the ADC using a desalting column or size-exclusion chromatography to remove excess reagents.
-
Protocol 2b: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
-
Materials:
-
DBCO-modified mAb
-
This compound
-
DMSO
-
Reaction buffer: PBS, pH 7.4
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
In a reaction tube, add the DBCO-modified mAb to the reaction buffer.
-
Add a 3-5 fold molar excess of the this compound stock solution to the mAb solution.
-
Incubate the reaction for 4-12 hours at room temperature or 4°C.
-
Purify the ADC using a desalting column or size-exclusion chromatography.
-
III. Characterization of the DNP-ADC
A. Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.
-
UV-Vis Spectroscopy: A simple and rapid method to estimate the average DAR. It requires knowledge of the extinction coefficients of the antibody and the this compound at two different wavelengths.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated this compound molecules, providing information on the distribution of different DAR species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): After reduction of the ADC, RP-HPLC can separate the light and heavy chains, allowing for the determination of the drug load on each chain.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the most accurate determination of the DAR and the distribution of drug-loaded species by measuring the mass of the intact ADC or its subunits.
Quantitative Data Presentation (Representative)
Please note: The following tables present example data. Specific values for a this compound ADC would need to be determined experimentally.
Table 1: DAR Determination by HIC-HPLC
| ADC Species | Retention Time (min) | Peak Area (%) | DAR |
| Unconjugated Ab | 10.2 | 15.7 | 0 |
| DNP-ADC | 12.5 | 35.2 | 2 |
| DNP-ADC | 14.8 | 40.1 | 4 |
| DNP-ADC | 16.9 | 9.0 | 6 |
| Average DAR | 3.2 |
Table 2: DAR Determination by LC-MS
| Species | Observed Mass (Da) | Calculated Mass (Da) | DAR |
| Light Chain | 23,500 | 23,500 | 0 |
| Light Chain + 1 DNP-PEG3 | 23,884 | 23,884.4 | 1 |
| Heavy Chain | 50,000 | 50,000 | 0 |
| Heavy Chain + 1 DNP-PEG3 | 50,385 | 50,384.4 | 1 |
| Heavy Chain + 2 DNP-PEG3 | 50,768 | 50,768.8 | 2 |
| Average DAR | 3.5 |
IV. In Vitro Evaluation of DNP-ADC
A. In Vitro Cytotoxicity Assay
This assay determines the ability of the DNP-ADC to induce cell death, likely through immune-mediated mechanisms.
Protocol:
-
Cell Culture: Culture target antigen-positive and antigen-negative cancer cell lines.
-
ADC Treatment: Seed cells in 96-well plates and treat with serial dilutions of the DNP-ADC, unconjugated antibody, and a relevant isotype control.
-
Co-culture with Immune Cells: Add peripheral blood mononuclear cells (PBMCs) or specific immune effector cells (e.g., NK cells) at an appropriate effector-to-target ratio.
-
Incubation: Incubate the cells for 48-72 hours.
-
Cell Viability Assay: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Calculate the IC50 values (the concentration of ADC that inhibits cell growth by 50%).
Quantitative Data Presentation (Representative)
Table 3: In Vitro Cytotoxicity (IC50) of DNP-ADC
| Cell Line | Target Antigen Expression | IC50 (nM) |
| SK-BR-3 | High | 5.2 |
| MDA-MB-231 | Low/Negative | > 1000 |
B. Bystander Effect Assay
This assay evaluates the ability of the DNP-ADC to kill neighboring antigen-negative cells.
Protocol:
-
Co-culture: Co-culture a mixture of antigen-positive and antigen-negative cells (e.g., in a 1:1 ratio). One cell line should be labeled with a fluorescent marker for identification.
-
ADC Treatment: Treat the co-culture with the DNP-ADC.
-
Incubation and Analysis: After 72 hours, analyze the viability of both cell populations using flow cytometry or high-content imaging.
V. In Vivo Evaluation of DNP-ADC
Protocol: Xenograft Tumor Model
-
Tumor Implantation: Implant antigen-positive tumor cells subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a specified size, randomize mice into treatment groups (e.g., vehicle, unconjugated antibody, DNP-ADC). Administer the treatments intravenously.
-
Monitoring: Monitor tumor growth and body weight regularly.
-
Efficacy Assessment: At the end of the study, measure tumor volumes and weights to determine the anti-tumor efficacy of the DNP-ADC.
Quantitative Data Presentation (Representative)
Table 4: In Vivo Efficacy of DNP-ADC in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle | - | 1500 ± 250 | - |
| Unconjugated Ab | 10 | 1450 ± 200 | 3.3 |
| DNP-ADC | 10 | 350 ± 100 | 76.7 |
Visualizations
Experimental Workflow
Caption: Workflow for DNP-ADC Synthesis and Evaluation.
Proposed Mechanism of Action
Caption: Proposed Mechanism of DNP-ADC Action.
References
- 1. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 2. Drug-protein conjugates--XI. Disposition and immunogenicity of dinitrofluorobenzene, a model compound for the investigation of drugs as haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Nanobody Activation Immunotherapeutic That Selectively Destroys HER2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for DNP-PEG3-azide Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the preparation, storage, and handling of stock solutions of DNP-PEG3-azide, a bifunctional molecule commonly utilized in bioconjugation, drug delivery, and proteomics research. The protocols outlined below are designed to ensure the integrity of the compound and promote safe laboratory practices.
I. Introduction
This compound is a versatile chemical tool that incorporates a dinitrophenyl (DNP) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) moiety. The DNP group is a well-known hapten used for immunological applications, while the azide group allows for covalent ligation to alkyne-containing molecules via copper-catalyzed or strain-promoted "click chemistry" reactions.[1][2] The PEG3 spacer enhances the water solubility of the molecule.[2] This combination of functionalities makes this compound a valuable reagent for constructing complex biomolecular architectures, including PROTACs (Proteolysis Targeting Chimeras).[1]
II. Quantitative Data Summary
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source(s) |
| Chemical Formula | C₁₄H₂₀N₆O₇ | [3] |
| Molecular Weight | 384.35 g/mol | |
| Exact Mass | 384.1393 | |
| Purity | >98% (batch specific) | |
| Appearance | Varies (typically a solid) | N/A |
| Solubility | Soluble in DMSO | |
| Recommended Solvent | Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) |
III. Experimental Protocol: Preparing a this compound Stock Solution
This protocol provides a step-by-step method for the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous/dry Dimethylsulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated micropipettes
-
Analytical balance
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent moisture condensation, which can affect the stability of the compound.
-
Weighing: Carefully weigh out the desired amount of this compound using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.84 mg of this compound (Molecular Weight = 384.35 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid this compound. For a 10 mM stock solution, if you weighed 3.84 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not to exceed 37°C) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
IV. Safety Precautions and Handling
Organic azides are potentially hazardous and should be handled with care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves).
-
Avoid Contamination: Do not use metal spatulas when handling solid azide compounds to prevent the formation of shock-sensitive metal azides. Use plastic or glass spatulas instead.
-
Incompatible Materials: Avoid contact with strong acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid. Do not mix azide-containing waste with acidic waste.
-
Waste Disposal: Dispose of all waste containing this compound in a designated hazardous waste container according to your institution's guidelines. Do not pour down the drain.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent and clean the area with a suitable solvent. Dispose of the contaminated materials as hazardous waste.
V. Visualizations
The following diagrams illustrate the experimental workflow for preparing the stock solution and a potential application in a click chemistry reaction.
Caption: Workflow for preparing this compound stock solution.
Caption: this compound in a click chemistry reaction.
References
DNP-PEG3-Azide: Solubility Profile and Protocols for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the solubility of DNP-PEG3-azide in dimethyl sulfoxide (B87167) (DMSO) and aqueous buffers. Understanding the solubility characteristics of this reagent is crucial for its effective use in various research and drug development applications, including its role as a PEG-based PROTAC linker and a click chemistry reagent.[1]
This compound incorporates a dinitrophenyl (DNP) group, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) moiety. The PEG spacer is designed to enhance the aqueous solubility of the compound.[2]
Quantitative Solubility Data
The following tables summarize the known solubility of this compound in organic solvents and provide context for its solubility in aqueous media.
Table 1: Solubility in Organic Solvents
| Solvent | Solubility | Molar Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 260.19 mM | Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| Dichloromethane (DCM) | Soluble | Not specified | [2][3] |
| Dimethylformamide (DMF) | Soluble | Not specified | [2][3] |
Table 2: Solubility in Aqueous Buffers
| Solvent | Solubility | Notes |
| Aqueous Buffers (e.g., PBS, Tris) | Data not available | The hydrophilic PEG3 spacer is intended to increase the aqueous solubility of the DNP moiety.[2] For reference, the parent compound, 2,4-dinitrophenol, has a water solubility of 5.6 g/L at 18°C. The PEGylated version is expected to have enhanced solubility, though quantitative data is not readily available. |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
-
Calibrated micropipettes and sterile tips
Procedure:
-
Preparation: Allow the vial containing this compound and a fresh bottle of anhydrous DMSO to come to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile vial. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 38.44 mg of this compound (Molecular Weight: 384.35 g/mol ).
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution:
-
Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a room temperature water bath sonicator for 10-15 minutes.[1]
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, opaque tubes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol provides a general method for determining the thermodynamic solubility of this compound in a desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS). This method is considered a reliable approach for determining equilibrium solubility.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4), filtered
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the desired aqueous buffer to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixture to shake for 24-48 hours to ensure equilibrium is reached.[4]
-
Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the vial at a high speed.
-
Filtration: Carefully collect the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same aqueous buffer.
-
Analyze the filtered saturated solution and the standard solutions using a suitable analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of this compound in the saturated solution.
-
The determined concentration represents the thermodynamic solubility of the compound in the tested buffer.
-
Visualizations
The following diagrams illustrate the experimental workflows.
Caption: Workflow for preparing this compound solutions.
Caption: Experimental workflow for the Shake-Flask solubility assay.
References
Troubleshooting & Optimization
troubleshooting low yield in DNP-PEG3-azide click reaction
Welcome to the technical support center for troubleshooting low yields in DNP-PEG3-azide click reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in my this compound click reaction?
Low yields can stem from several factors, broadly categorized as issues with reactants, catalyst, reaction conditions, or product purification. Specific common causes include:
-
Reactant Integrity: Degradation of this compound or the alkyne-containing molecule. Azides can be sensitive to light, heat, and certain chemical environments.[1]
-
Catalyst Inactivity (CuAAC): The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by atmospheric oxygen.[2][3]
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, pH, or reactant concentrations can significantly hinder the reaction rate.
-
Poor Substrate Solubility: If either the this compound or the alkyne partner has poor solubility in the reaction solvent, the reaction will be inefficient.
-
Steric Hindrance: Bulky functional groups near the azide (B81097) or alkyne can physically block the reaction sites.
-
Side Reactions: Homocoupling of the alkyne (Glaser coupling) is a common side reaction in CuAAC.[2]
-
Issues with Purification: The desired product may be lost during workup and purification steps. Residual copper can also be challenging to remove.[2]
Q2: How should I properly store and handle this compound?
Proper storage and handling are critical for maintaining the reagent's integrity.
-
Storage: Store this compound at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[4] It should be kept in a dry, dark environment.[4] Stock solutions are typically stable for up to 6 months at -80°C and 1 month at -20°C.[5]
-
Handling: this compound is soluble in DMSO, DCM, and DMF.[6] When preparing for a reaction, allow the vial to warm to room temperature before opening to prevent condensation. Avoid using metal spatulas, as they can react with azides.[1] Also, avoid mixing azides with acids, as this can form highly toxic and explosive hydrazoic acid.[1]
Q3: My reaction involves a biomolecule. Are there special considerations for bioconjugation reactions?
Yes, bioconjugation reactions require special care to maintain the integrity of the biomolecule.
-
Copper Toxicity: For copper-catalyzed reactions, the copper can be toxic to cells and can damage biomolecules.[7] It is crucial to use a stabilizing ligand and the lowest effective copper concentration.
-
Strain-Promoted Alternative (SPAAC): To avoid copper toxicity, consider using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a cyclooctyne (B158145) (e.g., DBCO, BCN). This compound is suitable for SPAAC reactions.[5]
-
Buffer Compatibility: Avoid using buffers containing primary amines, such as Tris, as they can interfere with some reaction chemistries.[8] Phosphate or HEPES buffers are generally good starting points.[3]
-
pH: The pH of the reaction can affect both the biomolecule's stability and the reaction rate. A pH range of 7-9 is common for reactions involving NHS esters, but the optimal pH for the click reaction itself should be considered.[8]
Troubleshooting Guides
Low or No Product Yield
If you are observing a low yield or no product formation, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low reaction yield.
Presence of Side Products
The formation of side products can consume starting materials and complicate purification.
Issue: Alkyne Homocoupling (Glaser Coupling)
-
Possible Cause: This is a common side reaction in CuAAC, especially in the presence of oxygen and insufficient reducing agent or ligand.[2]
-
Suggested Solutions:
-
Inert Atmosphere: Perform the reaction under a nitrogen or argon atmosphere to minimize oxygen exposure.[2]
-
Use a Ligand: Employ a copper-chelating ligand to stabilize the Cu(I) catalyst and reduce side reactions.[2]
-
Sufficient Reducing Agent: Ensure an adequate concentration of a fresh reducing agent like sodium ascorbate (B8700270).
-
Experimental Protocols
Protocol 1: General Procedure for a Small Molecule CuAAC Reaction
This protocol provides a starting point for the copper-catalyzed click reaction of this compound with an alkyne-containing small molecule.
-
In a suitable vial, dissolve the alkyne-containing molecule (1 equivalent) in a solvent system such as a 1:1 mixture of DMF and water.
-
Add this compound (1.1 equivalents).
-
In a separate tube, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture.
-
Add a solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 equivalents) in water.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 12-24 hours.[2]
-
Upon completion, the reaction mixture can be diluted with water and the product extracted with an organic solvent. Further purification may be required.
Protocol 2: Small-Scale Test Reaction to Verify Reagent Activity
If you suspect issues with your reagents, perform this small-scale control reaction.
-
Combine a simple, known-to-be-reactive alkyne (e.g., propargyl alcohol) and azide (e.g., benzyl (B1604629) azide) under the standard CuAAC conditions outlined in Protocol 1.
-
Analyze the reaction mixture by TLC or LC-MS after a few hours.
-
Interpretation:
-
Successful Reaction: If the control reaction works, the issue likely lies with your specific this compound or alkyne substrate (e.g., steric hindrance, instability).
-
Failed Reaction: If the control reaction fails, the problem is likely with the catalyst system (copper source, reducing agent) or the general reaction conditions (solvent, temperature).
-
Data Presentation
Table 1: Recommended Starting Concentrations for CuAAC
| Component | Recommended Concentration Range | Notes |
| Copper (Cu) | 50 - 100 µM | Higher concentrations are usually not necessary and can lead to side reactions or biomolecule damage.[9][10] |
| Reducing Agent (Sodium Ascorbate) | 3- to 10-fold excess over Cu | Use a freshly prepared solution.[8] |
| Stabilizing Ligand (e.g., THPTA) | 5-fold excess over Cu | The ligand should be pre-mixed with the copper source before adding to the reaction.[11] |
| Alkyne Substrate | < 5 mM | High concentrations of some alkynes can inhibit the catalyst.[9][10] |
Visualizations
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: General experimental workflow for a CuAAC reaction.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, 951671-87-7 | BroadPharm [broadpharm.com]
- 7. adcreview.com [adcreview.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. jenabioscience.com [jenabioscience.com]
Technical Support Center: Optimizing CuAAC Reactions for PEGylated Azides
Welcome to the technical support center for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving PEGylated azides. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction with a PEGylated azide (B81097) has a very low yield or is not working at all. What are the common causes?
A1: Low yields in CuAAC reactions with PEGylated azides can stem from several factors, often related to the large and sterically hindering nature of the PEG chain:
-
Oxidation of the Copper(I) Catalyst: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, a common issue in aqueous buffers.[1][2] It is crucial to work with degassed solutions or under an inert atmosphere and to use a sufficient amount of a reducing agent like sodium ascorbate (B8700270).[1][2]
-
Steric Hindrance: The bulky PEG chain can physically block the azide group, making it inaccessible to the alkyne and the copper catalyst.[3][4]
-
Catalyst Sequestration: If your system contains other molecules that can bind to copper, such as proteins or certain buffer components (e.g., Tris), the catalyst may be sequestered and unavailable for the reaction.[2][5]
-
Poor Solubility: While PEGylation generally improves water solubility, the alkyne partner might be hydrophobic, leading to phase separation and reduced reaction rates. In such cases, using a co-solvent like DMSO or DMF can be beneficial.[5][6]
-
Suboptimal Reagents or Concentrations: The choice and concentration of the copper source, ligand, and reducing agent are critical for efficient catalysis.
Q2: I am observing the formation of byproducts in my reaction. What are they and how can I avoid them?
A2: A common side reaction in CuAAC is the homocoupling of alkynes, known as Glaser coupling, which leads to the formation of diynes.[4] This is often promoted by the presence of oxygen and Cu(II). To minimize this:
-
Ensure a Reducing Environment: Maintain a sufficient concentration of sodium ascorbate to keep the copper in the Cu(I) state.[7]
-
Use a Stabilizing Ligand: Ligands not only accelerate the desired reaction but also stabilize the Cu(I) catalyst, reducing its participation in side reactions.[4]
-
Limit Oxygen Exposure: Degas your solvents and reaction mixture, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[5][6]
Q3: How do I choose the right copper source, ligand, and reducing agent for my PEGylated azide?
A3: The selection of these components is critical for success:
-
Copper Source: The most convenient and commonly used copper source is Copper(II) sulfate (B86663) (CuSO₄) in combination with a reducing agent.[7][8] Other sources like Cu(I) iodide (CuI) or copper wire can also be used.[7][9] However, iodide ions from CuI can sometimes interfere with the reaction.[5][7]
-
Ligand: A ligand is crucial for stabilizing the Cu(I) catalyst, accelerating the reaction, and preventing damage to biomolecules.[3][6][10] For aqueous reactions, water-soluble ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA are highly recommended.[2][8] A ligand-to-copper ratio of 5:1 is often suggested to protect biomolecules from reactive oxygen species.[5]
-
Reducing Agent: Sodium ascorbate is the most popular reducing agent for in situ generation of Cu(I) from a Cu(II) source.[7][10] It should be prepared fresh. TCEP (tris(2-carboxyethyl)phosphine) is generally not recommended as it can interfere with the CuAAC reaction.[5][7]
Q4: Can the buffer system affect my CuAAC reaction?
A4: Yes, the choice of buffer is important. Buffers containing components that can chelate copper, such as Tris, should be avoided as they can inhibit the reaction.[2][5] Phosphate (B84403), HEPES, and MOPS buffers are generally compatible.[2][5] High concentrations of chloride ions (>0.2 M) can also be inhibitory.[5]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the CuAAC reaction with PEGylated azides.
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Low or No Product Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_catalyst [label="Is the Catalyst System Active?"]; check_conditions [label="Are Reaction Conditions Optimal?"]; check_reagents [label="Are Starting Materials Intact?"]; solution_catalyst [label="Optimize Catalyst System:\n- Use fresh sodium ascorbate\n- Degas solutions\n- Use a stabilizing ligand (e.g., THPTA)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_conditions [label="Adjust Reaction Conditions:\n- Increase reaction time/temperature\n- Increase reactant concentrations\n- Add co-solvent (DMSO/DMF)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_reagents [label="Verify Reagent Integrity:\n- Confirm azide and alkyne functionality\n- Run a small-scale test reaction with a model alkyne/azide", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Successful Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> check_catalyst [label="Start Here"]; check_catalyst -> solution_catalyst [label="No"]; check_catalyst -> check_conditions [label="Yes"]; solution_catalyst -> success;
check_conditions -> solution_conditions [label="No"]; check_conditions -> check_reagents [label="Yes"]; solution_conditions -> success;
check_reagents -> solution_reagents [label="No"]; check_reagents -> success [label="Yes"]; solution_reagents -> success; }
Caption: Troubleshooting workflow for low CuAAC reaction yield.Data Presentation: Recommended Reagent Concentrations
The following tables summarize typical concentration ranges for key reagents in CuAAC reactions, compiled from various protocols. These should be optimized for your specific system.
Table 1: General Bioconjugation Reaction Components
| Reagent | Typical Final Concentration | Molar Ratio (relative to limiting reagent) | Notes |
| Alkyne-Biomolecule | 10 µM - 1 mM | 1 | The limiting reagent. |
| PEG-Azide | 50 µM - 5 mM | 1.1 - 10 | A slight to moderate excess can drive the reaction to completion.[11] |
| CuSO₄ | 50 µM - 250 µM[12] | 0.1 - 5 mol%[11] | Often used as the copper source. |
| Ligand (e.g., THPTA) | 250 µM - 1.25 mM | 1 - 5 (relative to Cu) | A 5:1 ligand-to-copper ratio is recommended for sensitive biomolecules.[5] |
| Sodium Ascorbate | 500 µM - 5 mM | 5 - 10 (relative to Cu)[12] | Should be prepared fresh. |
| Co-solvent (e.g., DMSO) | 5 - 10% (v/v) | N/A | Can help with solubility of hydrophobic components.[5] |
Experimental Protocols
Protocol 1: General CuAAC for PEGylation of an Alkyne-Modified Protein
This protocol provides a starting point for the conjugation of a PEG-azide to an alkyne-modified protein.
1. Reagent Preparation:
- Alkyne-Protein Stock: Prepare a stock solution of your alkyne-modified protein in a non-chelating buffer (e.g., 100 mM phosphate buffer, pH 7.4).
- PEG-Azide Stock: Prepare a 10 mM stock solution of the PEG-azide in DMSO or water.
- CuSO₄ Stock: Prepare a 50 mM stock solution of CuSO₄ in water.[11]
- Ligand (THPTA) Stock: Prepare a 50 mM stock solution of THPTA in water.
- Sodium Ascorbate Stock: Prepare a 100 mM stock solution of sodium ascorbate in water. This solution must be made fresh before use. [11]
2. Reaction Setup:
- In a microcentrifuge tube, combine the reagents in the following order:
- Alkyne-protein solution (to a final concentration of 25 µM).[6]
- PEG-azide stock solution (to a final concentration of 250 µM, a 10-fold excess).
- Premix the CuSO₄ and THPTA ligand in a separate tube. Add the CuSO₄ stock to a final concentration of 100 µM, and the THPTA stock to a final concentration of 500 µM (maintaining a 5:1 ligand:copper ratio).[3]
- Add the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5 mM to initiate the reaction.[13]
- Gently mix the reaction by inverting the tube several times. Avoid vigorous vortexing to minimize oxygen introduction and potential protein denaturation.[5]
- Cap the tube to minimize oxygen exposure.[6]
3. Reaction and Monitoring:
- Incubate the reaction at room temperature for 1-4 hours.[11][12] For challenging substrates, the reaction time can be extended or gentle heating (e.g., 37°C) may be applied.
- Monitor the reaction progress using an appropriate analytical technique, such as SDS-PAGE (which will show a mobility shift for the PEGylated protein) or LC-MS.
4. Quenching and Purification:
- Once the reaction is complete, it can be quenched by adding EDTA to chelate the copper.[12]
- Purify the PEGylated protein conjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove excess reagents and byproducts.[12]
graph ExperimentalWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; // Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; prep [label="1. Reagent Preparation\n(Protein, PEG-Azide, Cu/Ligand, Ascorbate)"]; premix [label="2. Premix CuSO4 and Ligand"]; combine [label="3. Combine Protein and PEG-Azide"]; initiate [label="4. Initiate with Sodium Ascorbate"]; incubate [label="5. Incubate (RT, 1-4h)"]; monitor [label="6. Monitor Progress (SDS-PAGE/LC-MS)"]; purify [label="7. Quench & Purify", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Final PEGylated Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections prep -> premix; prep -> combine; premix -> initiate; combine -> initiate; initiate -> incubate; incubate -> monitor; monitor -> purify; purify -> product; }
Caption: General experimental workflow for CuAAC-mediated PEGylation.References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. interchim.fr [interchim.fr]
- 9. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing SPAAC Efficiency with DNP-PEG3-azide
Welcome to the technical support center for optimizing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions using DNP-PEG3-azide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to improve experimental outcomes. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your work.
Troubleshooting and FAQs
This section addresses common issues encountered during SPAAC reactions with this compound in a question-and-answer format.
Q1: I am observing low or no product formation in my SPAAC reaction. What are the potential causes and solutions?
A1: Low or no yield in a SPAAC reaction can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Integrity:
-
This compound: Ensure your this compound is properly stored at -20°C and has not undergone multiple freeze-thaw cycles. Azides can be sensitive to light and temperature. Consider verifying its purity via HPLC or mass spectrometry if degradation is suspected.
-
Strained Alkyne (e.g., DBCO, BCN): The purity and stability of the cyclooctyne (B158145) are critical. These reagents can degrade over time, especially if not stored under inert gas and protected from light. Confirm the purity of your strained alkyne.
-
-
Reaction Conditions:
-
Concentration of Reactants: The law of mass action dictates that higher concentrations of reactants lead to faster reaction rates. If you are working with dilute solutions, consider increasing the concentration of one or both reactants. A 2- to 5-fold molar excess of the azide (B81097) is often recommended.
-
Solvent: While SPAAC can be performed in a variety of solvents, the choice can influence reaction kinetics. For biological applications, aqueous buffers like PBS and HEPES are common. However, organic co-solvents like DMSO or acetonitrile (B52724) can be used and may enhance the solubility of some reactants. If using a buffer, ensure it is free of sodium azide, as this will compete with your this compound.
-
pH: The optimal pH for SPAAC reactions is typically in the range of 7-9. Deviations outside this range can affect the stability of your biomolecules and the reaction rate.
-
Temperature: Increasing the temperature (e.g., from room temperature to 37°C) can increase the reaction rate. However, be mindful of the thermal stability of your biomolecules.
-
-
Steric Hindrance:
-
The accessibility of the azide and alkyne moieties is crucial. If they are attached to large, bulky molecules, steric hindrance can significantly slow down the reaction. The PEG3 linker in this compound is designed to reduce steric hindrance by extending the azide away from the DNP group.
-
Q2: I am observing non-specific labeling or the formation of unexpected side products. What could be the cause?
A2: Non-specific labeling is a common challenge in bioconjugation. Here are the primary causes and mitigation strategies:
-
Reaction with Cysteine Residues: Strained alkynes, such as DBCO, can react with free thiol groups on cysteine residues in proteins, leading to off-target labeling. This is a known side reaction of SPAAC.
-
Mitigation: To prevent this, you can block the free thiols before adding your strained alkyne. Pre-treating your protein with a thiol-reactive alkylating agent like iodoacetamide (B48618) (IAM) is an effective strategy. IAM is compatible with the subsequent SPAAC reaction.
-
-
Presence of Competing Azides: If your buffers or solutions contain sodium azide (NaN₃) as a preservative, it will compete with this compound for the strained alkyne, significantly reducing the efficiency of your desired reaction.
-
Mitigation: Always use azide-free buffers for your SPAAC experiments.
-
Q3: How does the PEG linker in this compound affect the reaction?
A3: The polyethylene (B3416737) glycol (PEG) linker serves several important functions:
-
Reduces Steric Hindrance: The PEG3 spacer physically separates the reactive azide group from the DNP moiety and the molecule to which it is attached. This increased distance minimizes steric hindrance, allowing the azide to more readily react with the strained alkyne.
-
Increases Hydrophilicity: PEG is hydrophilic, which can improve the solubility of the this compound and the resulting conjugate in aqueous buffers. This is particularly beneficial when working with biomolecules.
-
Impact on Reaction Rate: Studies have shown that the presence of a PEG linker can enhance SPAAC reaction rates.
Q4: What is the role of the DNP group in this compound?
A4: The 2,4-dinitrophenyl (DNP) group has specific functionalities that are important for downstream applications rather than the SPAAC reaction itself:
-
Hapten for Immunological Detection: DNP is a small molecule (hapten) that can elicit a strong immune response when conjugated to a larger molecule like a protein. This allows for the use of anti-DNP antibodies for the detection, purification, or signal amplification of the labeled molecule in techniques like ELISA, Western blotting, or immunohistochemistry.[1]
-
Fluorescence Quencher: DNP is known to be an effective quencher for a variety of fluorophores.[2][3] This property can be utilized in designing FRET-based assays where the cleavage of the DNP-containing molecule by an enzyme results in an increase in fluorescence.[4][5]
The DNP group itself is not expected to directly interfere with the SPAAC reaction.
Quantitative Data Summary
The efficiency of SPAAC reactions can be influenced by several factors. The following tables summarize quantitative data on the impact of buffer conditions and PEG linker length on reaction rates.
Table 1: Effect of Buffer Conditions on SPAAC Reaction Rates
| Buffer | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| PBS | 7 | 25 | 0.32 - 0.85 |
| HEPES | 7 | 25 | 0.55 - 1.22 |
| DMEM | 7.4 | 37 | 0.59 - 0.97 |
| RPMI | 7.4 | 37 | 0.27 - 0.77 |
Data synthesized from studies on SPAAC kinetics, highlighting that HEPES buffer generally provides faster reaction rates compared to PBS.
Table 2: Impact of PEG Linker on SPAAC Reaction Rates
| Linker | Average Rate Enhancement |
| With PEG Linker | 31 ± 16% |
The presence of a PEG linker has been shown to enhance SPAAC reaction rates by reducing steric hindrance.
Experimental Protocols
This section provides a detailed methodology for a common application of this compound: labeling an azide-modified protein with a DBCO-functionalized molecule.
Protocol 1: General Protein Labeling using this compound and a DBCO-functionalized Reagent
Materials:
-
Azide-modified protein in an amine-free and azide-free buffer (e.g., PBS, pH 7.4)
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
DBCO-functionalized molecule (e.g., a fluorescent dye, dissolved in DMSO to a stock concentration of 10 mM)
-
DMSO (anhydrous)
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Protein Preparation: Prepare the azide-modified protein solution at a concentration of 1-5 mg/mL in an amine-free and azide-free buffer.
-
Reagent Preparation: Immediately before use, thaw the this compound and DBCO-functionalized molecule stock solutions.
-
SPAAC Reaction: a. To the protein solution, add the DBCO-functionalized molecule stock solution to a final concentration that is a 5- to 20-fold molar excess over the protein. Gently mix. b. Immediately add the this compound stock solution to a final concentration that is a 2- to 5-fold molar excess over the DBCO-functionalized molecule. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid protein denaturation. c. Incubate the reaction mixture at room temperature or 37°C for 1 to 4 hours. The optimal reaction time may need to be determined empirically and can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: a. After the incubation period, remove the excess, unreacted this compound and DBCO-functionalized molecule by size-exclusion chromatography or dialysis against an appropriate buffer.
-
Characterization: a. Confirm the successful conjugation by SDS-PAGE (observing a shift in the molecular weight of the protein) and/or mass spectrometry (detecting the mass of the protein plus the mass of the this compound and DBCO-functionalized molecule). b. The concentration of the final conjugate can be determined using a protein concentration assay (e.g., BCA assay).
Visualizations
The following diagrams illustrate key concepts and workflows related to SPAAC reactions with this compound.
Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. Understanding DNP and Its Applications in Research: The Role of Monoclonal Antibodies - Innovative antibodies against haptens and transmembrane proteins [synabs.be]
- 2. Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quenching of tryptophan fluorescence in the presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and their mechanism of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
DNP-PEG3-azide solubility issues in biological media
Welcome to the technical support center for DNP-PEG3-azide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound in biological experiments, with a particular focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional molecule featuring a dinitrophenyl (DNP) group and an azide (B81097) moiety, connected by a 3-unit polyethylene (B3416737) glycol (PEG) linker. The DNP group is often used as a hapten for immunological studies, while the azide group allows for covalent conjugation to alkyne-containing molecules via "click chemistry". Its primary applications are in bioconjugation, proteomics, and drug delivery, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras).
Q2: What is the purpose of the PEG3 linker in the this compound molecule?
The polyethylene glycol (PEG) linker serves several important functions. Primarily, it increases the hydrophilic character of the molecule, which can improve its solubility in aqueous and biological media.[1][2] The PEG spacer also provides flexibility and reduces steric hindrance between the DNP group and the molecule it is conjugated to.[3]
Q3: In which solvents is this compound soluble?
This compound is readily soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dichloromethane (B109758) (DCM), and dimethylformamide (DMF).[4][5][6] While the PEG linker enhances water solubility, achieving high concentrations in purely aqueous buffers can still be challenging.[][8]
Q4: How should I store this compound?
For long-term storage (months to years), it is recommended to store this compound in its solid form at -20°C, protected from light.[5] Stock solutions in an anhydrous organic solvent like DMSO can be stored at -20°C for several months or at -80°C for longer periods.[] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Solubility and Experimental Issues
Issue 1: Difficulty Dissolving this compound in Aqueous Buffers (e.g., PBS, Cell Culture Media)
Cause: The hydrophobic nature of the DNP group can lead to poor solubility in aqueous solutions, despite the presence of the hydrophilic PEG linker. This can result in precipitation or aggregation of the compound.
Solutions:
-
Prepare a Concentrated Stock Solution in an Organic Solvent:
-
Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[5][]
-
To prepare a working solution, dilute the DMSO stock into your aqueous buffer or cell culture medium with vigorous vortexing.
-
Crucially, ensure the final concentration of DMSO in your experiment is low enough to not affect your biological system. For most cell lines, the final DMSO concentration should be below 0.5%, and ideally at or below 0.1%.[][10] Always include a vehicle control (buffer/media with the same final DMSO concentration) in your experiments.
-
-
Sonication: After diluting the DMSO stock into the aqueous buffer, brief sonication can help to break up any initial aggregates and facilitate dissolution.[]
-
Incremental Addition: When preparing the working solution, add the DMSO stock to the aqueous buffer in a dropwise manner while continuously vortexing. This can prevent localized high concentrations that may lead to precipitation.
-
Use of Co-solvents: If your experimental setup allows, the inclusion of a small percentage of a biocompatible co-solvent in your final buffer might improve solubility.
Quantitative Data Summary: Solvent and Storage Recommendations
| Parameter | Recommendation | Citation |
| Primary Solvents | DMSO, DCM, DMF | [4][5][6] |
| Stock Solution Storage | -20°C (short-term), -80°C (long-term) | [] |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.5% (ideally ≤ 0.1%) | [][10] |
Issue 2: Low Yield or No Product in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Cause: The efficiency of CuAAC reactions can be compromised by several factors, including catalyst inactivation, incorrect reagent stoichiometry, or issues with the starting materials.
Solutions:
-
Ensure an Active Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) state.
-
Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to maintain the copper in the +1 oxidation state.[11]
-
Degas your reaction mixture to remove dissolved oxygen, which can contribute to the oxidation of Cu(I).[12]
-
The use of a Cu(I)-stabilizing ligand, such as THPTA or BTTAA, is highly recommended, especially in biological systems. These ligands not only accelerate the reaction but also protect biomolecules from copper-mediated damage.[4][10]
-
-
Optimize Reagent Concentrations:
-
While a 1:1 stoichiometry of azide to alkyne is theoretically sufficient, using a slight excess (1.5-2 fold) of one of the components (usually the less precious one) can help drive the reaction to completion.[2]
-
-
Check Reagent Quality:
-
Ensure the purity of your this compound and the corresponding alkyne-functionalized molecule. Impurities can interfere with the reaction.
-
Perform a small-scale control reaction with known, reliable azide and alkyne partners to confirm that your catalyst system and reaction conditions are optimal.
-
-
Address Potential Inhibition:
-
Components in your biological sample, such as thiols from proteins (e.g., glutathione), can chelate the copper catalyst and inhibit the reaction. Increasing the ligand concentration or performing the reaction in a more dilute system can sometimes mitigate this issue.[4]
-
Issue 3: High Background or Non-Specific Labeling in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions
Cause: While SPAAC is a copper-free click chemistry method, non-specific binding of the labeling reagent can still occur, leading to high background signals.
Solutions:
-
Optimize Reagent Concentrations and Incubation Times:
-
Use the lowest effective concentration of your cyclooctyne-containing detection reagent. Titrate the concentration to find the optimal balance between specific signal and background.
-
Reduce the incubation time. SPAAC reactions are often rapid, and prolonged incubation may increase non-specific binding.
-
-
Improve Washing Steps:
-
Increase the number and duration of washing steps after the labeling reaction to more effectively remove any unbound detection reagent.
-
Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to your wash buffers to reduce non-specific hydrophobic interactions.
-
-
Check for Reagent Instability:
-
Some strained cyclooctynes can be unstable under certain conditions. Ensure proper storage and handling of your reagents.[2]
-
-
Blocking:
-
For cell-based assays, pre-incubating your cells with a protein-containing solution (e.g., BSA or serum) can help to block non-specific binding sites on the cell surface and extracellular matrix.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution for Cell Culture Experiments
-
Prepare a 10 mM Stock Solution:
-
Weigh out a precise amount of this compound (MW: 384.35 g/mol ).
-
Dissolve the solid in 100% anhydrous DMSO to a final concentration of 10 mM. For example, to make 1 mL of a 10 mM solution, dissolve 3.84 mg of this compound in 1 mL of DMSO.
-
Gently vortex or sonicate until fully dissolved.
-
Store this stock solution in aliquots at -20°C or -80°C.
-
-
Prepare the Working Solution:
-
Determine the final desired concentration of this compound for your experiment.
-
Calculate the volume of the 10 mM stock solution needed.
-
Important: Ensure that the final concentration of DMSO in your cell culture medium does not exceed 0.5% (v/v). For a 1:200 dilution (resulting in 0.5% DMSO), you would add 5 µL of the 10 mM stock to 995 µL of cell culture medium to get a final this compound concentration of 50 µM. For a 1:1000 dilution (resulting in 0.1% DMSO), you would add 1 µL of the 10 mM stock to 999 µL of medium for a final concentration of 10 µM.
-
Warm the cell culture medium to 37°C.
-
While gently vortexing the medium, add the calculated volume of the this compound DMSO stock in a dropwise manner.
-
Use the working solution immediately.
-
Protocol 2: General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in a Biological Sample
This protocol is a starting point and should be optimized for your specific application.
-
Prepare Stock Solutions:
-
Azide: this compound at 10 mM in DMSO.
-
Alkyne: Your alkyne-containing biomolecule at a known concentration in a suitable buffer.
-
Copper (II) Sulfate: 20 mM in water.
-
Ligand (e.g., THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water (prepare fresh immediately before use).
-
-
Reaction Setup (Example for a 100 µL reaction):
-
In a microcentrifuge tube, combine:
-
Your alkyne-containing biomolecule (e.g., to a final concentration of 100 µM).
-
This compound (e.g., to a final concentration of 200 µM, from the 10 mM stock).
-
Buffer (e.g., PBS, pH 7.4) to bring the volume to ~85 µL.
-
-
Prepare a catalyst premix by combining 2.5 µL of 20 mM CuSO₄ and 2.5 µL of 50 mM THPTA. Let this stand for 1-2 minutes.
-
Add 5 µL of the catalyst premix to the reaction tube.
-
Initiate the reaction by adding 10 µL of freshly prepared 100 mM sodium ascorbate.
-
Gently mix and incubate at room temperature for 1-4 hours, or at 4°C overnight. Protect the reaction from light if any components are light-sensitive.
-
-
Purification:
-
Purify the resulting DNP-labeled biomolecule using a method appropriate for your sample, such as size-exclusion chromatography, dialysis, or affinity purification.
-
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. DNP-PEG-DNP | AxisPharm [axispharm.com]
- 4. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. DNP-PEG12-amine | BroadPharm [broadpharm.com]
- 8. DNP-PEG2-acid, 1353011-89-8 | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
preventing aggregation of protein conjugates with DNP-PEG3-azide
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during and after conjugation with DNP-PEG3-azide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in protein conjugation?
This compound is a heterobifunctional linker molecule. It comprises three main components:
-
DNP (Dinitrophenyl) group: A commonly used hapten for immunological studies.
-
PEG3 (Polyethylene Glycol) spacer: A short, hydrophilic 3-unit polyethylene (B3416737) glycol chain. This spacer enhances the water solubility of the molecule and the resulting conjugate, which can help reduce aggregation and provides steric hindrance.[1][2][3]
-
Azide (B81097) group (-N3): A functional group used in "click chemistry." It reacts efficiently and specifically with alkyne groups (e.g., DBCO, BCN) in either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions to form a stable triazole linkage.[4][5]
This linker is typically used to attach a DNP group to a protein that has been pre-modified to contain an alkyne group.
Q2: Why is my protein conjugate with this compound aggregating?
Protein aggregation after conjugation is a common issue that can arise from several factors:
-
Increased Hydrophobicity: Although the PEG spacer is hydrophilic, the DNP group is hydrophobic. Attaching multiple this compound molecules to the protein surface can increase the overall hydrophobicity, leading to intermolecular interactions and aggregation.
-
Disruption of Protein Structure: Covalent modification of amino acid residues can disrupt the delicate balance of forces maintaining the protein's native three-dimensional structure. This can lead to partial unfolding, exposing hydrophobic regions that promote self-association.
-
Suboptimal Buffer Conditions: The stability of proteins is highly dependent on the pH, ionic strength, and composition of the buffer. An inappropriate buffer can lead to protein instability and aggregation even before the conjugation reaction begins.
-
High Protein Concentration: Performing the conjugation at a high protein concentration increases the likelihood of aggregation, as the proximity of protein molecules facilitates intermolecular interactions.
-
Over-labeling: Attaching too many linker molecules can significantly alter the protein's surface charge and isoelectric point (pI), leading to reduced solubility and aggregation.
Troubleshooting Guide
If you are experiencing aggregation, use the following guide to identify and resolve the issue.
Diagram: Troubleshooting Decision Tree for Aggregation
Caption: Decision tree for troubleshooting protein conjugate aggregation.
Optimizing Experimental Parameters
Q3: How can I optimize my reaction to minimize aggregation?
Optimizing key reaction parameters is crucial for successful conjugation. Refer to the table below for starting recommendations.
| Parameter | Recommended Range | Rationale & Troubleshooting Tips | Citations |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can increase reaction rates but also elevate the risk of aggregation. If aggregation occurs, try reducing the protein concentration. | |
| Molar Excess of this compound | 1.5x to 10x over protein | A high molar excess can lead to over-labeling and precipitation. Perform a titration to find the optimal ratio for your specific protein. Start with a lower ratio (e.g., 3x) and increase if labeling efficiency is low. | |
| Reaction Buffer | Phosphate Buffered Saline (PBS) or HEPES | The ideal buffer maintains protein stability. Ensure the buffer is free of interfering substances. The pH should be optimal for your protein's stability, typically between 7.2 and 8.0. | |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures (4°C) can slow down both the conjugation reaction and protein unfolding/aggregation processes. Consider a longer incubation time at a lower temperature. | |
| Incubation Time | 2-12 hours | Optimal time depends on temperature and reactivity. Monitor the reaction progress to avoid excessively long incubation times that could lead to protein degradation or aggregation. | |
| Mixing | Gentle end-over-end rotation or slow stirring | Do not vortex or use harsh agitation methods, as mechanical stress can induce protein denaturation and aggregation. |
Q4: Which additives can I use to prevent aggregation, and at what concentrations?
Certain additives can be included in the reaction and storage buffers to enhance protein solubility and stability.
| Additive Class | Example | Recommended Concentration | Mechanism of Action | Citations |
| Amino Acids | L-Arginine / L-Glutamate (equimolar mix) | 50 mM | Binds to charged and hydrophobic regions, reducing intermolecular interactions and increasing solubility. | |
| Polyols / Sugars | Glycerol | 5-20% (v/v) | Acts as an osmolyte, stabilizing the native protein structure. Also serves as a cryoprotectant for storage. | |
| Sucrose or Trehalose | 5-10% (w/v) | Stabilize proteins via hydroxyl groups, preventing aggregation during reactions and freeze-thaw cycles. | ||
| Reducing Agents | TCEP (Tris(2-carboxyethyl)phosphine) | 1-5 mM | Prevents the formation of non-native disulfide bonds which can cause aggregation. TCEP is stable and does not interfere with azide groups. | |
| Non-denaturing Detergents | Tween-20 or Polysorbate 80 | 0.01-0.1% (v/v) | Low concentrations can help solubilize hydrophobic patches on the protein surface without causing denaturation. |
Note: Always test the compatibility of any additive with your specific protein and downstream application.
Q5: My conjugate is stable after purification but aggregates upon storage. What should I do?
Long-term stability is critical. If you observe aggregation during storage:
-
Optimize Storage Buffer: Formulate the storage buffer with cryoprotectants. A common and effective choice is PBS supplemented with 10-20% glycerol.
-
Aliquot Samples: Store the purified conjugate in single-use aliquots to avoid repeated freeze-thaw cycles, which are a major source of mechanical stress and aggregation.
-
Optimal Storage Temperature: For long-term storage, -80°C is generally recommended over -20°C to better preserve the conjugate's integrity.
Experimental Protocols & Workflows
Diagram: General Experimental Workflow
Caption: Experimental workflow for this compound conjugation.
Protocol 1: this compound Conjugation via SPAAC (Click Chemistry)
This protocol describes a general procedure for conjugating this compound to a protein containing a strain-promoted alkyne (e.g., DBCO).
A. Materials
-
Alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Anti-aggregation additives (optional, see table above)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
B. Procedure
-
Protein Preparation:
-
Ensure the alkyne-modified protein is fully dissolved in the reaction buffer at a concentration of 1-5 mg/mL.
-
If desired, add any anti-aggregation additives (e.g., 50 mM L-Arginine) to the protein solution.
-
-
Reagent Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO to create a 10-20 mM stock solution.
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess (start with 3x to 5x) of the this compound stock solution to the protein solution while gently stirring. The final concentration of DMSO should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture. A common starting point is 4-12 hours at 4°C or 2 hours at room temperature. Protect from light if any components are light-sensitive.
-
-
Purification:
-
Following incubation, purify the protein conjugate from excess, unreacted this compound and any potential aggregates.
-
Size Exclusion Chromatography (SEC) is the recommended method as it effectively separates the larger conjugate from smaller unreacted molecules.
-
-
Analysis and Storage:
-
Analyze the purified conjugate to confirm successful labeling and assess for aggregation using methods like SDS-PAGE and Dynamic Light Scattering (DLS).
-
Prepare single-use aliquots, preferably in a storage buffer containing a cryoprotectant like 10-20% glycerol, and store at -80°C.
-
Protocol 2: Assessing Aggregation with Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting the presence of aggregates.
A. Principle DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. Larger particles (aggregates) move more slowly, leading to slower fluctuations, which the instrument's software correlates to a larger hydrodynamic radius. A monodisperse (non-aggregated) sample will show a single, narrow peak, while an aggregated sample will show additional peaks at larger sizes or a very broad peak (high Polydispersity Index - PDI).
B. Procedure
-
Sample Preparation:
-
Filter the purified conjugate solution through a low protein-binding 0.1 µm or 0.22 µm syringe filter to remove any dust or extrinsic particulate matter.
-
Dilute the sample to an appropriate concentration (typically 0.5-1.0 mg/mL) using the filtered storage buffer.
-
-
Instrument Setup:
-
Allow the DLS instrument to warm up and stabilize according to the manufacturer's instructions.
-
Set the measurement parameters, including the solvent viscosity and refractive index (use values for your specific buffer) and the measurement temperature.
-
-
Measurement:
-
Carefully pipette the sample into a clean, dust-free cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to the set temperature for several minutes.
-
Perform the measurement, acquiring multiple readings to ensure reproducibility.
-
-
Data Interpretation:
-
Size Distribution: Examine the intensity and volume distribution plots. A single, sharp peak corresponding to the expected size of the monomeric conjugate indicates a successful, non-aggregated preparation. The presence of peaks at significantly larger hydrodynamic radii (>100 nm) is a clear indication of aggregation.
-
Polydispersity Index (PDI): A PDI value below 0.2 generally indicates a monodisperse sample. Values above 0.3 suggest a polydisperse or aggregated sample.
-
References
- 1. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, 951671-87-7 | BroadPharm [broadpharm.com]
Technical Support Center: Copper Catalyst Removal in DNP-PEG3-Azide Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of copper catalysts from DNP-PEG3-azide click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual copper catalyst crucial after a click reaction?
Residual copper can be detrimental for several reasons. Copper ions are known to be cytotoxic, which is a major concern for any biological or in vivo applications of the synthesized bioconjugate.[1][2][3] Furthermore, copper can interfere with downstream applications, such as fluorescence-based assays, and can compromise the stability and purity of the final product.[1] In some cases, the presence of copper can also lead to the generation of reactive oxygen species (ROS), which may damage the conjugated molecules.[4]
Q2: What are the most common methods for removing copper catalysts from reactions involving PEGylated molecules like this compound?
The most common and effective methods for copper removal in the context of PEGylated molecules include:
-
Chelation and Extraction/Dialysis: Using a chelating agent like ethylenediaminetetraacetic acid (EDTA) to form a water-soluble complex with copper. This complex can then be removed by liquid-liquid extraction or, for larger molecules, by dialysis.
-
Solid-Phase Scavenging: Employing solid-supported scavenger resins with chelating functional groups (e.g., Chelex®, Cuprisorb™) that selectively bind to copper. The resin can then be easily removed by filtration.
-
Precipitation: Inducing the precipitation of copper salts, which can then be separated from the reaction mixture by filtration.
-
Aqueous Washes: Simple washing of the reaction mixture with aqueous solutions of reagents like ammonium (B1175870) chloride or sodium thiosulfate (B1220275) can also be effective in removing copper.
The choice of method depends on the properties of the final product, such as its molecular weight, solubility, and stability.
Q3: Can the PEG component of this compound interfere with the copper removal process?
The polyethylene (B3416737) glycol (PEG) chain can influence the solubility of the final conjugate. Depending on the overall properties of the molecule it is conjugated to, the this compound product might be soluble in a variety of solvents, including water. This can make standard liquid-liquid extractions challenging if the product partitions into the aqueous phase with the copper-chelate complex. In such cases, methods like dialysis or the use of scavenger resins are often more suitable.
Q4: Is there an alternative to copper-catalyzed click chemistry to avoid the removal step altogether?
Yes, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is an excellent alternative. SPAAC utilizes strained cyclooctynes that react with azides without the need for a copper catalyst, thereby eliminating the copper removal step. This approach is particularly advantageous for in vivo applications where copper toxicity is a significant concern.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Product appears green or blue after initial purification. | Residual copper salts are present in the product. | This indicates incomplete copper removal. Repeat the chosen purification step (e.g., additional washes with chelating agent, longer incubation with scavenger resin) or combine it with another method. For instance, follow an aqueous wash with filtration through a plug of silica (B1680970) gel or Celite. |
| Low product yield after purification. | The product may be partially lost during the extraction or filtration steps. The product may have adsorbed to the scavenger resin. | Optimize the extraction procedure by ensuring proper phase separation. If using a scavenger resin, ensure you wash the resin thoroughly with a suitable solvent to recover any bound product. Consider using a smaller amount of resin or a different type of resin. |
| Product is water-soluble, making liquid-liquid extraction with an aqueous chelator difficult. | The polarity of the final conjugate causes it to partition into the aqueous phase along with the copper-EDTA complex. | For macromolecules, dialysis against a buffer containing EDTA is an effective method to remove the copper-EDTA complex while retaining the product. Size exclusion chromatography can also be used to separate the larger product from the smaller copper complex. For smaller water-soluble molecules, solid-phase extraction (SPE) with a C18 cartridge can be used to retain the product while the copper salts are washed away. |
| Inconsistent results with scavenger resins. | The binding capacity of the resin may be exceeded. The resin may not have been properly prepared or equilibrated. | Use a sufficient excess of the scavenger resin relative to the amount of copper in the reaction. Always follow the manufacturer's instructions for pre-washing and equilibrating the resin before use. |
Experimental Protocols
Protocol 1: Copper Removal by Chelation and Aqueous Extraction
This protocol is suitable for products that are soluble in an organic solvent immiscible with water.
-
Reaction Quenching and Chelation: Once the click reaction is complete, add a 5-10 fold molar excess of an aqueous solution of EDTA (e.g., 0.5 M, pH 8) to the reaction mixture.
-
Stirring: Stir the biphasic mixture vigorously for at least 1 hour at room temperature. The aqueous layer will often turn blue or green as the copper-EDTA complex forms.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate completely.
-
Extraction: Drain the lower aqueous layer.
-
Repeat Washes: Wash the organic layer with fresh aqueous EDTA solution. Repeat this step until the aqueous layer is colorless.
-
Final Washes: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any residual EDTA and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Copper Removal using a Chelating Resin
This method is advantageous for a wide range of products, including those that are sensitive to aqueous workups.
-
Resin Preparation: If required, pre-wash the chelating resin (e.g., Chelex®-100) according to the manufacturer's protocol. This typically involves washing with water and the solvent used in the click reaction.
-
Resin Addition: After the click reaction is complete, add the scavenger resin directly to the reaction mixture. A general guideline is to use a significant excess of the resin's binding capacity relative to the amount of copper catalyst used.
-
Incubation: Stir the suspension at room temperature. The optimal incubation time can range from 1 to 16 hours and may need to be determined empirically.
-
Filtration: Remove the resin by filtration. Wash the resin with a fresh portion of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to yield the purified product.
Protocol 3: Copper Removal by Dialysis
This protocol is ideal for purifying large biomolecules or polymers that are soluble in aqueous buffers.
-
Chelation: At the end of the reaction, add an excess of EDTA solution (e.g., 10-fold molar excess relative to copper) to the reaction mixture and incubate for 1 hour at room temperature.
-
Dialysis Setup: Transfer the reaction mixture into a dialysis tubing with an appropriate molecular weight cut-off (MWCO) that will retain your product but allow the smaller copper-EDTA complex to diffuse out.
-
Dialysis: Perform dialysis against a large volume of a suitable buffer (e.g., PBS).
-
Buffer Changes: Change the dialysis buffer every 2-3 hours for a total of 3-4 changes to ensure complete removal of the copper complex.
-
Product Recovery: After dialysis, recover the purified product from the dialysis tubing.
Workflow Diagrams
Caption: Workflow for a this compound click reaction and subsequent copper removal.
Caption: Decision-making workflow for troubleshooting copper catalyst removal.
References
stability of DNP-PEG3-azide under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of DNP-PEG3-azide under common experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and reactivity of this compound. The compound should be stored in a dry, dark environment.[1][2] Below are the recommended temperatures for different storage durations:
| Storage Type | Temperature | Duration |
| Short-term | 0 - 4°C | Days to weeks |
| Long-term (Solid) | -20°C | Months to years |
| Stock Solution (-20°C) | -20°C | Up to 1 month |
| Stock Solution (-80°C) | -80°C | Up to 6 months |
This compound is stable for several weeks at ambient temperature, making it suitable for standard shipping conditions.[2]
Q2: In which solvents is this compound soluble?
This compound is soluble in several common organic solvents.[3] Recommended solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Q3: What is the general stability of the azide (B81097) functional group?
The azide group in this compound is a versatile functional handle for click chemistry.[1] However, azides can be reactive and require careful handling. They should not be mixed with:
-
Acids: Can form hydrazoic acid, which is highly toxic and explosive.
-
Metals: Can form unstable and explosive metal azides. Avoid using metal spatulas for handling.
-
Certain Reducing Agents: Strong reducing agents may reduce the azide group.
Q4: Is the dinitrophenyl (DNP) group sensitive to particular conditions?
Yes, dinitrophenols can be susceptible to decomposition by UV radiation, particularly in alkaline solutions. It is advisable to protect solutions containing this compound from light, especially during long incubations or when in a basic environment.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, particularly in the context of click chemistry reactions.
Q5: My click chemistry reaction with this compound is showing low or no yield. What are the possible causes and solutions?
Low yields in click chemistry can stem from several factors. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Inactive Copper Catalyst | For Cu(I)-catalyzed reactions, ensure the copper source is active. If using CuSO₄, include a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ. Use freshly prepared solutions. |
| Poor Reagent Quality | Verify the purity of this compound and the alkyne-containing reaction partner. Ensure they have been stored correctly to prevent degradation. |
| Incompatible Buffer Components | Avoid buffers containing primary amines (e.g., Tris) if you are targeting amine groups in a separate reaction step. Some reducing agents can also interfere with the azide group. |
| Steric Hindrance | If the reaction partners are sterically hindered, consider increasing the reaction time or temperature (e.g., to 40-50°C). Using a linker with a longer PEG chain may also help. |
| Incorrect Solvent | Ensure the chosen solvent is appropriate for both reaction partners and the catalyst system. This compound is soluble in DMSO, DCM, and DMF. |
Q6: I am observing the loss of the azide group, but no product formation. Why is this happening?
Loss of the azide moiety without the formation of the desired triazole product can occur due to side reactions. One common cause is the presence of phosphines, such as triphenylphosphine (B44618) (PPh₃) which can be part of some copper catalysts. Phosphines can react with azides in a Staudinger reaction. If you suspect this is an issue, consider using a different copper source or a ligand-free catalyst system.
Q7: Is this compound compatible with reducing agents like DTT or TCEP?
Caution is advised when using reducing agents with azide-containing compounds. Many common reducing agents, including Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP), can reduce azides and should generally be avoided in reaction buffers for click chemistry. If a reduction step is necessary (e.g., for protein disulfides), it should be performed prior to the introduction of the azide-containing reagent, followed by removal of the reducing agent.
Experimental Protocols
Protocol: Stability Assessment of this compound via RP-HPLC
This protocol outlines a general method for assessing the stability of this compound under specific experimental conditions (e.g., different pH values, temperatures, or in various buffers). This is a stability-indicating method that can separate the parent compound from its degradation products.
1. Preparation of Stock and Working Solutions: a. Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50% acetonitrile (B52724) in water). b. Prepare working solutions by diluting the stock solution with the desired buffer (e.g., PBS at various pH values) to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
2. Incubation under Test Conditions: a. Aliquot the working solutions into separate vials for each condition to be tested (e.g., pH 4, 7, 9; 4°C, 25°C, 37°C). b. Include a control sample stored at -20°C, which will serve as the time-zero reference. c. Incubate the samples for predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
3. HPLC Analysis: a. At each time point, inject an equal volume of the sample and the time-zero control onto an RP-HPLC system equipped with a UV detector. b. Example HPLC Conditions:
- Column: C18 column (e.g., 3 µm particle size, 100 mm x 3.0 mm i.d.)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: Acetonitrile
- Gradient: A broad gradient from 5% to 100% Mobile Phase B over 10-15 minutes.
- Flow Rate: 1 mL/min
- Column Temperature: 30°C
- Detection Wavelength: Monitor at a wavelength appropriate for the DNP chromophore (e.g., 360 nm).
4. Data Analysis: a. Quantify the peak area of the intact this compound at each time point. b. Calculate the percentage of remaining this compound relative to the time-zero control. c. The appearance of new peaks will indicate the formation of degradation products.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Decision tree for troubleshooting click reactions.
References
potential side reactions of DNP-PEG3-azide with amino acids
Welcome to the technical support center for DNP-PEG3-Azide. This resource provides troubleshooting guides and answers to frequently asked questions regarding its use in bioconjugation, with a specific focus on potential side reactions with amino acid residues.
Frequently Asked Questions (FAQs)
Q1: What is the intended reactivity of this compound?
This compound is a bifunctional linker. The azide (B81097) (N₃) group is designed for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted Azide-Alkyne Cycloaddition (SPAAC) for covalent ligation to alkyne-modified molecules.[1][2][3][4] The dinitrophenyl (DNP) group primarily serves as a hapten for immunological detection or other biological applications.[5]
Q2: How stable is the azide group during typical experimental procedures?
The organic azide in the this compound linker is generally stable under common bioconjugation conditions (e.g., physiological pH, aqueous buffers). However, it is susceptible to reduction into an amine in the presence of strong reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). It is also known that phosphines can react with azides in what is known as the Staudinger ligation. Care should also be taken to avoid strongly acidic conditions, which can protonate the azide to form hydrazoic acid.
Q3: Can the DNP group itself participate in side reactions?
While the DNP group is intended to be a stable reporter, the chemistry of related compounds like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB, Sanger's reagent) shows that the dinitrophenyl ring is susceptible to nucleophilic aromatic substitution. Nucleophilic amino acid side chains could potentially react with the DNP moiety, although this is less likely than reaction with the more reactive FDNB. The most probable reactions would occur with highly nucleophilic residues.
Q4: Which amino acids are most likely to cause side reactions with this compound?
Potential side reactions can be categorized by the reactive moiety on the linker:
-
Azide Moiety:
-
Cysteine & Methionine: While the azide itself is relatively inert towards these residues under typical conjugation conditions, contaminating free sodium azide or the generation of azide radicals (under harsh conditions like radiolysis) can lead to the oxidation of sulfur-containing amino acids. Standard bioconjugation protocols are unlikely to generate these conditions. The primary concern with cysteine is the common use of reducing agents (like DTT) to maintain a free thiol, which can inadvertently reduce the azide group.
-
Tryptophan: Can be oxidized by azide radicals, though this is not a concern under standard conditions.
-
-
DNP Moiety:
-
Lysine (B10760008): The ε-amino group of lysine is a primary amine and is highly nucleophilic, making it the most likely residue to react with the DNP group via nucleophilic aromatic substitution.
-
N-terminus: The α-amino group of the N-terminal amino acid is also a primary amine and a potential site for a side reaction with the DNP group.
-
Cysteine, Tyrosine, Histidine: These residues have nucleophilic side chains (thiol, phenol, and imidazole, respectively) and have been shown to react with FDNB. They are therefore potential, though less likely, sites for side reactions with the DNP group.
-
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield in Click Chemistry Reaction
If you are experiencing poor yield from your azide-alkyne cycloaddition reaction, consult the following troubleshooting workflow.
Caption: Troubleshooting workflow for low click chemistry yield.
Issue 2: Unexpected Mass Increase or Heterogeneity in Protein Sample
If mass spectrometry analysis (e.g., LC-MS) reveals unexpected modifications to your protein after incubation with this compound, it may indicate a side reaction.
-
Symptom: Mass addition that does not correspond to the full this compound moiety.
-
Possible Cause: A nucleophilic side chain (e.g., Lysine) has reacted with the DNP group, displacing the PEG3-azide portion of the linker.
-
Troubleshooting Steps:
-
Analyze the Mass Shift: Determine the exact mass added. A mass addition corresponding to dinitrophenol suggests a reaction at the DNP center.
-
Peptide Mapping: Digest the modified protein and use LC-MS/MS to identify the specific amino acid residue that has been modified.
-
Optimize Reaction Conditions: Reduce the pH of the reaction buffer (e.g., to pH 7.0-7.5) to decrease the nucleophilicity of the lysine ε-amino group (pKa ~10.5). Shorten the incubation time or decrease the molar excess of the this compound linker.
-
Data Summary: Potential Amino Acid Side Reactions
The following table summarizes the potential for side reactions between the functional moieties of this compound and nucleophilic amino acids under standard bioconjugation conditions (pH 7-8.5).
| Amino Acid | Side Chain Group | Potential Reaction with DNP Moiety | Potential Reaction with Azide Moiety | Risk Level & Recommendations |
| Lysine | ε-Amino (primary amine) | Nucleophilic Aromatic Substitution | None | High: Most likely side reaction. Lower pH to ~7.0 to protonate the amine and reduce its nucleophilicity. |
| N-terminus | α-Amino (primary amine) | Nucleophilic Aromatic Substitution | None | Moderate: Less accessible than surface lysines. Lowering pH can also mitigate this. |
| Cysteine | Thiol | Nucleophilic Aromatic Substitution | Reduction (by agents used to protect the thiol) | Moderate: The primary risk is azide reduction by DTT/TCEP. Use labile reducing agents that can be removed before adding the azide linker. |
| Histidine | Imidazole | Nucleophilic Aromatic Substitution | None | Low: Less nucleophilic than lysine at neutral pH. Generally not a concern. |
| Tyrosine | Phenol | Nucleophilic Aromatic Substitution | None | Low: Requires deprotonation (pKa ~10) to become highly nucleophilic. Unlikely at neutral pH. |
| Methionine | Thioether | None | Oxidation (by contaminants/radicals) | Very Low: Not a concern under standard, controlled bioconjugation conditions. |
| Tryptophan | Indole | None | Oxidation (by contaminants/radicals) | Very Low: Not a concern under standard, controlled bioconjugation conditions. |
Experimental Protocols
Protocol 1: Control Experiment to Assess Side Reactions
This protocol uses a model peptide and LC-MS analysis to test for unintended reactions.
Materials:
-
Model Peptide (e.g., H-Gly-Lys-Cys-Tyr-Trp-Gly-OH)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous DMSO
-
LC-MS system
Procedure:
-
Peptide Preparation: Dissolve the model peptide in PBS to a final concentration of 1 mg/mL.
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Reaction: To 100 µL of the peptide solution, add a 10-fold molar excess of the this compound stock solution.
-
Incubation: Incubate the reaction at room temperature for 2 hours.
-
Analysis: Analyze the reaction mixture directly by LC-MS. Look for the mass of the unmodified peptide, the peptide modified with the full linker (if it contains an alkyne), and any unexpected mass additions corresponding to side reactions (e.g., addition of DNP only).
-
Control: As a negative control, incubate the peptide under the same conditions without the this compound linker.
Protocol 2: Buffer Exchange to Remove Incompatible Reagents
This protocol is essential if your protein stock contains primary amines (e.g., Tris buffer) or reducing agents (e.g., DTT).
Materials:
-
Protein solution
-
Desired reaction buffer (e.g., PBS, HEPES) at pH 7.0-8.0
-
Desalting column or dialysis cassette with an appropriate molecular weight cutoff (MWCO).
Procedure:
-
Choose Method: Select a desalting column for rapid buffer exchange or dialysis for larger volumes and less dilution.
-
Equilibration: Equilibrate the desalting column or dialysis cassette with the desired reaction buffer according to the manufacturer's instructions.
-
Exchange:
-
Desalting Column: Apply the protein sample to the column and collect the eluate containing the protein in the new buffer.
-
Dialysis: Place the protein sample in the dialysis cassette and dialyze against a large volume of the reaction buffer for several hours or overnight at 4°C, with at least one buffer change.
-
-
Confirmation: Confirm the protein concentration after buffer exchange using a standard protein assay (e.g., BCA).
Visualized Reaction Pathways
The following diagram illustrates the intended "click chemistry" reaction versus potential side reactions.
Caption: Intended vs. potential side reactions of this compound.
References
Technical Support Center: Purification of DNP-PEG3-Azide Labeled Proteins
Welcome to the technical support center for the purification of DNP-PEG3-azide labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a chemical linker molecule used in bioconjugation and proteomics research.[1][2] It contains three key components:
-
DNP (Dinitrophenyl): A hapten that can be specifically targeted by anti-DNP antibodies, making it useful for affinity purification.[3][4][5]
-
PEG3: A short, hydrophilic polyethylene (B3416737) glycol spacer that increases the solubility of the labeled protein.
-
Azide (B81097) (N3): A functional group that allows for "click chemistry" reactions, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to attach the linker to a protein of interest that has been modified to contain an alkyne group.
It is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Q2: What are the main challenges in purifying this compound labeled proteins?
A2: The primary challenges include:
-
Heterogeneity of the labeled product: The PEGylation process can result in a mixture of proteins with varying numbers of attached PEG molecules.
-
Reduction of the azide group: The azide group is susceptible to reduction to an amine, especially in the presence of reducing agents like DTT or TCEP, which are common in protein purification buffers. This reduction prevents the click chemistry reaction.
-
Steric hindrance: The PEG chain can physically block the DNP group, hindering its interaction with the anti-DNP antibody during affinity purification.
-
Non-specific binding: The hydrophobic nature of the DNP group and the properties of the PEG linker can lead to non-specific binding to chromatography resins.
-
Difficulty in characterization: The polydispersity of the PEG molecule can complicate analysis by methods like size-exclusion chromatography (SEC).
Q3: Which purification methods are suitable for this compound labeled proteins?
A3: A multi-step purification strategy is often necessary. Common methods include:
-
Affinity Chromatography: Using an anti-DNP antibody-conjugated resin is a highly specific method to capture the DNP-labeled protein.
-
Size Exclusion Chromatography (SEC): This method separates proteins based on their size and is effective at removing unreacted PEG linkers and other small molecules.
-
Ion Exchange Chromatography (IEX): This technique separates proteins based on their charge. The PEG chain can shield surface charges, altering the protein's elution profile, which can be exploited for purification.
-
Hydrophobic Interaction Chromatography (HIC): This method can be used to separate PEGylated proteins based on differences in hydrophobicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound labeled proteins.
Problem 1: Low yield of labeled protein after purification.
| Possible Cause | Recommended Solution |
| Inefficient Labeling Reaction | - Ensure the protein was successfully modified with an alkyne group before the click chemistry reaction. - Optimize the click chemistry reaction conditions (catalyst concentration, reaction time, temperature). |
| Azide Reduction | - Avoid strong reducing agents like DTT and TCEP in your buffers during and after labeling. - If a reducing agent is necessary, use a milder one like Glutathione or BME at a low concentration (< 3 mM). - Perform experiments at a slightly acidic pH (<7) and in low light conditions to minimize azide reduction. |
| Poor Binding to Affinity Resin | - Check the binding capacity of your anti-DNP affinity resin. - Increase the incubation time of the labeled protein with the resin. - Ensure the binding buffer conditions are optimal for the antibody-antigen interaction. |
| Protein Precipitation | - The DNP-PEG linker can increase the hydrophobicity of the protein, leading to aggregation. Adjust buffer composition (e.g., add non-ionic detergents or change salt concentration) to improve solubility. |
| Loss during buffer exchange/desalting | - Verify the integrity of your dialysis membrane or desalting column. - Optimize centrifugation settings if using spin columns to prevent sample loss. |
Problem 2: Presence of unlabeled protein in the final product.
| Possible Cause | Recommended Solution |
| Incomplete Labeling | - Increase the molar excess of the this compound linker in the labeling reaction. - Extend the reaction time. |
| Inefficient Affinity Purification | - Ensure sufficient washing steps to remove non-specifically bound, unlabeled protein. - Optimize the wash buffer composition (e.g., increase salt concentration or add a mild detergent). |
| Co-purification with interacting partners | - If the target protein is part of a complex, unlabeled interacting partners may co-elute. Use more stringent wash conditions or a secondary purification step like SEC. |
Problem 3: Non-specific binding to the affinity column.
| Possible Cause | Recommended Solution |
| Hydrophobic Interactions | - Add a non-ionic detergent (e.g., Tween-20) to the binding and wash buffers to reduce non-specific hydrophobic interactions. |
| Ionic Interactions | - Adjust the salt concentration of the binding and wash buffers to disrupt non-specific ionic interactions. |
| Insufficient Blocking of Resin | - Pre-block the affinity resin with a blocking agent like BSA before applying the protein sample. |
Workflow and Troubleshooting Logic
Caption: General workflow for labeling and purification with integrated troubleshooting logic.
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Protein with this compound (CuAAC)
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4), free of azide.
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA)
-
DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Prepare a 50 mM stock solution of sodium ascorbate (B8700270) in water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified protein to the reaction buffer.
-
Add this compound to the protein solution to a final molar excess of 10-20 fold over the protein.
-
Premix CuSO4 and THPTA in a 1:5 molar ratio, then add to the reaction mixture to a final concentration of 1 mM CuSO4.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if the protein is light-sensitive.
-
-
Removal of Excess Reagents:
-
Remove unreacted this compound and other small molecules using a desalting column or dialysis against the purification binding buffer.
-
Protocol 2: Affinity Purification of DNP-Labeled Protein
Materials:
-
Anti-DNP antibody affinity resin
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5, or a buffer containing a high concentration of free DNP)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.5)
Procedure:
-
Resin Equilibration:
-
Equilibrate the anti-DNP affinity resin with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Loading:
-
Load the desalted/dialyzed labeled protein solution onto the equilibrated column.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound and non-specifically bound proteins.
-
-
Elution:
-
Elute the bound DNP-labeled protein with Elution Buffer. Collect fractions.
-
-
Neutralization:
-
Immediately neutralize the eluted fractions by adding Neutralization Buffer to prevent protein denaturation if using a low pH elution buffer.
-
-
Buffer Exchange:
-
Perform a final buffer exchange into a suitable storage buffer using a desalting column or dialysis.
-
Data Presentation: Comparison of Purification Methods
| Method | Principle | Pros | Cons | Best For |
| Anti-DNP Affinity Chromatography | Specific binding of DNP to anti-DNP antibody | - High specificity - High purity in a single step | - Can be expensive - Harsh elution conditions may denature the protein - Steric hindrance from PEG can reduce binding | Primary capture of the DNP-labeled protein. |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic radius | - Good for removing unreacted linkers - Mild conditions | - Low resolution for proteins of similar size - Polydispersity of PEG can cause peak broadening | Polishing step to remove aggregates and small molecule contaminants. |
| Ion Exchange Chromatography (IEX) | Separation by surface charge | - High capacity - High resolution | - PEG can mask charges, making separation unpredictable - Requires optimization of pH and salt gradient | Separating species with different degrees of PEGylation. |
Signaling Pathway/Workflow Diagram
Caption: Workflow from labeling to purification of a this compound labeled protein.
References
Technical Support Center: Synthesis of PROTACs with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene (B3416737) glycol (PEG) linkers. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the synthesis and evaluation of PEGylated PROTACs.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of PROTACs with PEG linkers.
| Problem | Potential Cause | Recommended Solution |
| Low reaction yield or incomplete reaction | Inefficient coupling reaction. | - Optimize coupling reagents (e.g., use HATU, HOBt, or PyBOP). - Ensure anhydrous reaction conditions, as moisture can quench coupling reagents. - Increase the molar excess of the coupling reagents and the PEG linker. - Extend the reaction time or increase the temperature.[1][2] |
| Steric hindrance. | - Change the attachment point of the linker on the warhead or E3 ligase ligand to a more accessible position.[3] - Use a longer PEG linker to provide more flexibility and reduce steric clash.[4] | |
| Poor solubility of reactants. | - Use a co-solvent system (e.g., DMF/DCM) to improve the solubility of all reaction components. | |
| Difficult purification of the final PROTAC | Co-elution of the product with unreacted starting materials or byproducts. | - Optimize the HPLC purification gradient to improve the resolution between the desired product and impurities.[5] - Consider using a different stationary phase for the HPLC column (e.g., C4, C8, or C18). - Employ orthogonal purification techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) before the final RP-HPLC step. |
| Aggregation of the PEGylated PROTAC. | - Add excipients like arginine to the purification buffers to reduce protein-protein interactions if the PROTAC is prone to aggregation. - Perform purification at a lower temperature to minimize aggregation. | |
| Final PROTAC has poor aqueous solubility | High lipophilicity and molecular weight of the PROTAC molecule. | - Incorporate more polar functional groups into the linker, such as additional ether oxygens (longer PEG chains) or heterocyclic moieties like piperazine (B1678402) or piperidine. - Increase the number of PEG units in the linker to enhance hydrophilicity. |
| Low or no target degradation observed in cellular assays | Poor cell permeability of the PROTAC. | - The relationship between PEGylation and permeability is complex; while PEG linkers can increase solubility, excessive length can hinder membrane crossing. A balance is needed. - It has been suggested that PEG linkers can adopt folded conformations, shielding polar surface area and aiding permeability, but this is not always the case. - Replace a portion of the PEG linker with a more rigid or hydrophobic moiety to potentially improve permeability. |
| "Hook effect" is occurring. | - At high concentrations, PROTACs can form binary complexes with the target protein or the E3 ligase, which are unproductive for degradation. - Perform a wide dose-response experiment to identify the optimal concentration for maximal degradation (Dmax) and to observe the characteristic bell-shaped curve of the hook effect. | |
| Inefficient ternary complex formation. | - The linker length is critical for productive ternary complex formation. Synthesize a library of PROTACs with varying PEG linker lengths to identify the optimal length. |
Frequently Asked Questions (FAQs)
Synthesis and Purification
Q1: What are the most common coupling reactions used to synthesize PROTACs with PEG linkers?
A1: The most common methods are amide bond formation and "click chemistry". Amide bond formation is typically achieved using standard peptide coupling reagents like HATU, HOBt, or PyBOP. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction for the final ligation step, offering high yields and functional group tolerance.
Q2: How can I monitor the progress of my PROTAC synthesis reaction?
A2: Liquid chromatography-mass spectrometry (LC-MS) is the most effective technique to monitor the reaction progress. By analyzing small aliquots of the reaction mixture, you can track the consumption of starting materials and the formation of the desired product.
Q3: What are the key challenges in purifying PEGylated PROTACs?
A3: The primary challenges include the inherent physicochemical properties of PROTACs, such as their large molecular weight and potential for aggregation, which can lead to poor chromatographic behavior. Additionally, the flexible nature of the PEG linker can result in broad peaks during HPLC. Co-elution with unreacted starting materials or byproducts is also a common issue.
PROTAC Design and Function
Q4: How does the length of the PEG linker affect PROTAC efficacy?
A4: The linker length is a critical determinant of PROTAC efficacy as it dictates the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. A linker that is too short may lead to steric hindrance, while a linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination. The optimal linker length is target-dependent and must be determined empirically.
Q5: What is the "hook effect" and how can I avoid it?
A5: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for your PROTAC.
Q6: How do PEG linkers influence the solubility and permeability of PROTACs?
A6: PEG linkers are hydrophilic and can significantly increase the aqueous solubility of PROTACs, which are often large and lipophilic molecules. However, the effect on cell permeability is more complex. While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers may allow the PROTAC to adopt a more compact conformation that can shield its polar surface area, potentially aiding permeability. Excessive PEGylation, however, can lead to decreased cellular uptake.
Data Presentation
The following tables summarize quantitative data on the impact of PEG linker length on the efficacy of various PROTACs.
Table 1: Impact of PEG Linker Length on Degradation of BRD4-targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC 1 | 2 PEG units | >5000 | <20 |
| PROTAC 2 | 3 PEG units | 830 | 65 |
| PROTAC 3 | 4 PEG units | 18 | 98 |
| PROTAC 4 | 5 PEG units | 27 | 95 |
Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.
Table 2: Impact of Linker Length on Degradation of TBK1-targeting PROTACs
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
Data is illustrative and compiled from various sources in the literature.
Experimental Protocols
Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling
Materials:
-
Warhead (with a carboxylic acid or amine functional group)
-
E3 ligase ligand (with a complementary amine or carboxylic acid functional group)
-
Bifunctional PEG linker (e.g., NH2-PEGn-COOH)
-
Coupling reagent (e.g., HATU)
-
Organic base (e.g., DIPEA)
-
Anhydrous DMF
-
Reaction vessel and magnetic stirrer
-
LC-MS for reaction monitoring
-
Preparative HPLC for purification
Procedure:
-
Step 1: First Coupling Reaction (E3 Ligase Ligand to PEG Linker)
-
Dissolve the E3 ligase ligand (e.g., with an amine group, 1.0 eq) and the bifunctional PEG linker (e.g., HOOC-PEGn-Boc, 1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS until the starting material is consumed.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the E3 ligase-linker intermediate by flash column chromatography.
-
-
Step 2: Deprotection (if necessary)
-
If the PEG linker has a protecting group (e.g., Boc), dissolve the intermediate from Step 1 in a suitable solvent (e.g., DCM).
-
Add a deprotecting agent (e.g., TFA for Boc deprotection).
-
Stir at room temperature for 1-2 hours, monitoring by LC-MS.
-
Remove the solvent and deprotecting agent under reduced pressure. The resulting amine salt is often used directly in the next step.
-
-
Step 3: Second Coupling Reaction (Warhead to E3 Ligase-Linker Intermediate)
-
Dissolve the warhead (e.g., with a carboxylic acid group, 1.0 eq) and the deprotected E3 ligase-linker intermediate from Step 2 (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature overnight, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative RP-HPLC.
-
Characterize the final product by ¹H NMR and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the primary antibody against the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and visualize the protein bands with an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
References
Validation & Comparative
DNP-PEG3-azide vs. Other PEG Linkers in PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal aspect of therapeutic development. These heterobifunctional molecules, which co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a warhead to bind the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are the most predominantly used due to their favorable physicochemical properties, including hydrophilicity and biocompatibility.[1]
This guide provides an objective comparison of DNP-PEG3-azide, a short, clickable PEG linker, with other PEG linkers of varying lengths and functionalities. The comparison is supported by experimental data and principles of PROTAC design to aid researchers in the rational selection of linkers for novel protein degraders.
The Role of the Linker in PROTAC Efficacy
The linker in a PROTAC is not merely a spacer but a critical determinant of its efficacy.[2] Its length, composition, and flexibility profoundly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[3] An optimal linker facilitates productive protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[4] Conversely, a suboptimal linker can result in steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency.[4]
This compound: A Clickable PEG Linker
This compound is a PEG-based PROTAC linker characterized by a three-unit PEG chain and a terminal azide (B81097) group.[5] The azide functionality makes it a "clickable" linker, readily amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[5][6] This allows for the efficient and modular synthesis of PROTACs, facilitating the rapid generation of compound libraries with diverse warheads or E3 ligase ligands.[7][8]
Comparison of PEG Linker Properties
The choice of a PEG linker significantly impacts the pharmacological properties of a PROTAC. Key parameters to consider include linker length, flexibility, and the terminal functional group.
| Property | This compound (Short, Clickable) | Short-Chain PEG Linkers (e.g., PEG2, PEG4) | Long-Chain PEG Linkers (e.g., PEG8, PEG12) |
| Length | Short | Short to Medium | Long |
| Flexibility | Moderate | Moderate | High |
| Synthesis | Modular via click chemistry[8] | Standard amide bond formation or click chemistry | Standard amide bond formation or click chemistry |
| Solubility | Good hydrophilicity[1] | Good hydrophilicity[1] | Excellent hydrophilicity[1] |
| Cell Permeability | Generally favorable for shorter chains[7] | Can be optimal depending on the overall molecule[7] | May decrease with excessive length[7] |
| Ternary Complex Formation | Can be highly efficient if the short length is optimal for the specific target-E3 ligase pair. | Length needs to be optimized for each system.[9] | May be necessary for targets with deep binding pockets or distant ubiquitination sites.[9] |
Impact of Linker Length on PROTAC Performance: Experimental Data
Systematic studies have demonstrated that the length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair.
Table 1: Impact of PEG Linker Length on Degradation of Bromodomain-containing protein 4 (BRD4)
This table presents a synthesized comparison based on published data for BRD4-targeting PROTACs using a JQ1 warhead and a VHL E3 ligase ligand.[10]
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 50 | >90 |
| PEG4 | 25 | >95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | >95 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
Data adapted from a study by Cyrus et al. which systematically investigated the effect of linker length on ERα degradation.
| Linker Length (atoms) | Relative Degradation Efficacy |
| 12 | +++ |
| 16 | +++++ |
| 19 | +++ |
| 21 | ++ |
These data highlight that there is an optimal linker length for each PROTAC system, and both shorter and longer linkers can lead to decreased degradation potency.
Signaling Pathways and Experimental Workflows
The rational design of PROTACs requires a thorough understanding of the underlying biological pathways and robust experimental methods for their evaluation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC synthesis and evaluation.
Experimental Protocols
PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of a PROTAC using a clickable linker like this compound.[11]
Materials:
-
Warhead-alkyne (1.0 eq)
-
This compound (1.0 eq)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.2 eq)
-
Solvent (e.g., DMF or a mixture of t-BuOH/H2O)
Procedure:
-
Dissolve the warhead-alkyne and this compound in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO4·5H2O.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the PROTAC using an appropriate method, such as flash column chromatography or preparative HPLC.
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.[12][13]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Ternary Complex Formation Assay (NanoBRET™)
This is a live-cell assay to measure the formation of the ternary complex.[14]
Materials:
-
Cells co-expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
Procedure:
-
Seed the engineered cells in a white, 96-well plate.
-
Treat the cells with varying concentrations of the PROTAC.
-
Add the HaloTag® NanoBRET™ 618 Ligand and the NanoBRET™ Nano-Glo® Substrate.
-
Incubate according to the manufacturer's protocol.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the ratio indicates ternary complex formation.
Conclusion
The selection of the linker is a critical step in the design of a potent and effective PROTAC. This compound offers the advantage of being a short, hydrophilic, and "clickable" linker, which facilitates the modular and rapid synthesis of PROTAC libraries. While shorter PEG linkers can be highly effective, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Therefore, a systematic evaluation of a range of PEG linker lengths is essential for the successful development of novel PROTAC-based therapeutics. The experimental protocols provided in this guide offer a framework for the synthesis and comparative evaluation of different PROTAC linkers, ultimately accelerating the discovery of new protein-degrading drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. precisepeg.com [precisepeg.com]
- 3. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Ternary Complex Formation [promega.sg]
A Comparative Guide to DNP-PEG3-Azide and Cleavable Linkers in Bioconjugation and Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The strategic connection of molecules is fundamental to the advancement of targeted therapeutics, diagnostics, and proteomics. The linker, a seemingly simple bridge between two entities, dictates the stability, efficacy, and specificity of the final conjugate. This guide provides an objective comparison between DNP-PEG3-azide, a stable, non-cleavable linker, and the major classes of cleavable linkers. By presenting key performance characteristics, experimental data, and detailed protocols, we aim to equip researchers with the knowledge to select the optimal linker for their specific application.
Section 1: Overview of Linker Technologies
This compound: A Stable Conjugation Tool
This compound is a bifunctional linker featuring a dinitrophenyl (DNP) group, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group.[1][2][3] The azide moiety is central to its function, enabling highly efficient and stable covalent bond formation with alkyne-containing molecules through "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC).[1][4][5] This results in a permanent triazole linkage that is not designed to break under physiological conditions. The PEG spacer enhances aqueous solubility, and the DNP group can be utilized in various biological applications, including ion transport studies.[2][] Its primary use is in applications demanding a robust, permanent connection, such as in the synthesis of PROTACs or for stably attaching imaging agents and probes.[1]
Cleavable Linkers: Designing for Release
In contrast, cleavable linkers are engineered to be labile under specific environmental conditions, enabling the controlled release of a conjugated molecule, often a therapeutic payload.[7][8][9] This "triggered release" is crucial for technologies like Antibody-Drug Conjugates (ADCs), where a highly potent drug must remain inactive and attached to its targeting antibody in circulation, only to be released upon reaching the target cell or tissue.[10][11] The choice of a cleavable linker is dictated by the desired release mechanism, which can be tailored to exploit the unique physiological differences between the target site (e.g., a tumor) and healthy tissue.[12][13]
Section 2: Comparative Data and Performance
The selection of a linker technology hinges on its performance characteristics. The following tables summarize the key differences between this compound and various cleavable linkers.
Table 1: Qualitative Comparison of Linker Characteristics
| Linker Type | Cleavage Mechanism | Key Features | Advantages | Disadvantages | Primary Applications |
| This compound | Non-cleavable | Forms stable triazole via click chemistry.[1] | High stability, bioorthogonal reactivity. | No payload release mechanism. | PROTACs, Diagnostics, Bioconjugation for imaging/pull-down.[1] |
| Enzyme-Cleavable | Enzymatic hydrolysis | Substrates for specific enzymes (e.g., cathepsins, β-glucuronidase).[14][] | High specificity to target cell lysosomes.[] | Efficacy depends on enzyme expression levels. | Antibody-Drug Conjugates (ADCs).[16] |
| pH-Sensitive | Acid hydrolysis | Contains acid-labile groups like hydrazones or acetals.[17][] | Releases payload in acidic endosomes/lysosomes.[19] | Potential for instability in circulation.[17] | ADCs, pH-responsive drug delivery.[] |
| Redox-Sensitive | Reduction | Contains disulfide bonds cleaved by intracellular glutathione.[7][20] | Exploits redox potential difference between intra- and extracellular space. | Stability can be variable; potential for off-target release. | ADCs, intracellular delivery of nucleic acids.[21] |
| Photo-Cleavable | Photolysis | Contains a photolabile group (e.g., o-nitrobenzyl, coumarin).[22][23] | High spatial and temporal control over release.[22][24] | Requires external light source; limited tissue penetration.[23] | Targeted drug delivery, optogenetics, research tools.[25] |
Table 2: Quantitative Performance Comparison of Linker Classes
| Linker Class | Typical Plasma Stability (t½) | Release Trigger | Typical Release Environment | Bystander Killing Effect |
| Non-Cleavable (e.g., this compound conjugate) | Very High (>150 hours) | Proteolytic degradation of the entire conjugate | Lysosome | No |
| Enzyme-Cleavable (e.g., Val-Cit) | High (Stable in plasma, >100 hours)[26][27] | Cathepsin B[28] | Lysosome | Yes (if payload is membrane-permeable) |
| pH-Sensitive (e.g., Hydrazone) | Moderate (Variable, can be < 50 hours at pH 7.4)[] | Low pH | Endosome/Lysosome (pH 4.5–6.5)[19] | Yes (if payload is membrane-permeable) |
| Redox-Sensitive (e.g., Disulfide) | Moderate to High (Can be tuned by steric hindrance)[20] | High Glutathione (GSH) concentration | Cytosol | Yes |
| Photo-Cleavable (e.g., o-Nitrobenzyl) | Very High (Stable without light) | UV/Visible Light (e.g., 365-450 nm)[23][25] | Site of irradiation | Yes (upon light activation) |
Section 3: Visualization of Workflows and Mechanisms
Visual diagrams help clarify complex biological processes and experimental designs. The following are represented in the DOT language for Graphviz.
Caption: this compound conjugation workflow.
Caption: ADC mechanism with a cleavable linker.
Caption: Triggers for cleavable linker activation.
Section 4: Key Experimental Protocols
Detailed and reproducible protocols are essential for the successful application of linker technologies.
Protocol 1: General Procedure for Bioconjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of a DBCO (dibenzocyclooctyne)-functionalized protein to this compound.
-
Reagent Preparation:
-
Dissolve the DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in a compatible solvent (e.g., DMSO) to create a 10-20 mM stock solution.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should ideally be below 10% (v/v) to maintain protein integrity.
-
Incubate the reaction mixture at room temperature or 4°C for 2-12 hours with gentle mixing. Reaction progress can be monitored by techniques such as SDS-PAGE (observing a band shift) or mass spectrometry.
-
-
Purification:
-
Remove excess, unreacted this compound linker using size exclusion chromatography (e.g., a desalting column) or dialysis against the desired buffer.
-
-
Characterization:
-
Confirm successful conjugation using UV-Vis spectroscopy (if the DNP group provides a sufficient signal), SDS-PAGE, and mass spectrometry to determine the final conjugate mass.
-
Protocol 2: General Procedure for In Vitro Plasma Stability Assay
This protocol assesses the stability of a linker-drug conjugate in plasma.
-
Incubation:
-
Add the test conjugate (e.g., an ADC) to fresh human or mouse plasma to a final concentration of approximately 100 µg/mL.
-
Incubate the mixture in a water bath at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), withdraw aliquots of the plasma sample and immediately store them at -80°C to halt any degradation.
-
-
Sample Analysis:
-
Analyze the samples to quantify the amount of intact conjugate remaining. This is often done using affinity capture followed by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Alternatively, an ELISA-based method can be used to detect the intact ADC.
-
-
Data Interpretation:
-
Plot the percentage of intact conjugate versus time.
-
Calculate the half-life (t½) of the conjugate in plasma, which serves as a key indicator of its stability.[26]
-
Protocol 3: General Procedure for Cathepsin B-Mediated Cleavage Assay
This protocol evaluates the efficiency of an enzyme-cleavable linker (e.g., Val-Cit).
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).
-
Dissolve the test conjugate (containing the Val-Cit linker) in the reaction buffer.
-
Prepare a solution of recombinant human Cathepsin B in the same buffer.
-
-
Cleavage Reaction:
-
Initiate the reaction by adding Cathepsin B to the conjugate solution (a typical enzyme:substrate ratio is 1:100 by mass).
-
Incubate the reaction at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours) and quench the reaction by adding a protease inhibitor or by acidifying the sample.
-
-
Analysis:
-
Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of released payload and remaining intact conjugate.
-
Plot the percentage of payload release over time to determine the cleavage kinetics.
-
Conclusion
The choice between a stable linker like this compound and a cleavable linker is fundamentally driven by the intended application. For applications requiring a robust, permanent link for tracking or assembling multi-component systems, the bioorthogonal stability of a click chemistry-based linker is ideal. For therapeutic applications, particularly in targeted drug delivery, the sophisticated design of cleavable linkers is paramount. These linkers act as intelligent systems that ensure a drug remains inert until it reaches its specific target, thereby maximizing efficacy and minimizing off-target toxicity. Understanding the distinct mechanisms, performance profiles, and experimental considerations of each linker class is critical for the rational design and success of next-generation bioconjugates.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 951671-87-7 | BroadPharm [broadpharm.com]
- 3. medkoo.com [medkoo.com]
- 4. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. Cleavable linkers for ADCs - ProteoGenix [proteogenix.science]
- 10. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 11. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 13. Cleavable Linkers for Antibody-Drug Conjugates - ADC Linkers | AxisPharm [axispharm.com]
- 14. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 16. chemexpress.com [chemexpress.com]
- 17. books.rsc.org [books.rsc.org]
- 19. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 20. njbio.com [njbio.com]
- 21. researchgate.net [researchgate.net]
- 22. Photocleavable Linkers | BroadPharm [broadpharm.com]
- 23. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. baes.uc.pt [baes.uc.pt]
- 25. chemreu.ku.edu [chemreu.ku.edu]
- 26. Effect of attachment site on stability of cleavable antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
A Head-to-Head Comparison of SPAAC and CuAAC for DNP-PEG3-azide Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The ability to covalently link molecules with high efficiency and specificity is paramount in fields ranging from basic research to drug development. "Click chemistry," a concept introduced by K. Barry Sharpless, provides a suite of reactions that are modular, high-yielding, and generate minimal byproducts[1]. Among the most prominent of these are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both reactions form a stable triazole linkage between an azide (B81097) and an alkyne, making them invaluable tools for bioconjugation.
This guide provides an objective comparison of CuAAC and SPAAC, with a specific focus on their application for the bioconjugation of DNP-PEG3-azide, a PEG-based linker containing an azide group commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[2]. The choice between these two powerful methods is highly dependent on the specific experimental context, involving a trade-off between reaction kinetics and biocompatibility[3].
Reaction Mechanisms: A Tale of Two Cycloadditions
At their core, both CuAAC and SPAAC achieve the same outcome: the formation of a stable triazole ring from an azide and an alkyne. However, their fundamental mechanisms differ significantly.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a copper(I)-catalyzed reaction between an azide and a terminal alkyne[][5]. The copper catalyst plays a crucial role in activating the alkyne and orchestrating the cycloaddition, leading to the exclusive formation of the 1,4-disubstituted triazole regioisomer. The reaction is known for its rapid kinetics and high efficiency.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
In contrast, SPAAC is a catalyst-free reaction that utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]non-4-yne (BCN). The reaction is driven by the release of high ring strain (approximately 18 kcal/mol) in the cyclooctyne upon forming the more stable triazole ring. This eliminates the need for a cytotoxic metal catalyst, making SPAAC highly biocompatible and ideal for applications in living systems.
Performance Comparison: A Quantitative Look
The choice between CuAAC and SPAAC for conjugating this compound hinges on a trade-off between reaction speed and biocompatibility. The following table summarizes key quantitative data to facilitate a direct comparison.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) is required. | None; driven by ring strain. |
| Biocompatibility | Potentially cytotoxic due to the copper catalyst, which can generate reactive oxygen species (ROS). This limits in vivo applications without careful use of stabilizing ligands like THPTA. | Generally considered highly biocompatible and suitable for live-cell and in vivo studies due to its catalyst-free nature. |
| Reaction Kinetics | Very fast, with rate accelerations of 10⁷ to 10⁸ over uncatalyzed reactions. Second-order rate constants are typically in the range of 1-100 M⁻¹s⁻¹. | Reaction rates are highly dependent on the specific cyclooctyne used. Generally slower than CuAAC, with second-order rate constants ranging from ~0.1 to 1 M⁻¹s⁻¹. |
| Reaction Components | Requires an azide (this compound), a terminal alkyne, a copper(I) source (e.g., CuSO₄), a reducing agent (e.g., sodium ascorbate), and often a stabilizing ligand (e.g., THPTA, TBTA). | Requires an azide (this compound) and a strained cyclooctyne (e.g., DBCO, BCN, DIFO). |
| Side Reactions | Copper can catalyze the formation of oxidative byproducts. Off-target reactivity with biomolecules containing thiols can be a concern. | Some strained alkynes can exhibit side reactions with thiols, which can be a consideration in biological systems rich in cysteine residues. |
| Reagent Cost & Accessibility | Terminal alkynes are generally stable, simple to synthesize, and cost-effective. | Strained cyclooctynes can be more complex and costly to synthesize and may have lower stability. |
| Specificity & Yield | Exhibits excellent selectivity, forming only the 1,4-regioisomer. Generally provides high to quantitative yields under optimized conditions. | High specificity for the azide group. Can achieve quantitative yields, though may require longer reaction times or higher concentrations than CuAAC. |
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for the conjugation of this compound using both CuAAC and SPAAC.
The overall workflow for bioconjugation involves preparing the reactants, performing the click reaction, and then purifying and analyzing the final conjugate.
This protocol describes a typical procedure for the copper(I)-catalyzed reaction between this compound and a biomolecule functionalized with a terminal alkyne.
Materials:
-
This compound
-
Alkyne-functionalized biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 1 M in water, freshly prepared)
-
Copper-stabilizing ligand, e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Degassed solvents/buffers
Procedure:
-
In a microcentrifuge tube, dissolve the alkyne-functionalized biomolecule in the reaction buffer to the desired final concentration (e.g., 100 µM).
-
Add this compound from a stock solution (e.g., in DMSO) to the reaction mixture. A 5- to 10-fold molar excess over the alkyne-biomolecule is common.
-
Prepare the catalyst premix. In a separate tube, add the ligand (e.g., THPTA) to the CuSO₄ solution at a 5:1 molar ratio of ligand to copper and mix well.
-
Initiate the reaction by adding the CuSO₄/ligand premix to the reaction tube, followed immediately by the freshly prepared sodium ascorbate solution. Final concentrations are typically in the range of 50-100 µM for copper and 1-5 mM for sodium ascorbate.
-
Gently mix the reaction and allow it to proceed at room temperature or 37°C with gentle agitation. Reaction times can range from 30 minutes to a few hours.
-
Monitor the reaction progress using an appropriate analytical method (e.g., LC-MS for small molecules, SDS-PAGE with fluorescence if one component is tagged).
-
Upon completion, the reaction may be quenched by adding a chelating agent like EDTA. Purify the DNP-PEG3-conjugated biomolecule using a suitable method such as size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents and catalyst.
This protocol outlines a general procedure for the copper-free reaction between this compound and a biomolecule functionalized with a strained cyclooctyne (e.g., DBCO).
Materials:
-
This compound
-
Strained alkyne-functionalized biomolecule (e.g., DBCO-biomolecule)
-
Reaction Buffer (e.g., PBS, pH 7.4, or cell culture medium for live-cell labeling)
Procedure:
-
In a microcentrifuge tube, dissolve the strained alkyne-functionalized biomolecule in the reaction buffer to the desired final concentration (e.g., 100 µM).
-
Add this compound from a stock solution (e.g., in DMSO). A 2- to 5-fold molar excess is often sufficient due to the high reactivity.
-
Gently mix the reaction and allow it to proceed at room temperature or 37°C. Incubation times will vary depending on the reactivity of the specific cyclooctyne used, typically ranging from 1 to 12 hours.
-
Monitor the reaction progress by a suitable analytical method.
-
Upon completion, purify the DNP-PEG3-conjugated biomolecule using an appropriate method to remove any unreacted starting materials. No quenching step is typically required.
Application in PROTAC Synthesis
This compound is a valuable tool in the development of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG3 linker provides appropriate spacing and solubility. Click chemistry is often used to connect the two ligands (one for the target protein, one for the E3 ligase) via the linker.
In this context, if one part of the PROTAC contains a terminal alkyne and the other part is the this compound, CuAAC can be used for rapid and efficient ligation during chemical synthesis. If the conjugation needs to be performed in a more sensitive environment, or if one of the PROTAC components is a complex biological molecule, the biocompatibility of SPAAC makes it the superior choice.
Conclusion and Recommendations
Both CuAAC and SPAAC are exceptionally powerful and versatile reactions for the bioconjugation of this compound. The optimal choice is dictated by the specific requirements of the application.
-
Choose CuAAC for in vitro applications where reaction speed is critical, reagent cost is a concern, and the potential for copper-induced side effects can be managed or is irrelevant (e.g., synthesis of small molecule PROTACs, labeling of purified proteins). The use of modern, water-soluble ligands is highly recommended to minimize copper toxicity and accelerate the reaction.
-
Choose SPAAC for applications involving live cells, in vivo systems, or sensitive biomolecules where biocompatibility is paramount. Despite generally slower kinetics and higher reagent costs, the catalyst-free nature of SPAAC ensures minimal perturbation to the biological system, making it the gold standard for bioorthogonal chemistry in living environments.
By carefully considering the trade-offs between reaction kinetics, biocompatibility, and reagent accessibility, researchers can confidently select the most appropriate click chemistry tool to advance their scientific and drug development goals.
References
A Researcher's Guide to Bioorthogonal Ligation: Comparing Alternatives to Azide-Based Bioconjugation
For researchers, scientists, and drug development professionals, the precise and stable conjugation of biomolecules is a cornerstone of innovation. While the azide-alkyne cycloaddition, often utilized with reagents like DNP-PEG3-azide, has been a workhorse in the field, a diverse landscape of alternative bioconjugation methods offers unique advantages in terms of reaction speed, biocompatibility, and spatiotemporal control. This guide provides an objective comparison of prominent alternatives, supported by quantitative data and detailed experimental protocols, to empower informed decisions in your research endeavors.
Key Performance Metrics: A Quantitative Comparison
The selection of a bioconjugation strategy is a critical decision, balancing the need for rapid kinetics against the constraints of a biological system. The following table summarizes key performance metrics for several powerful alternatives to the conventional copper-catalyzed azide-alkyne cycloaddition (CuAAC), which this compound is designed for.
| Reaction Method | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Advantages |
| Inverse Electron-Demand Diels-Alder (IEDDA) | Tetrazine & Trans-cyclooctene (B1233481) (TCO) | Up to 1 x 10⁶[1] | Exceptionally fast, catalyst-free, highly bioorthogonal.[2][3] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne (e.g., DBCO) & Azide (B81097) | 10⁻³ - 1[4] | Copper-free (high biocompatibility), highly selective.[5] |
| Photoclick Chemistry | Tetrazole & Alkene | ~11.0 | Light-triggered, offers excellent spatiotemporal control. |
| Staudinger Ligation | Phosphine (B1218219) & Azide | 10⁻³ - 10⁻² | Bioorthogonal, metal-free, traceless versions leave no residual atoms. |
| Enzymatic Ligation (Sortase A) | LPXTG peptide & GGG-peptide | N/A (Enzyme-catalyzed) | Site-specific, occurs under mild physiological conditions. |
| Enzymatic Ligation (HaloTag) | HaloTag protein & Chloroalkane linker | N/A (Enzyme-catalyzed) | Highly specific and irreversible covalent bond formation. |
In-Depth Analysis of Bioconjugation Alternatives
Inverse Electron-Demand Diels-Alder (IEDDA) Ligation
The IEDDA reaction is renowned for its extraordinary speed, reacting a tetrazine moiety with a strained alkene like trans-cyclooctene (TCO). This reaction is catalyst-free and bioorthogonal, making it ideal for in vivo applications where speed and low reactant concentrations are critical. The resulting linkage is a stable dihydropyrazine.
Caption: Mechanism of the IEDDA reaction between a tetrazine and a trans-cyclooctene (TCO).
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is the copper-free counterpart to CuAAC, eliminating concerns of copper-induced cytotoxicity. This makes it exceptionally well-suited for live-cell imaging and in vivo studies. The reaction occurs between an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to form a stable triazole linkage. While generally slower than IEDDA, the development of more reactive cyclooctynes continues to improve its kinetics.
Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Photoclick Chemistry
Photoclick reactions, such as the tetrazole-alkene cycloaddition, offer unparalleled spatiotemporal control. The reaction is initiated by light, allowing researchers to dictate exactly when and where the conjugation occurs. Upon UV irradiation, a tetrazole forms a reactive nitrile imine intermediate, which then rapidly reacts with an alkene to form a fluorescent pyrazoline product.
Caption: Workflow for a photoclick chemistry reaction, highlighting the light-dependent activation step.
Staudinger Ligation
The Staudinger ligation is a classic bioorthogonal reaction that forms a stable amide bond from an azide and a phosphine. A key advantage is the "traceless" variant, where the phosphine oxide byproduct is cleaved, leaving no residual atoms at the ligation site. This method is metal-free and highly selective, though its kinetics are generally slower than click chemistry alternatives.
Enzymatic Ligation
Enzymatic methods offer exquisite site-specificity, leveraging the natural machinery of proteins.
-
Sortase A Ligation: This method uses the bacterial transpeptidase Sortase A, which recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between the threonine and glycine. It then ligates the N-terminus of an oligoglycine (GGG) nucleophile, forming a native peptide bond. This allows for precise, site-specific protein modification under mild physiological conditions.
-
HaloTag Technology: The HaloTag system is based on a modified bacterial dehalogenase that forms a highly stable, irreversible covalent bond with a synthetic chloroalkane linker. A protein of interest is genetically fused to the HaloTag protein, which can then be specifically labeled with a chloroalkane-functionalized molecule of choice (e.g., a fluorophore or drug).
Caption: Decision tree for selecting an appropriate bioconjugation method based on experimental needs.
Experimental Protocols
Protocol 1: General IEDDA Ligation of a TCO-modified Protein
This protocol describes the labeling of a protein modified with a trans-cyclooctene (TCO) group with a tetrazine-fluorophore.
Materials:
-
TCO-modified protein solution (e.g., in PBS, pH 7.4)
-
Tetrazine-fluorophore stock solution (e.g., in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column
-
SDS-PAGE materials
Procedure:
-
Preparation of Reactants: Determine the concentration of the TCO-modified protein solution using a spectrophotometer (e.g., at 280 nm).
-
Ligation Reaction: Add the tetrazine-fluorophore stock solution to the protein solution. A 1.5 to 5-fold molar excess of the tetrazine is typically recommended. The final DMSO concentration should be kept below 10% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction is often complete within minutes due to the fast kinetics.
-
Purification: Remove the excess, unreacted tetrazine-fluorophore by size-exclusion chromatography (SEC).
-
Analysis: Confirm the conjugation and assess the labeling efficiency using SDS-PAGE with fluorescence imaging and/or mass spectrometry.
Protocol 2: General SPAAC Ligation of an Azide-modified Protein
This protocol outlines the labeling of an azide-modified protein with a DBCO-functionalized fluorophore.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-fluorophore dissolved in DMSO
-
Dialysis or desalting column
Procedure:
-
Reactant Preparation: Prepare the azide-modified protein in PBS at a concentration of 1-10 mg/mL.
-
Ligation: Add a 3 to 10-fold molar excess of the DBCO-fluorophore (from DMSO stock) to the protein solution.
-
Incubation: Incubate the reaction at 4°C or room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Purification: Purify the resulting conjugate to remove unreacted DBCO-fluorophore using dialysis or a desalting column.
-
Analysis: Analyze the final conjugate by SDS-PAGE and UV-Vis spectroscopy to determine the degree of labeling.
Protocol 3: General Sortase A-Mediated Protein Ligation
This protocol describes the ligation of a protein containing a C-terminal LPETG motif to a peptide containing an N-terminal oligoglycine sequence.
Materials:
-
Substrate protein with a C-terminal LPETG sequence (purified)
-
Target peptide with an N-terminal GGG sequence
-
Sortase A enzyme (e.g., SrtAΔ59)
-
Sortase Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5)
-
Quenching buffer (e.g., PBS with 20 mM EDTA)
-
Purification column (e.g., Ni-NTA if using His-tags)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the LPETG-substrate protein (e.g., 50 µM final concentration) and a molar excess of the GGG-target peptide (e.g., 5-50 fold excess) in Sortase Reaction Buffer.
-
Enzyme Addition: Add Sortase A enzyme to a final concentration of 5-10 µM.
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours. Optimal incubation times may vary.
-
Quenching: Stop the reaction by adding quenching buffer containing EDTA, which chelates the Ca²⁺ required for Sortase A activity.
-
Purification: Purify the ligated protein product from the enzyme, unreacted substrates, and cleaved tag using an appropriate chromatography method (e.g., affinity chromatography if tags are present, followed by SEC).
-
Analysis: Verify the ligation product by SDS-PAGE and mass spectrometry.
Protocol 4: General HaloTag Protein Labeling in Live Cells
This protocol outlines the labeling of a HaloTag fusion protein expressed in mammalian cells with a fluorescent chloroalkane ligand.
Materials:
-
Mammalian cells expressing the HaloTag fusion protein of interest
-
Cell culture medium (e.g., DMEM)
-
Fluorescent HaloTag ligand (e.g., TMR-ligand)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free medium)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Seed the cells expressing the HaloTag fusion protein onto coverslips or imaging dishes and grow under standard conditions.
-
Ligand Preparation: Dilute the fluorescent HaloTag ligand in pre-warmed cell culture medium to the desired final concentration (typically 1-5 µM).
-
Labeling: Remove the existing cell culture medium and add the ligand-containing medium to the cells.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium to remove unbound ligand.
-
Imaging: Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
References
- 1. Frontiers | 2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole as a novel building block for energetic materials [frontiersin.org]
- 2. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Driving the efficient construction and functional-group editing of 2-(1,2,4-triazole-5-yl)-1,3,4-oxadiazole-based high-energy compounds by a resonance-assisted hydrogen bonding strategy - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules harness the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's success is the linker connecting the target-binding warhead to the E3 ligase-recruiting moiety. Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG) linkers are frequently utilized for their favorable physicochemical properties. This guide provides an objective comparison of how PEG linker length influences PROTAC efficacy, supported by experimental data, detailed protocols, and visual diagrams to aid in rational PROTAC design.
The linker is not merely a spacer but plays a pivotal role in the formation of a stable and productive ternary complex, which is a prerequisite for target ubiquitination and subsequent degradation.[1] The length of the PEG linker directly impacts the proximity and orientation of the target protein and the E3 ligase.[1] An optimal linker length is crucial; a linker that is too short may cause steric hindrance, preventing ternary complex formation, while an excessively long linker can result in a non-productive complex where ubiquitination sites are not accessible.[1][2]
Comparative Analysis of PEG Linker Length on PROTAC Performance
Systematic studies have demonstrated that varying the PEG linker length can profoundly impact a PROTAC's degradation potency (DC50) and maximal degradation (Dmax).[1] The optimal length is highly dependent on the specific target protein and E3 ligase pair.
Quantitative Data Summary
The following table summarizes quantitative data from studies investigating the effect of linker length on the efficacy of PROTACs targeting various proteins.
| Target Protein | E3 Ligase | Linker Composition/Length (atoms) | DC50 | Dmax | Reference |
| Estrogen Receptor α (ERα) | VHL | 12-atom | Less Potent | - | |
| Estrogen Receptor α (ERα) | VHL | 16-atom | More Potent (IC50 = 26 µM) | - | |
| Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | < 4 PEG units | Impaired Binding Affinity | - | |
| Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | ≥ 4 PEG units | Potent (DC50 1-40 nM) | - | |
| TANK-Binding Kinase 1 (TBK1) | VHL | < 12 atoms | No Apparent Activity | - | |
| TANK-Binding Kinase 1 (TBK1) | VHL | > 12 atoms | Robust Degradation | - | |
| EGFR/HER2 | - | Standard PEG linker | Degrades both EGFR and HER2 | - | |
| EGFR | - | Extended by one ethylene (B1197577) glycol unit | Selective for EGFR degradation | - |
Note: DC50 (half-maximal degradation concentration) is the concentration of a PROTAC required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved. IC50 (half-maximal inhibitory concentration) in this context refers to cell viability reduction.
Key Signaling Pathway and Experimental Workflow
To understand the process of PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of PROTAC efficacy.
Protein Degradation Assay via Western Blot
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blot:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Data Analysis:
-
Detect the signal using an appropriate chemiluminescent substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Ternary Complex Formation Assay (TR-FRET)
This assay measures the formation of the ternary complex in vitro.
-
Reagents:
-
Purified target protein (labeled with a donor fluorophore, e.g., Tb-cryptate).
-
Purified E3 ligase complex (labeled with an acceptor fluorophore, e.g., d2).
-
PROTACs at various concentrations.
-
-
Procedure:
-
In a microplate, combine the labeled target protein, labeled E3 ligase, and varying concentrations of the PROTAC.
-
Incubate to allow for complex formation.
-
-
Measurement and Analysis:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. This signal is generated when the donor and acceptor are brought into close proximity by the PROTAC.
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC50).
-
Conclusion
The optimization of the PEG linker is a cornerstone of successful PROTAC design. The presented data underscores the necessity of systematically evaluating a range of linker lengths for each new target protein and E3 ligase combination. While longer PEG linkers can provide greater flexibility and span larger distances, which may be advantageous for certain targets, there is a clear optimal range for linker length. Linkers that are too short can lead to steric hindrance, while those that are too long can decrease efficacy due to increased flexibility and the potential for non-productive binding. The provided experimental protocols offer a starting point for researchers to quantitatively assess the impact of linker modifications on PROTAC performance. Future rational design of PROTACs will likely benefit from a combination of empirical screening and computational modeling to predict optimal linker lengths and compositions.
References
DNP-PEG3-Azide: A Comparative Guide for Researchers in Bioconjugation and Drug Development
In the landscape of bioconjugation and targeted protein degradation, the selection of an appropriate chemical linker is a critical determinant of experimental success. DNP-PEG3-azide has emerged as a versatile reagent, integrating a dinitrophenyl (DNP) quenching moiety, a hydrophilic tri-polyethylene glycol (PEG3) spacer, and a bioorthogonal azide (B81097) group for click chemistry applications. This guide provides an objective comparison of this compound with other azide-containing reagents, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their selection of optimal tools for their specific needs.
I. Overview of this compound and its Components
This compound is a heterobifunctional linker with three key components that dictate its functionality:
-
DNP (2,4-Dinitrophenyl) Group: The DNP group is a well-established quencher in Förster Resonance Energy Transfer (FRET) applications.[1][2] Its presence allows for the development of fluorogenic probes to monitor biological processes such as enzyme activity.
-
PEG3 Spacer: The short, hydrophilic PEG3 spacer enhances the aqueous solubility of the molecule and its conjugates.[3][4] In the context of Proteolysis Targeting Chimeras (PROTACs), the length of the PEG linker is a crucial parameter that influences the formation and stability of the ternary complex, ultimately affecting the efficiency of target protein degradation.[5]
-
Azide Group: The azide moiety is a key functional group for "click chemistry," enabling highly efficient and specific covalent bond formation with alkyne-containing molecules through either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).
II. Comparison with Other Azide-Containing Reagents
The performance of this compound can be benchmarked against other azide-containing reagents by considering the individual contributions of its constituent parts.
A. Comparison of the Azide Moiety's Reactivity
Table 1: Representative Second-Order Rate Constants for the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Various Azide Linkers with Dibenzocyclooctyne (DBCO)
| Azide Linker Type | Representative Structure | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Key Characteristics |
| Aliphatic Azide (similar to this compound) | Azido-PEG4-amine | ~0.1 - 0.5 | Standard reactivity, good stability, and solubility. |
| Aryl Azide | 4-Azidobenzoic acid | Variable (can be slower or faster depending on substitution) | Reactivity is influenced by the electronic properties of the aromatic ring. |
| Sulfonyl Azide | 4-Toluenesulfonyl azide | Generally lower reactivity in SPAAC compared to alkyl azides. | More commonly used in other applications like nitrene chemistry. |
| Picolyl Azide | Picolyl Azide-PEG4-NHS Ester | Significantly enhanced rates in CuAAC due to copper chelation. | Offers improved reaction kinetics in copper-catalyzed reactions. |
Note: The rate constants are approximate and can vary depending on the specific reaction conditions, solvent, and temperature. Data is representative and compiled from general findings in the field.
B. The Influence of the PEG Spacer Length in PROTACs
In the context of PROTACs, the PEG linker length is a critical design element. While this compound is a valuable tool, the optimal linker length is target-dependent, and a systematic evaluation of different PEG chain lengths is often necessary.
Table 2: Representative Data on the Effect of PEG Linker Length on BRD4 Degradation by JQ1-based PROTACs
| PROTAC Linker | DC₅₀ (nM) (BRD4 Degradation) | Dₘₐₓ (% of BRD4 degradation) | Cell Permeability (Pₑ, 10⁻⁶ cm/s) |
| PEG3 | 50 | 90 | 1.5 |
| PEG4 | 25 | 95 | 1.2 |
| PEG5 | 10 | >98 | 1.0 |
| PEG6 | 30 | 92 | 0.8 |
This table presents synthesized data based on trends observed in literature for BRD4-targeting PROTACs to illustrate the impact of PEG linker length. Actual values can vary based on the specific warhead, E3 ligase ligand, and experimental conditions. The data suggests that a PEG5 linker can be optimal for this particular system, highlighting the importance of linker length optimization.
III. Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the application of this compound and its alternatives.
A. Protocol for Comparing Azide Reactivity via Competitive SPAAC Reaction
Objective: To determine the relative reactivity of two different azide-containing reagents in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Materials:
-
Azide Reagent 1 (e.g., this compound)
-
Azide Reagent 2 (a comparator azide)
-
Strained Alkyne (e.g., DBCO-amine)
-
Anhydrous, amine-free solvent (e.g., DMSO or acetonitrile)
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of Azide Reagent 1 in the chosen solvent.
-
Prepare a 10 mM stock solution of Azide Reagent 2 in the same solvent.
-
Prepare a 5 mM stock solution of the strained alkyne in the same solvent.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 10 µL of the Azide Reagent 1 stock solution and 10 µL of the Azide Reagent 2 stock solution.
-
Initiate the reaction by adding 10 µL of the strained alkyy_ne stock solution. This creates a reaction with a 2:2:1 molar ratio of the azides to the alkyne, ensuring the alkyne is the limiting reagent.
-
-
Reaction and Quenching:
-
Allow the reaction to proceed at room temperature for a defined period (e.g., 1 hour).
-
The reaction can be quenched by adding an excess of a scavenger azide or by immediate dilution for analysis.
-
-
Analysis:
-
Analyze the reaction mixture using HPLC or LC-MS.
-
Identify and quantify the two distinct triazole products formed from the reaction of the alkyne with each azide.
-
The ratio of the product peak areas provides a measure of the relative reactivity of the two azide reagents.
-
B. Protocol for Evaluating PROTAC-Mediated Protein Degradation
Objective: To quantify the degradation of a target protein induced by a PROTAC synthesized using an azide-containing linker like this compound.
Materials:
-
Cells expressing the target protein (e.g., MCF7 for ERα)
-
PROTACs with varying linker lengths
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTACs or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and probe with the primary antibody against the target protein and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
IV. Visualizing Workflows and Pathways
A. Experimental Workflow for Comparing Azide Reactivity
References
- 1. Intrinsic signaling pathways modulate targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (1 x 100 mg) | Reagentia [reagentia.eu]
- 3. This compound, 951671-87-7 | BroadPharm [broadpharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validating DNP-PEG3-Azide Conjugation: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals engaged in creating complex bioconjugates like Proteolysis Targeting Chimeras (PROTACs), the precise validation of chemical linkages is paramount. DNP-PEG3-azide is a heterobifunctional linker, frequently employed in click chemistry to conjugate molecules.[1] This guide provides an objective comparison of mass spectrometry with other analytical techniques for validating this compound conjugation, supported by experimental data and detailed protocols.
Mass spectrometry (MS) stands as a primary and powerful tool for confirming successful conjugation, offering direct evidence by measuring the mass-to-charge ratio (m/z) of ions.[2] Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS provide highly sensitive and precise molecular weight information, allowing for the unambiguous confirmation of the addition of the this compound moiety to a target molecule.[3]
Comparison of Analytical Validation Techniques
While mass spectrometry is the gold standard for confirming conjugation, other methods can provide complementary information. The choice of technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high-throughput screening.
| Technique | Principle | Information Provided | Sensitivity | Throughput | Key Advantage |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | Exact molecular weight of conjugate, confirmation of mass shift, degree of labeling.[3] | High | Moderate-High | Direct and unambiguous confirmation of conjugation.[2] |
| SDS-PAGE | Separates molecules by molecular weight. | Qualitative assessment of molecular weight increase (band shift). | Moderate | High | Simple, rapid, and widely accessible. |
| Size-Exclusion HPLC (SEC-HPLC) | Separates molecules by hydrodynamic radius. | Confirmation of increased size (shift in retention time). | High | Moderate | Provides information on purity and aggregation state. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed structural information, confirmation of covalent bond formation. | Low | Low | Unambiguous structural elucidation. |
Mass Spectrometry for this compound Conjugation Validation
A successful conjugation will result in a mass spectrum showing a new peak, or a distribution of peaks, at a higher m/z ratio corresponding to the mass of the target molecule plus the mass of the this compound linker.
Expected Mass Shift Calculation:
-
Mass of this compound: (This will be specific to the product sheet, but can be calculated from the chemical formula)
-
Mass of Target Molecule: Known molecular weight of the starting protein, peptide, or small molecule.
-
Expected Mass of Conjugate: Mass of Target Molecule + Mass of this compound
Sample Data Presentation:
| Sample | Expected Mass (Da) | Observed Mass (m/z) | Interpretation |
| Unconjugated Peptide | 5000.0 | 5000.1 | Starting material |
| This compound Conjugate | 5431.4 (5000 + 431.4) | 5431.5 | Successful Conjugation |
| Reaction Mixture | 5000.1, 5431.5 | 5000.1, 5431.5 | Incomplete Reaction |
Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol describes a general procedure for conjugating an alkyne-containing molecule with this compound.
-
Reagent Preparation: Prepare stock solutions of the alkyne-containing molecule, this compound, copper(II) sulfate (B86663) (CuSO4), and a reducing agent like sodium ascorbate (B8700270) in an appropriate solvent (e.g., DMSO, water). A copper-chelating ligand like THPTA or TBTA is often used to improve reaction efficiency and biocompatibility.
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-containing molecule and this compound (typically a slight excess of the azide (B81097) is used).
-
Catalyst Addition: Add the copper sulfate solution (pre-complexed with the ligand if applicable).
-
Initiation: Add the sodium ascorbate solution to reduce Cu(II) to the catalytic Cu(I) species and initiate the click reaction.
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be protected from light.
-
Purification: Purify the conjugate using an appropriate method, such as size-exclusion chromatography or reversed-phase HPLC, to remove excess reagents and catalyst.
Protocol 2: Intact Mass Analysis by LC-ESI-MS
This protocol is for confirming the successful conjugation by analyzing the intact mass of the product.
-
Sample Preparation: Dilute the purified conjugate in a suitable buffer for mass spectrometry analysis (e.g., 0.1% formic acid in water/acetonitrile). The final concentration should be in the range of 0.1-1 mg/mL.
-
LC Separation:
-
Column: Use a size-exclusion or reversed-phase column suitable for the analyte (e.g., C4 or C18 for proteins and peptides).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Apply a suitable gradient to elute the conjugate from the column (e.g., a linear gradient from 5% to 95% B over 10-15 minutes).
-
-
MS Data Acquisition (ESI-MS):
-
Ionization Mode: Positive
-
Mass Range: Set a wide mass range to encompass both the unconjugated and conjugated species (e.g., 500-4000 m/z).
-
Source Parameters: Optimize source temperature and gas flows for stable ionization.
-
-
Data Analysis:
-
Process the raw data to obtain the mass spectrum.
-
If multiple charge states are observed, deconvolute the spectrum to determine the zero-charge mass of the species.
-
Compare the observed mass of the product with the expected mass of the this compound conjugate. A match confirms a successful reaction.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the validation of this compound conjugation.
Caption: Workflow for this compound conjugation and MS validation.
References
A Comparative Guide to Functional Assays for DNP-PEG3-Azide Labeled Proteins
For researchers, scientists, and drug development professionals, the site-specific labeling of proteins is a cornerstone of modern biological inquiry. The DNP-PEG3-azide linker is a trifunctional reagent offering a unique combination of functionalities: a 2,4-dinitrophenyl (DNP) group, a 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. This guide provides an objective comparison of functional assays for proteins labeled with this compound and its alternatives, supported by experimental data and detailed protocols.
The DNP moiety is a well-established hapten for antibody recognition and an efficient quencher in fluorescence resonance energy transfer (FRET) assays. The short, hydrophilic PEG3 spacer enhances solubility and minimizes steric hindrance.[1] The azide group serves as a bio-orthogonal handle for "click chemistry," enabling covalent conjugation to alkyne-containing molecules with high specificity and efficiency under mild conditions.[2][3]
This guide will explore how these functionalities are leveraged in key assays and compare this labeling strategy with common alternatives.
Fluorescence-Quenched Protease Activity Assays
One of the primary applications of the DNP group in a protein or peptide context is as a fluorescence quencher. In internally quenched fluorescent (IQF) substrates, a fluorophore and a quencher (like DNP) are positioned on opposite sides of a protease cleavage site. In the intact substrate, the fluorescence is quenched. Upon cleavage, the fluorophore is released from the quencher's proximity, resulting in a quantifiable increase in fluorescence.[4][5]
Caption: General workflow for a pull-down assay using a biotinylated bait protein.
Comparison of Protein Labeling Chemistries
While click chemistry is highly specific and bio-orthogonal, other chemistries are available for protein labeling. The choice of method can impact protein function, labeling efficiency, and experimental complexity.
| Labeling Chemistry | Target Residue(s) | Specificity | Conditions | Potential Impact on Function |
| Azide-Alkyne Click | Azide/Alkyne (non-native) | Very High (Bio-orthogonal) | Mild, aqueous. CuAAC requires copper catalyst. | Minimal, due to small tag size and specific reaction. |
| Maleimide-Thiol | Cysteine (thiol) | High (Cys-specific) | pH 6.5-7.5. Requires accessible Cys residues. | Can disrupt disulfide bonds or modify active site Cys. |
| NHS Ester-Amine | Lysine (amine), N-terminus | Moderate | pH 7-9. Can label multiple sites, leading to heterogeneity. | High risk of modifying active sites or disrupting PPI interfaces. |
| Enzymatic (e.g., Sortase A) | Specific recognition motif | Very High (Site-specific) | Mild, requires co-expression of enzyme and recognition tag. | Low, as tag can be placed away from functional sites. |
Experimental Protocol: Biotin (B1667282) Pull-Down Assay for Protein-Protein Interactions
This protocol is a generalized procedure adapted from Thermo Fisher Scientific and other sources for pull-down assays using a biotinylated bait protein.
-
Biotinylation of Azide-Labeled Protein (Bait) :
-
To your purified this compound labeled protein (50 µL at 1-5 mg/mL), add 100 µL of PBS buffer.
-
Add 4 µL of an alkyne-biotin detection reagent (e.g., from a 10 mM stock for a final concentration of ~200 µM).
-
For CuAAC: Add copper sulfate (B86663) (to 1 mM), a ligand like THPTA (to 1 mM), and a reducing agent like sodium ascorbate (B8700270) (to 5 mM) to initiate the reaction.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Remove excess unreacted biotin and click chemistry reagents using a desalting spin column.
-
-
Immobilization of Bait Protein :
-
Equilibrate streptavidin-coated magnetic beads by washing them twice with an appropriate binding/wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the biotinylated bait protein to the equilibrated beads. Incubate for 1-2 hours at 4°C with gentle rotation to immobilize the bait.
-
Wash the beads three times with binding/wash buffer to remove any unbound bait protein.
-
-
Interaction with Prey Protein :
-
Add cell lysate (containing the prey protein) to the beads with the immobilized bait protein.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for protein-protein interaction.
-
-
Washing and Elution :
-
Pellet the magnetic beads and discard the supernatant.
-
Wash the beads 3-5 times with 500 µL of wash buffer to remove non-specifically bound proteins.
-
To elute the proteins, add 50-100 µL of elution buffer (e.g., SDS-PAGE sample buffer for denaturing elution, or a high-salt or low-pH buffer for native elution).
-
Boil the sample for 5-10 minutes if using SDS-PAGE sample buffer.
-
-
Analysis :
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against the prey protein. For discovery applications, the eluate can be analyzed by mass spectrometry.
-
Conclusion
The this compound linker provides a versatile platform for assessing protein function. The DNP group is ideally suited for developing sensitive, continuous protease assays, while the azide handle opens the door to a wide range of functional studies through click chemistry, including the analysis of protein-protein interactions.
The primary alternative to DNP as a quencher involves other dark quenchers like Dabcyl, which may have different spectral properties. For conjugation, alternatives to azide-alkyne click chemistry, such as maleimide (B117702) or NHS-ester chemistry, are available but often come with a higher risk of non-specific labeling and potential disruption of protein function. The choice of labeling and assay strategy should be guided by the specific protein of interest and the biological question at hand, with careful validation to ensure that the label itself does not perturb the protein's native activity.
References
- 1. This compound, 951671-87-7 | BroadPharm [broadpharm.com]
- 2. Click Chemistry – Med Chem 101 [medchem101.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of DNP-PEG3-Azide and Maleimide Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the choice of chemical ligation strategy is paramount to the success of creating stable and functional biomolecular conjugates for research, diagnostics, and therapeutics. This guide provides a comprehensive, data-driven comparison between two prominent chemistries: the azide-alkyne cycloaddition, exemplified by DNP-PEG3-azide, and the thiol-maleimide Michael addition. This objective analysis is intended to assist researchers in selecting the optimal conjugation chemistry for their specific application, considering factors such as reaction efficiency, specificity, stability of the resulting conjugate, and ease of use.
At a Glance: Key Differences
| Feature | This compound (Azide-Alkyne Cycloaddition) | Maleimide (B117702) Chemistry (Thiol-Michael Addition) |
| Reaction Type | [3+2] Cycloaddition ("Click Chemistry") | Michael Addition |
| Reactive Partners | Azide (B81097) and Alkyne (terminal or strained) | Thiol (Sulfhydryl) and Maleimide |
| Specificity | High (Bioorthogonal) | High for thiols at pH 6.5-7.5 |
| Key Advantage | Forms a highly stable triazole linkage.[1] | Fast reaction kinetics at physiological pH.[2] |
| Key Disadvantage | CuAAC requires a potentially cytotoxic copper catalyst; SPAAC requires specialized strained alkynes.[3] | The resulting thiosuccinimide bond can be reversible (retro-Michael reaction), leading to conjugate instability.[4] |
| Stoichiometry | Generally well-controlled, leading to defined conjugates.[5] | Can result in diverse reaction products and less controlled stoichiometry. |
Reaction Mechanisms and Specificity
This compound: The Power of Click Chemistry
This compound utilizes azide-alkyne cycloaddition, a cornerstone of "click chemistry." This bioorthogonal reaction forms a stable triazole ring. There are two primary forms of this reaction:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and regiospecific, yielding a 1,4-disubstituted triazole. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free alternative that uses a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide. The high ring strain of the alkyne accelerates the reaction without the need for a catalyst, making it ideal for applications in living systems.
The azide and alkyne functional groups are largely absent in biological systems, ensuring high specificity and minimizing off-target reactions.
Maleimide Chemistry: Targeting Thiols with High Selectivity
Maleimide chemistry relies on the Michael addition of a thiol (sulfhydryl) group, typically from a cysteine residue in a protein, to the double bond of the maleimide ring. This reaction is highly selective for thiols within a pH range of 6.5 to 7.5. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. This pH-dependent selectivity allows for the specific modification of cysteine residues in the presence of other nucleophilic amino acid side chains.
Visualizing the Chemistries
Caption: Reaction mechanisms for SPAAC and Maleimide chemistry.
Quantitative Data Comparison
| Parameter | This compound (Azide-Alkyne Cycloaddition) | Maleimide Chemistry |
| Reaction pH | Wide range, typically 4-11 for CuAAC, physiological pH for SPAAC. | Optimal range is 6.5-7.5. |
| Reaction Time | CuAAC: 1-12 hours; SPAAC: 4-24 hours. | Typically 1-4 hours. |
| Catalyst Required | CuAAC: Yes (Copper I); SPAAC: No. | No |
| Linkage Stability | Very High: Triazole ring is resistant to hydrolysis, enzymatic cleavage, and redox conditions. | Moderate: Thiosuccinimide linkage is susceptible to retro-Michael reaction and thiol exchange, leading to potential deconjugation. |
| Conjugation Efficiency | High, can be quantitative with optimized conditions. | Generally high, but can be affected by pH and presence of reducing agents. |
Experimental Protocols
Protocol 1: Conjugation using this compound (SPAAC)
This protocol describes the conjugation of an azide-containing molecule like this compound to a protein containing a strained alkyne (e.g., DBCO).
Materials:
-
DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction tubes
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the DBCO-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Conjugation Reaction:
-
In a reaction tube, add the DBCO-functionalized protein solution.
-
Add the this compound stock solution to the protein solution. A 2- to 10-fold molar excess of the azide over the protein is a good starting point. The final concentration of DMSO should be kept below 10% (v/v).
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Protect from light if any components are light-sensitive.
-
-
Purification:
-
Remove the excess, unreacted this compound and other small molecules using size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using appropriate techniques such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE.
-
Protocol 2: Conjugation using Maleimide Chemistry
This protocol outlines the conjugation of a maleimide-functionalized molecule to a thiol-containing protein.
Materials:
-
Thiol-containing protein in a degassed, amine-free buffer (e.g., PBS, pH 7.0-7.5)
-
Maleimide-functionalized molecule
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP, optional)
-
Quenching reagent (e.g., free cysteine or β-mercaptoethanol)
-
Reaction tubes
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein:
-
Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, pH 7.0-7.5) to a concentration of 1-10 mg/mL.
-
(Optional) If the protein has disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of a thiol-free reducing agent like TCEP and incubate for 30-60 minutes at room temperature.
-
-
Prepare Maleimide Solution:
-
Prepare a 10 mM stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. Protect from light if any components are light-sensitive.
-
-
Quench Reaction:
-
Add a free thiol-containing compound (e.g., cysteine or β-mercaptoethanol) to a final concentration of 1-10 mM to quench any unreacted maleimide. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the conjugate from excess reagents using size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Analyze the conjugate to confirm successful labeling and determine the degree of conjugation using methods such as UV-Vis spectroscopy, mass spectrometry, or Ellman's reagent to quantify remaining free thiols.
-
Experimental Workflow Visualization
Caption: A generalized workflow for a bioconjugation experiment.
The Role of DNP and PEG3
-
DNP (Dinitrophenyl): The DNP group is a well-established hapten. Its primary role in this compound is to serve as a versatile tag for immunodetection. Antibodies with high affinity for DNP are commercially available, allowing for the sensitive detection and purification of DNP-labeled molecules in various applications such as immunoassays, immunohistochemistry, and flow cytometry.
-
PEG3 (Triethylene Glycol): The short polyethylene (B3416737) glycol (PEG) linker provides several advantages. It is hydrophilic, which can improve the aqueous solubility of the reagent and the resulting conjugate. The PEG spacer also provides flexibility and reduces steric hindrance between the conjugated molecules.
Conclusion
Both this compound and maleimide-based reagents are powerful tools for bioconjugation, each with a distinct set of advantages and disadvantages.
This compound , leveraging the principles of click chemistry, offers the formation of a highly stable and bioorthogonal linkage. This makes it an excellent choice for applications requiring long-term stability in complex biological environments and for constructing well-defined conjugates. The DNP handle further adds a layer of utility for detection and purification.
Maleimide chemistry , on the other hand, provides a rapid and highly selective method for targeting cysteine residues under physiological conditions. It is a well-established and widely used chemistry, particularly in the development of antibody-drug conjugates. However, the potential for the reversibility of the thiol-maleimide linkage is a critical consideration, especially for therapeutics intended for long circulation times.
The selection between these two chemistries should be guided by the specific requirements of the application. For applications demanding utmost stability and bioorthogonality, this compound is a superior choice. For rapid and selective cysteine modification where extreme long-term stability is not the primary concern, maleimide chemistry remains a valuable and efficient option.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01817C [pubs.rsc.org]
- 4. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling DNP-PEG3-azide
Essential safety protocols for the handling and disposal of DNP-PEG3-azide are critical for ensuring a secure laboratory environment. This guide provides detailed procedures for researchers, scientists, and drug development professionals, focusing on immediate safety, operational logistics, and waste management to foster a culture of safety and build trust in laboratory practices.
This compound, like all azide-containing compounds, presents potential hazards that necessitate careful handling. Organic azides can be energetic and potentially explosive, sensitive to heat, light, friction, and shock.[1][2] Additionally, azides are acutely toxic and can be absorbed through the skin.[3][4] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational plans, and proper disposal methods to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
Consistent and correct use of PPE is fundamental when working with this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For high-toxicity situations, consider Silver shield® gloves under nitrile gloves.[2][3][5] | Azides can be readily absorbed through the skin; double-gloving provides an extra layer of protection.[2] |
| Eye Protection | Chemical safety glasses or splash goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashes.[2][6] | Protects against splashes and potential explosions. |
| Body Protection | A fully buttoned, flame-resistant lab coat is mandatory.[5] | Prevents skin contact with the compound. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood.[6][7] | Minimizes inhalation of any dust or aerosols. |
| Footwear | Fully enclosed, chemical-resistant shoes.[5] | Protects feet from spills. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound from receipt to use is essential for minimizing risk.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area, away from heat, light, and incompatible materials.[8]
-
Specifically, store away from acids, heavy metals, and halogenated solvents.[9][10] Accidental mixing with acids can generate highly toxic and explosive hydrazoic acid.[1][4]
-
Use plastic secondary containment to prevent accidental spills and isolate from incompatible materials.[11]
2. Weighing and Preparation of Solutions:
-
All manipulations of solid this compound and its solutions must be performed in a certified chemical fume hood.[2]
-
Use only plastic or ceramic spatulas for weighing and transferring the solid compound.[7][10] Metal spatulas can form shock-sensitive metal azides.[5][9]
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.[7]
-
Avoid using ground glass joints, as friction can cause an explosion.[8][9]
3. During the Reaction:
-
If heating is required, use a controlled heating mantle and monitor the reaction temperature closely. Avoid excessive heat.[5]
-
Ensure the reaction setup is secure and stable.
-
Keep the fume hood sash at the lowest practical height.[2] For reactions with a higher risk of explosion, a blast shield is required.[3][10]
Disposal Plan: Responsible Management of Azide (B81097) Waste
Improper disposal of azide-containing waste can lead to the formation of highly explosive metal azides in plumbing.[4][12] Therefore, a dedicated waste stream is mandatory.
1. Waste Collection:
-
All materials contaminated with this compound, including gloves, pipette tips, and weighing paper, must be collected in a dedicated and clearly labeled hazardous waste container.[1][4]
-
Use only plastic containers for azide waste to prevent the formation of explosive metal azides.[4]
-
Never dispose of azide-containing solutions down the drain.[3][4]
-
Keep azide waste separate from acidic waste to prevent the formation of hydrazoic acid.[1]
2. Chemical Deactivation (for Dilute Solutions):
-
For dilute aqueous solutions (≤5%) of inorganic azides, chemical deactivation can be performed by trained personnel in a controlled environment.[3][4] A common method involves treatment with nitrous acid, which must be carried out in a chemical fume hood.[3][4]
-
Deactivation Protocol:
-
Place the dilute azide solution in a three-necked flask equipped with a stirrer.
-
Slowly add a 20% aqueous solution of sodium nitrite (B80452) (1.5 g of sodium nitrite per gram of azide).
-
Gradually add a 20% aqueous solution of sulfuric acid until the mixture is acidic. The order of addition is critical. [3]
-
Stir the reaction for at least one hour to ensure complete destruction of the azide.[4]
-
Neutralize the resulting solution before disposal as hazardous waste.[3]
-
3. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous azide waste.[2]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. utoledo.edu [utoledo.edu]
- 7. benchchem.com [benchchem.com]
- 8. uvic.ca [uvic.ca]
- 9. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. - Division of Research Safety | Illinois [drs.illinois.edu]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
